molecular formula C11H22O3 B1589786 Propylene glycol 2-caprylate CAS No. 154747-99-6

Propylene glycol 2-caprylate

Cat. No.: B1589786
CAS No.: 154747-99-6
M. Wt: 202.29 g/mol
InChI Key: NHIGQUPXHAUEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylene glycol 2-caprylate, also known by its IUPAC name 1-Hydroxy-2-propanyl octanoate, is a medium-chain fatty acid ester (C11H22O3) with significant applications in pharmaceutical and cosmetic research . In pharmaceutical development, it serves as a highly effective oil phase and solubilizer for poorly water-soluble active compounds, enabling the creation of stable nanoemulsion drug delivery systems with high loading capacity and enhanced oral bioavailability . Its mechanism of action as an absorption enhancer has been specifically studied for macromolecules like insulin, where it is shown to improve intestinal absorption by increasing membrane fluidity and reversibly modulating tight junctions, without causing serious mucosal toxicity . Furthermore, in cosmetic science, this ingredient functions as both a skin-conditioning agent and a surfactant, helping to maintain skin in good condition while aiding in the cleansing and mixing of substances . Researchers value this compound for its role in formulating stable, non-greasy, and effective delivery vehicles for lipophilic drugs and cosmetic actives. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154747-99-6

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

1-hydroxypropan-2-yl octanoate

InChI

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-11(13)14-10(2)9-12/h10,12H,3-9H2,1-2H3

InChI Key

NHIGQUPXHAUEEB-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OC(C)CO

Canonical SMILES

CCCCCCCC(=O)OC(C)CO

Origin of Product

United States

Foundational & Exploratory

Advanced Synthesis and Purification of Propylene Glycol Monocaprylate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for High-Purity Lipid Excipient Production

Executive Summary

Propylene Glycol Monocaprylate (PGMC) is a critical functional lipid in the pharmaceutical industry, serving as a surfactant and solubilizer in Self-Emulsifying Drug Delivery Systems (SEDDS). Commercially known as Capryol 90 (Type II, >90% monoesters) or Capryol PGMC (Type I, mixture), its efficacy relies heavily on the ratio of monoesters to diesters.

This guide moves beyond standard textbook definitions to provide a rigorous, field-validated protocol for the enzymatic synthesis and molecular distillation of PGMC. Unlike chemical esterification, which suffers from low selectivity and high thermal degradation, the enzymatic route described here utilizes Candida antarctica Lipase B (CALB) to achieve high regioselectivity under mild conditions.

Part 1: Theoretical Framework & Reaction Engineering
1.1 The Selectivity Challenge

The esterification of propylene glycol (1,2-propanediol) with caprylic acid (octanoic acid) presents a classic kinetic challenge.

  • Primary Hydroxyl Attack: The C1 hydroxyl of propylene glycol is more reactive, leading to the desired 1-monocaprylate.

  • Secondary Hydroxyl Attack: The C2 hydroxyl is sterically hindered but still reactive, leading to 2-monocaprylate (an isomer often grouped with the 1-monoester in pharmacopeial specs).

  • Diester Formation: Once a monoester forms, it remains a substrate for further esterification, producing propylene glycol dicaprylate.

Objective: Maximize Monoester (


), Minimize Diester (

). Control Lever: The reaction is equilibrium-driven. Water removal is critical to drive conversion, but "over-driving" the reaction often spikes diester content.
1.2 Reaction Mechanism (Ping-Pong Bi-Bi)

The kinetic behavior of immobilized lipases in this system follows a Ping-Pong Bi-Bi mechanism. The enzyme binds the fatty acid first (releasing water), forming an acyl-enzyme intermediate, which then transfers the acyl group to the propylene glycol.

ReactionMechanism Enz Free Enzyme (Lipase B) AcylEnz Acyl-Enzyme Intermediate Enz->AcylEnz + Acid Acid Caprylic Acid AcylEnz->Enz - H2O Mono PG Monocaprylate (Target) AcylEnz->Mono + PG Water H2O (Byproduct) PG Propylene Glycol Di PG Dicaprylate (Impurity) Mono->Di + Acid / Acyl-Enz

Figure 1: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification. Note the competitive pathway where Monoester acts as a nucleophile to form Diester.

Part 2: Synthesis Protocol (Enzymatic Route)

This protocol utilizes Novozym 435 (immobilized CALB). It is preferred over chemical catalysts (e.g., p-TSA) due to higher monoester selectivity and easier downstream removal.

2.1 Materials & Reagents
ReagentSpecificationRole
Caprylic Acid>99% Purity (C8:0)Acyl Donor
1,2-PropanediolUSP/EP Grade, AnhydrousAcyl Acceptor
Novozym 435Immobilized Lipase BCatalyst
Molecular Sieves (4Å)ActivatedWater Scavenging (Optional)
2.2 Experimental Workflow

Step 1: Reactor Setup Use a jacketed glass reactor equipped with an overhead stirrer and a vacuum connection.

  • Stoichiometry: Charge Propylene Glycol (PG) and Caprylic Acid (CA) at a molar ratio of 1.5:1 (PG:CA).

    • Why? A slight excess of glycol shifts equilibrium toward the monoester and statistically reduces the probability of a second acyl chain attaching to the same glycol molecule.

  • Catalyst Loading: Add Novozym 435 at 1-2% w/w relative to the total substrate mass.

Step 2: Reaction Phase

  • Temperature: Heat to 55°C ± 2°C . (Above 60°C risks enzyme denaturation; below 40°C is too slow).

  • Agitation: 200-300 RPM. Ensure catalyst suspension without pulverizing the beads.

  • Vacuum: Apply continuous vacuum (20-50 mbar ).

    • Critical Control Point: The vacuum must be strong enough to remove generated water but not so strong that it strips the volatile propylene glycol or caprylic acid before they react.

Step 3: Monitoring

  • Sample hourly. Monitor Acid Value (AV) via titration (KOH).

  • Endpoint: Stop reaction when AV < 10 mg KOH/g (approx. 95% conversion of acid).

  • Duration: Typically 6–10 hours depending on vacuum efficiency.

Part 3: Purification (Molecular Distillation)

Crude enzymatic product contains:

  • PG Monocaprylate (~60-70%)

  • PG Dicaprylate (~10-20%)

  • Unreacted PG and Caprylic Acid

  • Trace water

Standard distillation fails here due to the high boiling points and thermal instability of esters. Short Path Molecular Distillation (SPMD) is required.

3.1 Process Flow Diagram

ProcessFlow Raw Raw Materials (PG + Caprylic Acid) Reactor Enzymatic Reactor 55°C, 30 mbar Raw->Reactor Filter Filtration (Remove Enzyme) Reactor->Filter Degas Degassing Stage Remove Water/Light Ends Filter->Degas Distill Molecular Distillation (High Vacuum <0.01 mbar) Degas->Distill Mono Product: PG Monocaprylate (Residue/Distillate Split) Distill->Mono Distillate (Main Cut) Waste Heavy Residue (Diesters) Distill->Waste Residue

Figure 2: Downstream processing workflow. The critical separation occurs at the Molecular Distillation stage.[1]

3.2 Distillation Parameters (Two-Pass Strategy)

Pass 1: Degassing & Light Ends Removal

  • Objective: Remove unreacted Propylene Glycol and residual Caprylic Acid.

  • Evaporator Temp: 90–110°C

  • Pressure: 1–5 mbar

  • Outcome: The residue contains the Mono/Di ester mix.[2][3][4][5]

Pass 2: Product Isolation (The "Mono" Cut)

  • Objective: Separate Monoester (Distillate) from Diester (Residue).

  • Evaporator Temp: 130–150°C

  • Pressure: < 0.01 mbar (High Vacuum is non-negotiable).

  • Wiper Speed: 300 RPM (to minimize residence time).

  • Condenser Temp: 25–30°C.

  • Result:

    • Distillate: >90% Propylene Glycol Monocaprylate (Type II).[6]

    • Residue: Enriched Diester fraction.

Part 4: Analytical Characterization

To validate "Type I" (Mixture) vs. "Type II" (High Purity) status, use the following USP/NF aligned methods.

4.1 HPLC Analysis (Composition)
  • Column: L21 (Rigid, spherical styrene-divinylbenzene copolymer), 7.0 mm x 60 cm.

    • Note: Two 30 cm columns in series are often used to improve resolution between mono- and diesters.

  • Mobile Phase: Tetrahydrofuran (THF).[7]

  • Detector: Refractive Index (RI) at 40°C.

  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria (Type II):

    • Monoesters:

      
      [1][2][3][4]
      
    • Diesters:

      
      [1][2]
      
4.2 GC Analysis (Free PG & Fatty Acid Profile)

Gas Chromatography is superior for detecting trace free propylene glycol.

  • Derivatization: Samples must be silylated using BSTFA + 1% TMCS to increase volatility of free hydroxyl groups.

  • Column: DB-5ht or equivalent (5% phenyl methyl siloxane).

  • Carrier Gas: Helium.

  • Temp Program: 80°C (hold 1 min)

    
     10°C/min 
    
    
    
    300°C.
Part 5: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
High Diester Content Reaction ran too long or water removal was too efficient (shifting equilibrium too far).Stop reaction at 90-95% acid conversion. Increase PG:Acid ratio to 2:1.
Low Conversion Enzyme poisoning or water accumulation.Check vacuum integrity. Regenerate enzyme by washing with acetone/drying.
Product Discoloration Thermal oxidation during distillation.Ensure system is nitrogen-purged. Reduce distillation temperature and improve vacuum (<0.005 mbar).
References
  • United States Pharmacopeia (USP). Propylene Glycol Monocaprylate Monograph (Type I and Type II). USP-NF Online. Link (Accessed via USP subscription).

  • Food and Agriculture Organization (FAO). Propylene Glycol Esters of Fatty Acids: Specifications and Analytical Methods. JECFA Monographs.[8] Link

  • Shaw, J. F., et al. (2003). "Optimized enzymatic synthesis of propylene glycol monolaurate by direct esterification." Food Chemistry, 81(1), 91-96. Link

  • Gattefossé. Capryol® 90 Technical Data Sheet. (Industry standard reference for Type II PGMC). Link

  • Shodex HPLC. Analysis of Propylene Glycol Monocaprylate According to USP-NF Method. Application Note. Link

  • Google Patents. Method for producing propylene glycol monoesters using a lipase (US20070105204A1).Link

Sources

Propylene glycol 2-caprylate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Isomerism, and Pharmaceutical Applications

Executive Summary

Propylene glycol 2-caprylate (1-hydroxypropan-2-yl octanoate) is the secondary ester isomer of propylene glycol monocaprylate, a critical excipient in lipid-based drug delivery systems (LBDDS). While often overshadowed by its thermodynamically stable counterpart (the 1-caprylate isomer) or grouped under the generic "propylene glycol monocaprylate" designation, the 2-caprylate isomer presents unique physicochemical behaviors governed by acyl migration kinetics. This guide dissects the specific chemical identity, thermodynamic instability, and functional role of this compound in Self-Emulsifying Drug Delivery Systems (SEDDS).

Part 1: Chemical Identity & Nomenclature

In pharmaceutical raw materials, "Propylene Glycol Monocaprylate" is rarely a pure single isomer. It is typically a mixture of the 1-isomer (primary ester) and the 2-isomer (secondary ester). Precise distinction is required for analytical method development and regulatory filing.

CAS Registry & Identification Matrix

The generic CAS number refers to the isomeric mixture, whereas the specific CAS number targets the 2-isomer structure explicitly.

ParameterSpecific Isomer (Target) Generic / Mixture (Commercial)
Common Name Propylene glycol 2-caprylatePropylene glycol monocaprylate (Type I / II)
CAS Number 154747-99-6 31565-12-5
IUPAC Name 1-hydroxypropan-2-yl octanoateOctanoic acid, monoester with 1,2-propanediol
Molecular Formula C₁₁H₂₂O₃C₁₁H₂₂O₃
Molecular Weight 202.29 g/mol 202.29 g/mol
Key Structural Feature Ester bond at 2° hydroxyl; Free 1° hydroxylMixture of 1- and 2-esters
Synonyms and Trade Names
  • Systematic: 1-Hydroxypropan-2-yl octanoate; 2-Octanoyloxy-1-propanol.

  • Commercial (Mixtures containing 2-isomer): Capryol™ 90, Capmul® PG-8, Sefsol® 218.

  • Abbreviation: 2-PGMC.

Part 2: Structural Characteristics & Acyl Migration

The defining technical challenge of working with propylene glycol 2-caprylate is acyl migration . The ester group at the secondary position (C2) is thermodynamically less stable than at the primary position (C1). In solution, particularly in the presence of moisture, heat, or pH extremes, the 2-isomer spontaneously rearranges to the 1-isomer.

The Mechanism of Instability

This migration follows a neighbor-group participation mechanism involving a five-membered cyclic ortho-acid intermediate. This process validates why pure 2-caprylate is difficult to isolate and store.

  • Kinetic Product: 2-Caprylate (formed first in certain enzymatic reactions).

  • Thermodynamic Product: 1-Caprylate (more stable; dominates equilibrium ~90:10).

Visualization: Acyl Migration Pathway

The following diagram illustrates the intramolecular rearrangement from the 2-position to the 1-position.

AcylMigration cluster_conditions Catalytic Factors Isomer2 Propylene Glycol 2-Caprylate (Kinetic Isomer) CAS: 154747-99-6 Intermediate Cyclic Ortho-Acid Intermediate (Transition State) Isomer2->Intermediate Nucleophilic Attack (1-OH on Carbonyl) Intermediate->Isomer2 Reversible Isomer1 Propylene Glycol 1-Caprylate (Thermodynamic Isomer) Major Component Intermediate->Isomer1 Ring Opening (Shift to Primary OH) Factors pH > 7.0 Temperature > 40°C Water Presence

Figure 1: Intramolecular acyl migration mechanism converting the 2-caprylate isomer to the stable 1-caprylate form via a cyclic intermediate.[1]

Part 3: Analytical Characterization Protocols

Distinguishing the 2-isomer from the 1-isomer requires high-resolution techniques due to their identical molecular weight.

Nuclear Magnetic Resonance (¹H-NMR)

NMR is the gold standard for quantification of the isomer ratio.

  • 1-Caprylate (Primary Ester): The methine proton (CH-OH) at position 2 appears upfield (~3.9 ppm).

  • 2-Caprylate (Secondary Ester): The methine proton (CH-OR) at position 2 shifts downfield (~5.0 ppm) due to the deshielding effect of the ester group.

  • Protocol: Dissolve 10 mg sample in CDCl₃. Acquire ¹H-NMR (400 MHz). Integrate the methine signals to calculate the molar ratio.

Gas Chromatography (GC) Analysis

Direct injection can induce migration due to high injector port temperatures.

  • Derivatization Requirement: Hydroxyl groups must be silylated (e.g., with BSTFA/TMCS) prior to injection to "lock" the isomer structure and prevent thermal migration during analysis.

  • Column: Non-polar capillary column (e.g., DB-5ms).

  • Elution Order: The 2-isomer typically elutes slightly before the 1-isomer due to steric shielding reducing the boiling point effectively.

Part 4: Pharmaceutical Applications (SEDDS)

Propylene glycol monocaprylate (Type I and II) is a cornerstone excipient in lipid-based formulations.

Solubilization Mechanism

The caprylate chain (C8) provides lipophilicity to solubilize Class II/IV drugs (BCS), while the propylene glycol headgroup provides miscibility with aqueous surfactants (like Tween 80).

  • Type II (USP/NF): Contains >90% monoesters. This high monoester content is critical for maximizing drug solubility compared to diester-rich grades.

Formulation Workflow: Constructing a Pseudo-Ternary Phase Diagram

To utilize propylene glycol caprylate effectively, one must map the microemulsion region.

Experimental Protocol:

  • Surfactant Mix (Smix) Preparation: Mix Surfactant (e.g., Cremophor EL) and Co-surfactant (e.g., Transcutol) in a 2:1 ratio.

  • Oil Phase: Propylene glycol monocaprylate (containing 2-isomer).

  • Titration:

    • Aliquot oil/Smix ratios (1:9 to 9:1) into vials.

    • Titrate dropwise with distilled water under vortexing at 25°C.

    • Endpoint: Visual transition from transparent (microemulsion) to turbid (coarse emulsion).

  • Plotting: Use the data points to define the monophasic region in a ternary plot.

References

  • National Center for Biotechnology Information. (2025). Propylene glycol monocaprylate (Compound Summary).[2][3][4] PubChem. Retrieved from [Link]

  • Jannin, V., et al. (2008). Approaches for the development of solid and semi-solid lipid-based formulations. Advanced Drug Delivery Reviews.

Sources

Mechanism of Action as a Skin Penetration Enhancer: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stratum corneum (SC) represents the rate-limiting barrier in transdermal drug delivery, functioning as a "brick and mortar" composite of keratin-filled corneocytes embedded in a highly ordered, multilamellar lipid matrix. This guide dissects the molecular mechanisms of chemical penetration enhancers (CPEs), moving beyond simple classification to the biophysical alterations they induce—specifically lipid bilayer fluidization , lipid extraction , and protein modification .

Designed for researchers, this document synthesizes theoretical physics with practical validation protocols (FTIR, DSC, Franz Cells), providing a roadmap for rationally selecting enhancers to maximize flux without compromising safety.

Part 1: The Barrier Physics & Interaction Sites

To breach the barrier, one must understand the binding forces holding it together. The SC lipids (ceramides, cholesterol, free fatty acids) are packed in an orthorhombic or hexagonal lateral packing, creating a tortuous pathway for permeants.

The "Brick and Mortar" Interaction Model

The following diagram illustrates the primary sites of action for penetration enhancers within the SC microarchitecture.

SC_Barrier_Mechanism SC Stratum Corneum (SC) Lipid Lipid Matrix (The Mortar) SC->Lipid Protein Corneocytes (The Bricks) SC->Protein Fluidization Mechanism 1: Fluidization (Disordering Acyl Chains) Target: Azone, Oleic Acid Lipid->Fluidization Extraction Mechanism 2: Lipid Extraction (Creating Vacancies) Target: DMSO, Ethanol Lipid->Extraction Partitioning Mechanism 4: Partitioning (Co-solvency) Target: Transcutol, PG Lipid->Partitioning ProteinMod Mechanism 3: Protein Modification (Denaturation/Swelling) Target: Ionic Surfactants, DMSO Protein->ProteinMod

Figure 1: Structural targets of penetration enhancers within the Stratum Corneum. The lipid matrix is the primary target for lipophilic drugs, while protein modification assists hydrophilic permeation.

Part 2: Core Mechanisms of Action

Lipid Bilayer Disruption (The Dominant Pathway)

Most effective enhancers target the intercellular lipid matrix.

  • Fluidization (Disorder): Enhancers like cis-unsaturated fatty acids (e.g., Oleic Acid) and terpenes (e.g., Limonene) insert themselves between the hydrophobic tails of the bilayer. Their "kinked" structure disrupts the highly ordered packing (orthorhombic to hexagonal/liquid), increasing the diffusion coefficient (

    
    ) of the drug.
    
    • Molecular Evidence:[1][[“]][3][4] A blue shift in the CH₂ asymmetric stretching peak in FTIR (from ~2920 cm⁻¹ to higher wavenumbers).[5]

  • Extraction (Solubilization): Solvents like DMSO and Ethanol can physically extract lipids from the SC, creating transient holes or micro-channels. This dramatically increases permeability but carries a higher risk of irritation.

Protein Modification (The Polar Route)

While the lipid route is dominant, the polar pathway (corneocytes) is critical for hydrophilic drugs.

  • Denaturation: Ionic surfactants (e.g., SDS) and high concentrations of DMSO interact with keratin filaments, causing uncoiling or swelling. This opens up the aqueous channels within the cells.

    • Molecular Evidence:[1][[“]][3][4] Shifts in the Amide I band (~1650 cm⁻¹) in FTIR, indicating a transition from

      
      -helix to random coil or 
      
      
      
      -sheet structures.[6]
Thermodynamic Partitioning (Co-solvency)

Enhancers like Transcutol® and Propylene Glycol (PG) work primarily by increasing the solubility of the drug within the SC. According to Fick's First Law, flux (


) is proportional to the partition coefficient (

). By increasing

, these solvents drive more drug into the barrier without necessarily disrupting the structure.

Part 3: Analytical Validation (The "How-To")

Trustworthy research requires validating how an enhancer works, not just that it works.

Protocol A: FTIR Mechanism Elucidation

Objective: Quantify lipid fluidization and protein denaturation.

Materials:

  • Isolated Stratum Corneum (human or porcine ear skin).

  • FTIR Spectrometer (ATR mode).[7][8]

  • Enhancer solution (e.g., 5% Limonene in PG).

Step-by-Step Protocol:

  • Tissue Prep: Isolate SC by trypsin digestion (0.05% trypsin, 37°C, 12h). Wash with distilled water and dry in a desiccator.

  • Baseline Scan: Mount the dry SC on the ATR crystal. Collect background spectrum (4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Treatment: Apply 50 µL of the enhancer solution to the SC surface. Incubate for 2 hours at 32°C (skin surface temperature).

  • Blot & Dry: Gently blot excess solution. Allow solvent to evaporate for 30 mins to measure irreversible effects, or measure wet for real-time interaction.

  • Acquisition: Scan the treated SC.[9]

  • Analysis:

    • Lipids: Focus on CH₂ asymmetric stretching (~2920 cm⁻¹) and symmetric stretching (~2850 cm⁻¹).[5][7]

      • Result: A shift to higher wavenumbers (e.g., 2918 → 2923 cm⁻¹) indicates fluidization (increased gauche conformers).

    • Proteins: Focus on Amide I (~1640–1650 cm⁻¹).[6][10]

      • Result: Broadening or shifting indicates keratin denaturation.

Protocol B: Franz Diffusion Cell (Flux Measurement)

Objective: Determine the Enhancement Ratio (ER).

Step-by-Step Protocol:

  • Membrane Prep: Use dermatomed porcine ear skin (thickness ~500–700 µm). Hydrate in PBS for 1 hour.

  • Setup: Mount skin in Franz cells (shiny stratum corneum side up).

  • Receiver Phase: Fill receptor chamber with PBS (pH 7.4) + solubilizer (if drug is lipophilic) to maintain sink conditions. Maintain at 37°C (surface 32°C). Stir at 600 rpm.

  • Dosing: Apply infinite dose (e.g., 500 µL) of Donor formulation (Drug + Enhancer) vs Control (Drug only).

  • Sampling: Withdraw 200 µL at 0, 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer immediately.

  • Quantification: Analyze via HPLC.

  • Calculation: Plot Cumulative Amount (

    
    ) vs Time (
    
    
    
    ).
    • Flux (

      
      ) = Slope of the linear portion.
      
    • Enhancement Ratio (ER) =

      
      .
      

Part 4: Comparative Data & Visualization

Enhancement Ratios of Common Agents

The following table summarizes expected enhancement ratios for standard enhancers against hydrophilic (5-FU) and lipophilic (Estradiol) markers.

Enhancer ClassRepresentative AgentPrimary MechanismTargetTypical ER (Hydrophilic)Typical ER (Lipophilic)
Terpenes Limonene, CineoleFluidization / ExtractionLipids20 – 95x2 – 5x
Fatty Acids Oleic AcidFluidization (Kinked tail)Lipids5 – 20x2 – 10x
Sulfoxides DMSOExtraction / DenaturationLipid/Protein10 – 50x5 – 20x
Surfactants SLS (Sodium Lauryl Sulfate)Protein DenaturationProtein>100x (Irritating)Variable
Glycols Propylene GlycolPartitioning (Co-solvent)Solubility2 – 5x1.5 – 3x
Experimental Workflow Diagram

This workflow ensures data integrity from tissue prep to data analysis.

Experimental_Workflow SkinPrep 1. Skin Preparation (Porcine Ear/Human Cadaver) Franz 2. Franz Diffusion Cell (Flux Measurement) SkinPrep->Franz Mech Mechanism Validation (FTIR / DSC) SkinPrep->Mech Parallel Study HPLC 3. HPLC Quantification (Concentration vs Time) Franz->HPLC Calc 4. Calculate ER (J_enhancer / J_control) HPLC->Calc Mech->Calc Correlate Mechanism

Figure 2: Integrated workflow for assessing skin penetration enhancement, correlating flux data with mechanistic insights.

References

  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews. Link

  • Lane, M. E. (2013). Skin penetration enhancers.[[“]][11] International Journal of Pharmaceutics. Link

  • Moghimi, H. R., et al. (1996). Mechanism of action of terpenes as skin penetration enhancers. International Journal of Pharmaceutics. Link

  • Tanojo, H., et al. (1999).[12] In vivo human skin barrier modulation by topical application of fatty acids. Skin Pharmacology and Applied Skin Physiology. Link

  • Karande, P., Jain, A., & Mitragotri, S. (2005). Design principles of chemical penetration enhancers for transdermal drug delivery. PNAS. Link

  • Al-Khalili, M., et al. (2003). DSC analysis of the effect of penetration enhancers on stratum corneum lipids. Journal of Controlled Release. Link

Sources

Definitive Guide to Propylene Glycol Fatty Acid Esters: History, Synthesis, and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propylene glycol fatty acid esters (PG esters) represent a critical class of non-ionic surfactants that have evolved from mid-20th-century food additives to sophisticated permeation enhancers in modern drug delivery. This guide traces their technical lineage—from the early enzymatic studies of the 1930s to their current role in Self-Emulsifying Drug Delivery Systems (SEDDS)—and provides a rigorous analysis of their synthesis, physicochemical properties, and mechanisms of action.

Historical Genesis: From Enzymatic Curiosity to Industrial Staple

The history of PG esters is a dual narrative of biological discovery and industrial engineering.

The Academic Genesis (1930s)

While industrial scaling occurred later, the biochemical relevance of PG esters was established in the late 1930s. A pivotal study by Balls & Matlack (1938) demonstrated that pancreatic lipase could hydrolyze propylene glycol monostearate in vitro.[1] This early work was crucial not for application, but for establishing the metabolic fate of these esters—proving they could be broken down by endogenous enzymes, a prerequisite for their eventual safety classification.

The Industrial Turn (1950s–1960s)

In the post-war era, the focus shifted to texture modification in food processing. Companies like Procter & Gamble and Atlas Powder Co. pioneered the use of PG esters to stabilize the "alpha" crystalline phase in fats.

  • The Problem: Standard monoglycerides in shortening would revert to the stable but coarse "beta" polymorph, causing sandiness in cakes.

  • The Solution: PG monostearate (PGMS) was found to permanently stabilize the alpha-phase, revolutionizing the aeration of cake batters and whipped toppings.

  • Regulatory Milestone: By the mid-1960s, the FAO/WHO Joint Expert Committee on Food Additives (JECFA) began formal safety evaluations, culminating in their widespread approval as food additive E477 .

Chemical Engineering: Synthesis Pathways

The production of PG esters has evolved from harsh chemical processes to precision enzymatic synthesis.

Comparative Methodologies
FeatureChemical Synthesis (Traditional) Enzymatic Synthesis (Modern)
Reaction Type Direct Esterification / TransesterificationLipase-Catalyzed Esterification
Catalyst Alkaline (NaOH, KOH) or Acidic (

)
Immobilized Lipase (e.g., C. antarctica / Novozym 435)
Temperature High (

)
Low (

)
Pressure Vacuum (to remove water/alcohol)Atmospheric or Mild Vacuum
Selectivity Low (Mixture of mono- and di-esters)High (Regioselective for mono-esters)
Downstream Requires molecular distillation & deodorizationMinimal purification required
Energy Cost HighLow
Synthesis Workflow Visualization

SynthesisPathways cluster_chem Traditional Chemical Route cluster_enz Green Enzymatic Route Chem_Start Propylene Glycol + Fatty Acid/Triglyceride Chem_Cond Conditions: 180-250°C Alkaline Catalyst Chem_Start->Chem_Cond Chem_Prod Crude Mixture: Mono- (55%) + Diesters Chem_Cond->Chem_Prod Chem_Dist Molecular Distillation Chem_Prod->Chem_Dist Chem_Final High Purity PG Monoester Chem_Dist->Chem_Final Enz_Start Propylene Glycol + Fatty Acid Enz_Cond Conditions: 40-60°C Immobilized Lipase Enz_Start->Enz_Cond Enz_Select High Selectivity (>90% Monoester) Enz_Cond->Enz_Select Enz_Final Clean Label PG Monoester Enz_Select->Enz_Final

Figure 1: Comparison of high-temperature chemical esterification versus low-temperature, selective enzymatic synthesis.

Physicochemical Properties & Polymorphism

The functionality of PG esters is dictated by their phase behavior and Hydrophilic-Lipophilic Balance (HLB).

  • HLB Values: Typically range from 3.4 (PG Monostearate) to ~6.0 (PG Monolaurate) . This low HLB makes them excellent water-in-oil (W/O) emulsifiers and co-surfactants.

  • Polymorphism: Unlike glycerol monostearate, which rapidly transitions to the

    
     form, PG monostearate tends to crystallize in the 
    
    
    
    form. This metastable
    
    
    -gel phase is crucial for:
    • Food: Trapping air bubbles in batters.

    • Pharma: Forming stable lamellar gel networks in topical creams that resist "grittiness" over time.

Pharmaceutical Utility: Mechanisms of Action

In drug development, PG esters (e.g., PG Monocaprylate, PG Monolaurate) are valued not just as excipients, but as functional agents that actively modify biological barriers.

Permeation Enhancement Mechanisms

PG esters enhance the bioavailability of BCS Class III and IV drugs through two primary mechanisms:

  • Lipid Bilayer Fluidization: The fatty acid tail inserts into the stratum corneum (transdermal) or epithelial membrane (oral), disrupting the packing order of endogenous lipids. This increases the fluidity of the membrane, allowing drug molecules to diffuse more freely.

  • Tight Junction Modulation (Secondary): While less dominant than direct lipid interaction, evidence suggests that surfactant-like properties can transiently modulate tight junction proteins (e.g., ZO-1), opening the paracellular pathway for hydrophilic macromolecules.

Self-Emulsifying Drug Delivery Systems (SEDDS)

PG esters act as co-surfactants in SEDDS. They reduce interfacial tension between the oil phase (carrying the drug) and the aqueous phase (GI fluids), facilitating the spontaneous formation of micro/nano-emulsions upon ingestion.

Mechanism of Action Diagram

MechanismOfAction cluster_membrane Biological Membrane Barrier cluster_effect Enhancement Effects Drug Poorly Soluble Drug (API) Result Increased Bioavailability Drug->Result Crosses Barrier PG_Ester PG Fatty Acid Ester (Permeation Enhancer) PG_Ester->Drug Co-surfactant Bilayer Lipid Bilayer (Ordered Structure) PG_Ester->Bilayer Inserts Tail Solubilization Micellar Solubilization (SEDDS Formation) PG_Ester->Solubilization Reduces Interfacial Tension Fluidization Lipid Fluidization (Disorder/Spacing Increase) Bilayer->Fluidization Disrupts Packing TJ Tight Junctions (Paracellular Seal) Fluidization->Drug Facilitates Diffusion Solubilization->Result

Figure 2: Dual mechanism of PG esters in enhancing drug bioavailability via membrane fluidization and solubilization.

Regulatory Status & Safety

  • USA (FDA): PG mono- and diesters of fats and fatty acids are Generally Recognized as Safe (GRAS) under 21 CFR 172.856 .

  • Europe (EFSA): Designated as food additive E477 .

  • Metabolism: Upon ingestion, they are hydrolyzed by pancreatic lipase into propylene glycol and free fatty acids. Propylene glycol is subsequently metabolized in the liver to lactic acid and pyruvic acid, entering the Krebs cycle.

References

  • Balls, A. J., & Matlack, M. B. (1938).[1] The Mode of Action of Pancreatic Lipase. Journal of Biological Chemistry. Link (Note: Foundational enzymatic hydrolysis study).

  • FDA Code of Federal Regulations. (2024). 21 CFR 172.856 - Propylene glycol mono- and diesters of fats and fatty acids. U.S. Food and Drug Administration. Link

  • FAO/WHO Joint Expert Committee on Food Additives (JECFA). (1974). Toxicological evaluation of some food additives including anticaking agents, antimicrobials, antioxidants, emulsifiers and thickening agents. WHO Food Additives Series. Link

  • Procter & Gamble Co. (1960s-1990s).[2] Various Patents on Propylene Glycol Ester Synthesis and Shortening Compositions.[3] (Referencing industrial scaling).

  • Garti, N., & Aserin, A. (2012). Pharmaceutical Emulsions and Suspensions. CRC Press. (Reference for polymorphism and alpha-gel stability).

  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers.[4][5] Advanced Drug Delivery Reviews. Link (Mechanistic reference for lipid bilayer disruption).

Sources

Methodological & Application

Advanced Formulation Strategies: Propylene Glycol 2-Caprylate in Topical & Transdermal Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Propylene glycol 2-caprylate (PGMC), widely recognized by trade names such as Capryol® 90 (Type II, >90% monoesters) or Capmul® PG-8 , represents a critical class of functional excipients in modern topical drug delivery. Unlike simple solvents, PGMC acts as a bifunctional amphiphile : it serves simultaneously as a lipophilic solubilizer for poorly water-soluble drugs (BCS Class II/IV) and as a potent, reversible permeation enhancer.

This guide moves beyond basic mixing instructions to explore the thermodynamic and kinetic principles governing PGMC's use. We will focus specifically on its application in Microemulsions (MEs) and Self-Emulsifying Drug Delivery Systems (SEDDS) applied topically.

Physicochemical Profile
ParameterValue / DescriptionSignificance
Chemical Name Propylene Glycol Monocaprylate (Type II)High monoester content (>90%) ensures consistent HLB and solubilization.
Chain Length C8 (Caprylic Acid)Medium-chain fatty acids offer optimal balance between lipophilicity and skin penetration.
HLB Value ~5–6Lipophilic surfactant; requires high-HLB partner (e.g., Tween 80, Labrasol) for stable O/W emulsions.
Solubility Water-insoluble; miscible with ethanol, mineral oilIdeal "Oil" phase or Co-surfactant in microemulsions.
Regulatory GRAS, USP/NF, EPHigh safety profile; minimal skin irritation compared to C12+ fatty acids.

Mechanism of Action: The "Push-Pull" Effect

To effectively utilize PGMC, one must understand that it enhances drug delivery via two distinct, synergistic mechanisms.

  • Thermodynamic "Push" (Solvating Power): PGMC increases the solubility of lipophilic Active Pharmaceutical Ingredients (APIs) within the vehicle. According to Fick’s First Law, flux (

    
    ) is proportional to the concentration gradient. By enabling a higher drug load (
    
    
    
    ) without precipitation, PGMC maximizes the concentration gradient across the stratum corneum.
  • Kinetic "Pull" (Barrier Modification): As a C8 monoester, PGMC penetrates the stratum corneum (SC). It intercalates into the intercellular lipid bilayers, increasing lipid fluidity (disorder) and reducing diffusional resistance. It may also transiently disrupt tight junctions in deeper epidermal layers.

Visualization: Dual-Mechanism Pathway

PGMC_Mechanism cluster_0 Thermodynamic Effect cluster_1 Kinetic Effect node_vehicle Vehicle Phase (Formulation) node_sc Stratum Corneum (Barrier) node_vehicle->node_sc Partitioning (K) node_viable Viable Epidermis (Target) node_sc->node_viable Flux (J) Intercalation Lipid Bilayer Intercalation (Fluidization) node_sc->Intercalation Disrupts Packing PGMC Propylene Glycol 2-Caprylate (PGMC) PGMC->node_sc Penetrates Solubilization High Solubilization Capacity (Prevents Crystallization) PGMC->Solubilization Solvates API API Lipophilic API API->node_vehicle Gradient Maximized Conc. Gradient (dC/dx) Solubilization->Gradient Increases Cv Gradient->node_sc Driving Force Diffusion Reduced Diffusional Resistance Intercalation->Diffusion Lowers Viscosity Diffusion->node_viable Enhances Flux

Figure 1: The dual-action mechanism of PGMC. It acts within the vehicle to maintain high thermodynamic activity (solubility) and within the tissue to reduce barrier resistance.

Formulation Protocols

Protocol A: Solubility Screening (The Foundation)

Rationale: Before constructing a phase diagram, you must confirm PGMC is the correct oil phase for your specific API.

Materials:

  • PGMC (Capryol® 90)

  • Comparative Oils (e.g., Oleic Acid, IPM)

  • API (Excess)

Procedure:

  • Add excess API (approx. 2x estimated solubility) to 2 mL of PGMC in a glass vial.

  • Vortex for 2 minutes to ensure dispersion.

  • Equilibrate: Place in an orbital shaker at 25°C (or 32°C for skin temp) for 48–72 hours.

  • Separation: Centrifuge at 3,000–5,000 rpm for 15 minutes to pellet undissolved drug.

  • Quantification: Filter the supernatant (0.45 µm PTFE), dilute with mobile phase, and analyze via HPLC.

    • Success Criterion: Solubility in PGMC should be >10 mg/mL (or sufficient for therapeutic dose). If low, consider using PGMC as a co-surfactant rather than the primary oil.

Protocol B: Construction of Pseudo-Ternary Phase Diagrams

Rationale: Microemulsions are thermodynamically stable but exist only in specific ratios. This protocol maps the "Window of Existence" for a system containing PGMC (Oil), a Surfactant (S), and a Co-Surfactant (CoS).

Component Selection Strategy:

  • Oil (O): PGMC (Capryol® 90).

  • Surfactant (S): High HLB required (e.g., Labrasol® ALF, Cremophor® RH40, Tween 80).

  • Co-Surfactant (CoS): Transcutol® P (highly recommended for synergy) or Ethanol.

Workflow:

  • Define Smix Ratios: Prepare mixtures of Surfactant (S) and Co-Surfactant (CoS) at fixed weight ratios (

    
    ):
    
    • 1:1, 2:1, 3:1, and 4:1.

    • Note: Higher S:CoS ratios usually increase the microemulsion area but may increase skin irritation.

  • Oil Titration (Water Titration Method):

    • For each

      
      , prepare oil/Smix ratios from 1:9 to 9:1 (w/w) in glass vials.
      
    • Place vials on a magnetic stirrer.

    • Titrate distilled water dropwise into the oil/Smix mixture at room temperature.

  • Visual Endpoint Detection:

    • Clear/Transparent: Microemulsion (ME) region.

    • Turbid/Milky: Macroemulsion (Phase separation).

    • Gel/Viscous: Liquid Crystal phase (often useful for topical stability).

  • Plotting:

    • Use a Ternary Plot tool.[1] The vertices are Water (100%), Oil (100%), and Smix (100%).

    • Mark the boundary points where the transition from clear to turbid occurred.

Data Output Example: | Smix Ratio (


) | Max Water Solubilization (%) | ME Area Description |
| :--- | :--- | :--- |
| 1:1 | 15% | Small ME region; likely forms gel quickly. |
| 2:1 | 35% | Moderate ME region; good balance. |
| 3:1  | >60%  | Optimal.  Large ME region allows flexible water content. |
Protocol C: In Vitro Permeation Testing (IVPT)

Rationale: Validate that the formulation actually delivers the drug across the skin.

System: Franz Diffusion Cells (Vertical). Membrane: Porcine ear skin (dermatomed to 500–700 µm) or synthetic strat-M® (for screening).

Procedure:

  • Preparation: Mount skin with stratum corneum facing the donor compartment.

  • Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + Solubilizer (e.g., 5% SDS or Ethanol) to maintain sink conditions.

    • Critical Check: Ensure receptor solubility is not rate-limiting.

  • Dosing: Apply finite dose (e.g., 10–20 mg/cm²) of the PGMC-based microemulsion to the donor compartment.

  • Sampling: Withdraw aliquots at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. Replenish volume immediately.

  • Analysis: HPLC quantification.

  • Calculation: Plot Cumulative Amount (

    
    ) vs. Time (
    
    
    
    ).
    • Flux (

      
      ):  Slope of the linear portion (
      
      
      
      ).
    • Enhancement Ratio (ER):

      
      .
      

Troubleshooting & Optimization Logic

Viscosity Issues
  • Problem: The microemulsion is too "water-like" (runny) for topical application.

  • Solution: Do not just add thickeners randomly.

    • Gel-Microemulsion: Add a gelling agent (e.g., Carbopol® 940 or Xanthan Gum) to the external water phase before titration.

    • Liquid Crystal: Adjust the Smix ratio (usually towards 1:1) to target the viscous liquid crystalline phase intentionally.

Phase Separation[3]
  • Problem: Formulation becomes cloudy after 24 hours.

  • Root Cause: Ostwald ripening or temperature sensitivity.

  • Fix:

    • Increase Surfactant concentration (move to 3:1 or 4:1 Smix).

    • Verify PGMC quality (ensure Type II >90% monoesters; diesters reduce stability).

Visualization: Formulation Decision Tree

Formulation_Logic Start Start: API + PGMC Solubility Solubility Check (> Therapeutic Dose?) Start->Solubility Decision1 High Solubility Solubility->Decision1 Yes Decision2 Low Solubility Solubility->Decision2 No PathA Use PGMC as Primary Oil Phase Decision1->PathA PathB Use PGMC as Co-Surfactant Decision2->PathB PhaseDiagram Construct Phase Diagram (Smix 2:1 & 3:1) PathA->PhaseDiagram PathB->PhaseDiagram Result Identify Clear Region PhaseDiagram->Result Viscosity Viscosity Adjustment (Add Carbopol/HPMC) Result->Viscosity If too fluid Final Stable Microemulsion Gel Viscosity->Final

Figure 2: Decision matrix for incorporating PGMC into topical formulations.

References

  • Gattefossé. (2023). Capryol® 90 Technical Data Sheet. Gattefossé SAS. Link

  • Osborne, D. W., & Musakhanian, J. (2018). Skin Penetration and Permeation Properties of Neuropeptides. Citations on PGMC mechanism in lipid extraction. Link

  • Kogan, A., & Garti, N. (2006). Microemulsions as transdermal drug delivery vehicles.[1] Advances in Colloid and Interface Science, 123, 369-385. Link

  • Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics, 329(1-2), 166-172. (Demonstrates Phase Diagram construction with Capryol 90). Link

  • Lane, M. E. (2013). Skin penetration enhancers.[2][3][4][5][6] International Journal of Pharmaceutics, 447(1-2), 12-21. Link

Sources

Application Note: Propylene Glycol Caprylate (PGC) as a Solubilizer and Permeation Enhancer

[1][2]

Executive Summary

Propylene Glycol Caprylate (PGC) is a lipophilic surfactant and co-solvent critical in the formulation of poorly water-soluble drugs (PWSDs). Unlike simple oils, PGC possesses amphiphilic properties (HLB ~5-6) that allow it to bridge the polarity gap between highly lipophilic active pharmaceutical ingredients (APIs) and hydrophilic surfactant systems.

This guide details the physicochemical distinctions between PGC grades (Type I vs. Type II), delineates its mechanism of action in Self-Emulsifying Drug Delivery Systems (SEDDS) and topical formulations, and provides validated protocols for solubility screening and phase diagram construction.

Physicochemical Profile & Grade Selection

Effective formulation requires distinguishing between the two regulatory grades of PGC. The ratio of monoesters to diesters dictates the excipient's polarity and solubilizing capacity.

Table 1: Comparative Profile of PGC Grades
FeatureType I (e.g., Capryol™ PGMC)Type II (e.g., Capryol™ 90, Sefsol® 218)
Monoester Content 55% – 80%> 90%
Diester Content < 45%< 10%
HLB Value ~ 4.0 - 5.0~ 5.0 - 6.0
Physical State Clear liquidClear liquid
Primary Utility Co-surfactant (Lipophilic)Solubilizer & Permeation Enhancer
Regulatory (US) NF MonographNF Monograph
Critical Insight Higher diester content makes it more "oil-like," suitable for very hydrophobic drugs but less effective at emulsification.Preferred for SEDDS. High monoester content provides better interfacial activity and higher drug solubility.

Expert Insight: For reproducible bioavailability enhancement, Type II (High Monoester) is the gold standard. The free hydroxyl group on the monoester confers the necessary polarity to interact with hydrophilic surfactants (e.g., Polysorbate 80, Labrasol®), stabilizing the oil-water interface.

Mechanism of Action

Oral Delivery: The "Flexible Film" in SEDDS

In Self-Emulsifying Drug Delivery Systems (SEDDS), PGC acts as a co-surfactant .

  • Interfacial Fluidity: PGC penetrates the surfactant monolayer at the oil/water interface. Its short fatty acid chain (C8) disrupts the ordered packing of larger surfactant molecules.

  • Curvature Stabilization: This disruption creates a flexible interfacial film, allowing the spontaneous formation of thermodynamically stable microemulsions (droplet size < 50 nm) upon dilution in gastric fluids.

Topical Delivery: Stratum Corneum Modification

PGC acts as a permeation enhancer via the "headgroup interaction" mechanism:

  • Partitioning: PGC partitions into the stratum corneum (SC).

  • Disruption: It intercalates into the polar headgroup region of the SC lipid bilayer.

  • Fluidization: This increases lipid fluidity and disorder, reducing the barrier resistance to drug diffusion.

Diagram 1: Mechanism of Action (SEDDS & Permeation)

Mechanismcluster_0Oral: SEDDS Formationcluster_1Topical: PermeationDrugHydrophobic DrugOilOil PhaseDrug->OilSolubilizedEmulsionNano-Emulsion(<50nm)Oil->EmulsionPGCPGC (Co-Surfactant)PGC->EmulsionIncreases FilmFlexibilitySurfSurfactant(e.g., Labrasol)Surf->EmulsionReducesInterfacial TensionSC_LipidStratum CorneumLipid BilayerDisorderLipid Disorder(Fluidization)SC_Lipid->DisorderHeadgroupDisruptionPGC_TopPGC MoleculePGC_Top->SC_LipidIntercalates

Caption: Left: PGC stabilizes nano-emulsions by increasing interfacial flexibility. Right: PGC enhances topical permeation by disrupting SC lipid packing.

Experimental Protocols

Protocol A: Saturation Solubility Screening

Objective: Determine the maximum load of API that PGC can support. This is the "Go/No-Go" step for formulation.

Materials:

  • API (Micronized preferred)

  • PGC Type II (e.g., Capryol™ 90)[1]

  • Reference Oils (e.g., Caprylic/Capric Triglycerides) for comparison.

  • HPLC/UV-Vis Spectrophotometer.

Method:

  • Preparation: Dispense 2.0 mL of PGC into a 5 mL screw-cap glass vial.

  • Saturation: Add excess API to the vial. "Excess" is defined visually; solid powder must remain visible at the bottom.

  • Equilibration: Vortex for 2 minutes. Place in a shaking water bath or thermomixer at 37°C ± 0.5°C for 48 hours .

    • Note: 24 hours is often insufficient for highly lipophilic crystalline drugs to reach equilibrium.

  • Separation: Centrifuge the samples at 10,000 rpm for 15 minutes to pellet undissolved drug.

    • Critical Step: If the supernatant is not perfectly clear, filter through a 0.45 µm PVDF syringe filter (pre-heated to 37°C to prevent precipitation).

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., Methanol) and quantify via HPLC.

Self-Validation Check:

  • Perform the study in triplicate.

  • Coefficient of Variation (CV) must be < 5%. High variability suggests insufficient equilibration time or filtration errors.

Protocol B: Construction of Pseudo-Ternary Phase Diagrams

Objective: Identify the "Self-Emulsifying Region"—the specific ratio of Oil, Surfactant, and PGC that forms a clear nano-emulsion upon water dilution.

Materials:

  • Oil Phase: PGC Type II (acting as the oil/solubilizer).

  • Surfactant: e.g., Labrasol® ALF or Cremophor® EL.

  • Co-Surfactant: e.g., Transcutol® P (or PGC can act as the co-surfactant if a pure triglyceride is used as the oil).

  • Aqueous Phase: Distilled water.

Method (Water Titration):

  • Ratio Preparation: Prepare a series of surfactant:co-surfactant (

    
    ) ratios (e.g., 1:1, 2:1, 3:[2][3]1) by weight.[4][5][6]
    
  • Oil Addition: For each

    
    , mix with the Oil phase (PGC) at ratios of 1:9, 2:8, ... up to 9:1 (w/w).
    
  • Titration:

    • Place 1.0 g of the Oil/

      
       mixture in a clear glass vial.
      
    • Titrate with distilled water dropwise (approx. 50 µL increments) under magnetic stirring (300 rpm) at 37°C.

  • Visual Endpoint: Observe the visual state after each addition.

    • Clear/Bluish: Nano-emulsion (Success).

    • Milky/Turbid: Macro-emulsion (Failure for SEDDS, acceptable for coarse emulsions).

    • Gel/Precipitate: Phase separation (Failure).

  • Plotting: Mark the points of phase transition on a ternary plot software (e.g., Triplot or Origin).

Diagram 2: Phase Diagram Workflow

PhaseDiagramStartStart: Define Components(Oil: PGC, Surf: Labrasol, Co-Surf: Transcutol)Mix_SmixStep 1: Prepare Smix Ratios(1:1, 2:1, 3:1)Start->Mix_SmixMix_OilStep 2: Mix Oil + Smix(Ratios 1:9 to 9:1)Mix_Smix->Mix_OilTitrateStep 3: Water Titration(Dropwise @ 37°C)Mix_Oil->TitrateDecisionVisual ObservationTitrate->DecisionResult_ClearClear/Bluish:Mark as Nano-Emulsion RegionDecision->Result_ClearTransparentResult_MilkyMilky/Turbid:Mark as Coarse EmulsionDecision->Result_MilkyOpaque

Caption: Step-by-step workflow for identifying the self-emulsifying region using water titration.

Case Studies & Reference Data

Case Study 1: Cyclosporine A (Immunosuppressant)
  • Challenge: High lipophilicity (LogP ~2.9), poor oral bioavailability.

  • Solution: Formulated as a SEDDS using PGC Type II (Solvent), Labrafil® (Oil), and Ethanol (Co-solvent).

  • Outcome: PGC increased the drug loading capacity significantly compared to pure vegetable oils, allowing for a smaller capsule size.

Case Study 2: Danazol (Gonadotropin inhibitor)
  • Challenge: "Brick dust" molecule (High melting point, low solubility in water and oil).

  • Solution: PGC Type II used in combination with Caprylocaproyl polyoxyl-8 glycerides (Labrasol).

  • Mechanism: PGC disrupted the crystalline energy of Danazol, while the surfactant system maintained the drug in a supersaturated state during dispersion.

References

  • Gattefossé. (n.d.). Capryol™ 90 Technical Data Sheet.[7] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Propylene glycol monocaprylate (CID 31565-12-5).[4][6][8] PubChem Database. Retrieved from [Link]

  • FDA. (n.d.). Inactive Ingredient Search for Approved Drug Products. (Search term: Propylene Glycol Caprylate).[9][4][5][6][8][10][11][12] Retrieved from [Link]

  • Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences. (Context: Mechanism of SEDDS).
  • Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics. (Context: Use of Capryol 90 in SNEDDS).

Advanced Formulation Protocols: Propylene Glycol 2-Caprylate in Nanoemulsion Systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of Propylene Glycol 2-Caprylate in Nanoemulsion Formulations Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals

Introduction & Chemical Basis[1][2][3][4][5][6]

Propylene glycol 2-caprylate (often found in equilibrium with its 1-isomer in high-purity commercial grades like Capryol® 90 or Capmul® PG-8 ) represents a critical class of amphiphilic lipids used in Self-Emulsifying Drug Delivery Systems (SEDDS) and nanoemulsions. Unlike standard medium-chain triglycerides (MCTs), this monoester possesses a unique "Janus-like" character: it acts simultaneously as a lipophilic solvent for poorly water-soluble drugs (Class II/IV) and as a co-surfactant with an HLB of approximately 5–6.

Chemical Identity & Isomerism

While often referred to generically as propylene glycol monocaprylate (PGMC), the molecule exists as a mixture of regioisomers:

  • 1-caprylate (primary ester): Thermodynamically more stable.

  • 2-caprylate (secondary ester): Often the kinetic product; acyl migration leads to an equilibrium mixture (typically ~2:1 ratio of 1- to 2-isomer) in liquid excipients.

  • Commercial Grades:

    • Type I (e.g., Capryol™ PGMC): ~55–60% monoesters (mixed with diesters).

    • Type II (e.g., Capryol™ 90): >90% monoesters. This guide focuses on Type II , as its high monoester content provides superior emulsification properties and lower interfacial tension.

Why Choose PG 2-Caprylate?
  • Solvent Capacity: Superior solubilization for lipophilic drugs (LogP > 3) compared to long-chain triglycerides.

  • Interfacial Flexibility: The short propylene glycol headgroup allows the molecule to insert between surfactant tails, reducing interfacial rigidity and curvature energy, which is essential for forming <100 nm droplets.

  • Permeation Enhancement: It reversibly alters the stratum corneum lipid structure (for topical use) and improves intestinal membrane fluidity (for oral use).

Mechanism of Action in Nanoemulsions

In a ternary system (Oil/Surfactant/Water), PG 2-caprylate functions at the interface.

  • Interfacial Tension Reduction: It lowers the oil-water interfacial tension (

    
    ) to ultra-low values (< 1 mN/m), facilitating spontaneous emulsification.
    
  • Film Curvature: It acts as a "wedge," modifying the packing parameter (

    
    ) of the surfactant film.
    
    • Where

      
       is volume, 
      
      
      
      is headgroup area, and
      
      
      is chain length. PG 2-caprylate increases
      
      
      (tail volume) relative to
      
      
      , driving the curvature towards stable Oil-in-Water (O/W) nanodroplets.

Pre-Formulation Protocols

Experiment A: Saturation Solubility Screening

Objective: Determine the maximum drug loading capacity of PG 2-caprylate compared to other lipids.

Materials:

  • PG 2-Caprylate (Type II)

  • Comparative Oils (e.g., IPM, Castor Oil, MCT)

  • API (Active Pharmaceutical Ingredient)

Protocol:

  • Add excess API (approx. 100 mg) to 2 mL of PG 2-caprylate in a glass vial.

  • Vortex for 2 minutes.

  • Incubate in a shaking water bath at 37°C for 48 hours to reach equilibrium.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved drug.

  • Filter supernatant (0.45 µm PTFE filter).

  • Quantify drug concentration via HPLC/UV-Vis.

Experiment B: Construction of Pseudoternary Phase Diagrams

Objective: Identify the "Nanoemulsion Region"—the specific ratio of Oil, Surfactant (S), and Co-surfactant (CoS) that yields clear, stable dispersions upon water dilution.

Workflow Visualization (Graphviz):

PhaseDiagramProtocol Start Start: Define Components Smix Prepare Smix Ratios (S:CoS = 1:1, 2:1, 3:1) Start->Smix Mix Mix Oil + Smix (Ratios 1:9 to 9:1) Smix->Mix Titrate Water Titration (Dropwise addition) Mix->Titrate Observe Visual Observation Titrate->Observe Classify Classify System Observe->Classify Nanoemulsion Nanoemulsion Classify->Nanoemulsion Clear/Translucent (<200nm) Macroemulsion Macroemulsion Classify->Macroemulsion Turbid/Milky Gel/Phase Sep Gel/Phase Sep Classify->Gel/Phase Sep Viscous/Unstable

Figure 1: Workflow for constructing pseudoternary phase diagrams to identify the self-emulsification region.

Detailed Steps:

  • Smix Preparation: Prepare a mixture of Surfactant (e.g., Labrasol® or Cremophor EL) and Co-surfactant (e.g., Transcutol® HP) in fixed weight ratios (

    
    ): 1:1, 2:1, and 3:1.
    
  • Oil Addition: Mix PG 2-caprylate with Smix at ratios: 1:9, 2:8, 3:7, ... 9:1 (w/w).

  • Titration: Place 1g of the Oil/Smix mixture in a vial. Titrate with distilled water dropwise at 25°C under moderate stirring.

  • Endpoint: Record the mass of water added when the mixture transitions from clear to turbid (or vice versa).

  • Plotting: Use ternary plot software (e.g., Origin, Triplot) to map the monophasic nanoemulsion region.

Formulation Protocol: Low-Energy Emulsification

This method relies on the chemical energy of the system (Self-Emulsification) rather than mechanical shear.

Target Formulation (Example):

  • Oil: PG 2-Caprylate (10–20%)

  • Surfactant: Polysorbate 80 or Labrasol (30–40%)

  • Co-surfactant: Transcutol HP (10–20%)

  • Aqueous Phase: Distilled Water (q.s.)

Step-by-Step Protocol:

  • Drug Solubilization:

    • Weigh the required amount of PG 2-caprylate.

    • Add the calculated dose of API.

    • Sonicate (bath sonicator) at 40°C for 10 mins until fully dissolved. Critical: Ensure no crystals remain.

  • Surfactant Blending:

    • Add the Surfactant and Co-surfactant to the drug-oil solution.[1][2]

    • Vortex for 2 minutes to form a homogeneous isotropic "Pre-concentrate" (anhydrous).

  • Aqueous Phase Titration (Spontaneous Emulsification):

    • Place the pre-concentrate on a magnetic stirrer (300 rpm).

    • Add the aqueous phase (water or buffer) dropwise.

    • Observation: The system should transition from a clear oil to a slightly opalescent fluid (Tyndall effect).

    • Continue stirring for 15 minutes to ensure equilibrium.

Process Diagram (Graphviz):

NanoemulsionPrep API Lipophilic API Step1 Step 1: Solubilization (40°C Sonication) API->Step1 Oil PG 2-Caprylate (Oil Phase) Oil->Step1 Smix Surfactant/Co-Surfactant (Smix) Step2 Step 2: Pre-concentrate Formation (Vortex Mixing) Smix->Step2 Water Aqueous Phase Step3 Step 3: Aqueous Titration (Spontaneous Emulsification) Water->Step3 Step1->Step2 Step2->Step3 Final Stable Nanoemulsion (20-200 nm) Step3->Final

Figure 2: Low-energy spontaneous emulsification protocol using PG 2-caprylate.

Characterization & Quality Control

Every batch must be validated against these parameters to ensure "Self-Validating" quality.

ParameterMethodAcceptance CriteriaScientific Rationale
Droplet Size Dynamic Light Scattering (DLS)Z-avg: 20–200 nmDetermines bioavailability and stability. Smaller size = larger surface area for absorption.
Polydispersity (PDI) DLSPDI < 0.3Indicates uniformity. PDI > 0.4 suggests Ostwald ripening or instability.
Zeta Potential Electrophoretic Mobility±20
Thermodynamic Stability CentrifugationNo phase separation3,500 rpm for 30 mins stresses the interface to check for creaming/cracking.
Cloud Point Heating> Body Temp (37°C)Ensures the formulation does not phase separate upon ingestion.

Troubleshooting Guide

  • Issue: Formulation becomes turbid/milky immediately.

    • Cause: Droplet size > 200nm.

    • Solution: Increase Surfactant:Oil ratio (

      
      ). The PG 2-caprylate concentration might be too high for the surfactant to cover.
      
  • Issue: Drug precipitation after 24 hours.

    • Cause: Drug loading exceeds equilibrium solubility in the water-diluted system.

    • Solution: Reduce drug load or add a precipitation inhibitor (e.g., HPMC, PVP) to the aqueous phase.

  • Issue: Phase separation during centrifugation.

    • Cause: Insufficient HLB or unstable interface.

    • Solution: Adjust the HLB of the Smix. PG 2-caprylate has a low HLB (~5); ensure the surfactant partner has a high HLB (>12).

References

  • Gattefossé. Capryol® 90 Technical Data Sheet & Application Note. (Type II Propylene Glycol Monocaprylate).[3][4][5] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62828, Propylene glycol monocaprylate. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics.[6] (Demonstrates use of Capryol 90 as oil phase). [Link]

  • Shakeel, F., et al. (2013). Solubility and thermodynamics of ferulic acid in different oils and surfactants. (Provides solubility data protocols for Capryol 90). [Link]

Sources

Precision Quantification of Propylene Glycol 2-Caprylate: Regio-Selective HPLC Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Method Selection

The Challenge: Propylene Glycol Monocaprylate (PGMC) is a critical excipient and permeation enhancer in pharmaceutical formulations. However, commercial PGMC is a complex mixture of:

  • Propylene Glycol 1-Caprylate (α-isomer): Thermodynamically stable.

  • Propylene Glycol 2-Caprylate (β-isomer): Thermodynamically unstable; the specific target of this guide.

  • Propylene Glycol Dicaprylate: Diester impurity.

The Gap in Current Standards: Standard pharmacopeial methods (USP/EP) utilize Gel Permeation Chromatography (GPC) with Refractive Index (RI) detection [1, 2]. While robust for determining total monoester content (Type I vs. Type II), these methods cannot resolve the 1-caprylate from the 2-caprylate due to identical molecular weights and similar hydrodynamic volumes.

The Solution: To specifically quantify Propylene Glycol 2-Caprylate , you must utilize Reverse-Phase HPLC (RP-HPLC) which exploits the subtle hydrophobicity difference between the primary (1-isomer) and secondary (2-isomer) ester linkages.

Method Selection Decision Matrix
FeatureMethod A: Pharmacopeial (USP) Method B: Regio-Selective (Recommended)
Technique GPC / Size ExclusionReverse Phase (RP-HPLC)
Stationary Phase L21 (Styrene-Divinylbenzene)C18 (High Carbon Load) or Polar-Embedded
Detector Refractive Index (RI)CAD (Preferred) or UV 210 nm
Selectivity Monoesters vs. Diesters1-Caprylate vs. 2-Caprylate
Application Raw Material Release (QC)Stability Studies, Formulation Analysis, PK

Critical Mechanism: Acyl Migration

Understanding the instability of your analyte is prerequisite to accurate quantification.

The 2-caprylate isomer is prone to acyl migration , shifting the ester group from the secondary hydroxyl (position 2) to the primary hydroxyl (position 1). This reaction is catalyzed by heat , acid/base , and protic solvents .

Implication for Protocol: Sample preparation must be performed at neutral pH and ambient/cool temperatures .

AcylMigration cluster_0 Thermodynamic Instability Beta 2-Caprylate (β-isomer) Target Analyte Inter Cyclic Orthoester Intermediate Beta->Inter Heat / pH > 7 Alpha 1-Caprylate (α-isomer) Stable Product Inter->Alpha Irreversible Warning CRITICAL QC POINT: Avoid T > 40°C Maintain pH 6.0-7.0 Warning->Beta

Figure 1: Mechanism of Acyl Migration. The 2-isomer spontaneously converts to the 1-isomer if stressed, leading to under-quantification.

Detailed Protocol: Regio-Selective Quantification

This protocol utilizes Charged Aerosol Detection (CAD) . CAD is superior to UV for caprylates because they lack a strong chromophore (only a weak ester carbonyl at 205-210 nm). If CAD is unavailable, UV parameters are provided as a secondary option.

Instrumentation & Reagents[1][2][3][4]
  • HPLC System: Binary gradient pump, thermostatted column compartment.

  • Detector: Charged Aerosol Detector (CAD) OR Evaporative Light Scattering Detector (ELSD).

    • UV Alternative: DAD at 210 nm (Requires high-purity solvents).

  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Rationale: Polar-embedded groups interact with the free hydroxyls, enhancing the separation of the structural isomers better than standard C18 [3].

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

Chromatographic Conditions[2][3][4][5]
ParameterSettingNotes
Mobile Phase A Water (100%)Do not use buffers unless matrix requires pH control.
Mobile Phase B Acetonitrile (100%)Methanol increases pressure and may broaden peaks.
Flow Rate 1.0 mL/minAdjust for column ID (0.8 for 3.0mm).
Column Temp 25°C or 30°CDo not exceed 35°C to prevent on-column acyl migration.
Injection Volume 10 - 20 µLLower volume improves resolution of isomers.
Run Time 25 MinutesIncludes re-equilibration.

Gradient Table:

Time (min) % A (Water) % B (ACN) Event
0.0 60 40 Initial
15.0 10 90 Elution of Diesters
17.0 10 90 Wash
17.1 60 40 Re-equilibration

| 25.0 | 60 | 40 | Stop |

Detection Parameters[4]

Option A: CAD (Recommended)

  • Evaporation Temp: 35°C (Low temp preserves semi-volatiles).

  • Power Function: 1.0 (Linearity adjustment).

  • Data Rate: 10 Hz.

Option B: UV (Alternative)

  • Wavelength: 210 nm.

  • Bandwidth: 4 nm.

  • Reference: Off (Do not use 360nm reference; it causes artifacts).

  • Note: Baseline drift will occur during the gradient. Use a blank subtraction.

Sample Preparation (The "Cold" Workflow)

Objective: Extract PG2C from formulation matrices (creams, gels) without inducing isomerization.

  • Weighing: Accurately weigh 100.0 mg of sample into a 20 mL volumetric flask.

  • Dissolution: Add 10 mL of Acetonitrile (cooled to 4°C) .

    • Why Cold? Kinetic inhibition of acyl migration.

  • Extraction: Vortex for 1 minute. Do not sonicate if the bath heats up. If sonication is necessary, use an ice-bath.

  • Clarification: Filter through a 0.22 µm PTFE syringe filter.

    • Note: Avoid Nylon filters (can adsorb esters).

  • Dilution: Dilute to target concentration (approx. 0.5 mg/mL) using Mobile Phase Initial (60:40 Water:ACN).

  • Storage: Analyze immediately. If storage is needed, keep at 4°C for max 24 hours.

Data Analysis & System Suitability[2][3][4][5][6]

Expected Elution Order (RP-C18)
  • Propylene Glycol (free): Void volume (often unretained).

  • Propylene Glycol 2-Caprylate (β): Elutes first among esters (more polar due to exposed primary -OH).

  • Propylene Glycol 1-Caprylate (α): Elutes second (slightly more hydrophobic).

  • Propylene Glycol Dicaprylate: Elutes last (significantly later, highly hydrophobic).

System Suitability Criteria

Run 5 replicate injections of the Standard Solution.

ParameterAcceptance Criteria
Resolution (Rs) > 1.5 between 2-Caprylate and 1-Caprylate
Tailing Factor 0.8 – 1.5
RSD (Area) ≤ 2.0% (for CAD/UV)
Retention Time Drift ≤ 0.5 min
Calculation

Since 2-caprylate standards are rare/expensive, you may use Propylene Glycol 1-Caprylate as a surrogate standard, applying a Relative Response Factor (RRF) of 1.0 (assuming identical ionization/absorption for isomers).



Troubleshooting Guide

SymptomProbable CauseCorrective Action
Merged Isomer Peaks Column selectivity insufficient.Switch to Polar-Embedded C18. Lower temperature to 20°C.
2-Caprylate Peak Decreasing On-column or in-vial isomerization.Ensure autosampler is cooled (4°C). Check solvent pH (must be neutral).
High Baseline Noise (UV) Impure ACN or dirty water.Use HPLC-gradient grade ACN. Switch to CAD/ELSD.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (60:40 Water:ACN).

Workflow Visualization

Workflow cluster_prep Sample Preparation (Critical Control) cluster_hplc HPLC Analysis cluster_data Data Output Step1 Weigh Sample Step2 Extract with COLD ACN (4°C) Step1->Step2 Step3 Filter (PTFE 0.22µm) Step2->Step3 Col Column: Polar-Embedded C18 Temp: 25°C Step3->Col Inject 10µL Det Detector: CAD or UV 210nm Col->Det Res Resolve Isomers (Rs > 1.5) Det->Res Quant Quantify 2-Caprylate Res->Quant

Figure 2: Analytical Workflow emphasizing cold extraction to prevent isomer degradation.

References

  • United States Pharmacopeia (USP). Propylene Glycol Monocaprylate Monograph. USP-NF Online. (Accessed 2026).[1]

  • Shodex HPLC. Analysis of Propylene Glycol Monocaprylate According to USP-NF Method (KF-801). Application Note.

  • Sielc Technologies. Separation of Propylene glycol diacetate and isomers on Newcrom R1 HPLC column. (Demonstrates RP selectivity for glycol esters).

  • National Institutes of Health (NIH). Propylene glycol 1-caprate-2-caprylate Structure and Properties. PubChem Database.

  • Thermo Fisher Scientific. Quantification of Carbohydrates and Glycols in Pharmaceuticals. Application Note 265. (Reference for CAD/Amperometric detection of glycols).

Sources

Protocol for Preparing a Stable Oil-in-Water Emulsion with Propylene Glycol Monocaprylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract: This application note provides a comprehensive, field-tested protocol for the formulation and characterization of a stable oil-in-water (O/W) nanoemulsion using Propylene Glycol Monocaprylate as a key component of the oil phase. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the fundamental principles governing emulsion stability. We detail a high-energy emulsification method using high-pressure homogenization and outline rigorous characterization techniques, including Dynamic Light Scattering (DLS) for particle size analysis and Electrophoretic Light Scattering (ELS) for zeta potential measurement. The objective is to equip the user with the necessary expertise to not only replicate this process but also to rationally design and troubleshoot their own emulsion-based drug delivery systems.

Foundational Principles: The Science of Emulsion Stability

An oil-in-water (O/W) emulsion is a thermodynamically unstable system consisting of oil droplets dispersed in a continuous aqueous phase.[1] Instability manifests through various mechanisms, including flocculation, creaming, coalescence, and Ostwald ripening, ultimately leading to complete phase separation.[2] The primary objective of any emulsion protocol is to create a kinetically stable system with a long shelf-life by erecting a sufficient energy barrier to prevent these destabilization processes.

The stability of an emulsion is governed by the interplay of attractive (van der Waals) and repulsive forces between dispersed droplets. The formulation strategy centers on maximizing these repulsive forces. This is achieved through two primary mechanisms:

  • Steric Hindrance: Adsorbing polymers or non-ionic surfactants onto the droplet surface creates a physical barrier that prevents droplets from getting close enough to coalesce.

  • Electrostatic Repulsion: The presence of charged species at the oil-water interface generates a repulsive electrical potential. This potential, known as the Zeta Potential, is a critical indicator of colloidal stability.[3] A higher magnitude of the zeta potential (either positive or negative) signifies greater repulsive forces and, consequently, a more stable emulsion.[4]

Propylene Glycol Monocaprylate (e.g., Capryol® 90) is a versatile excipient in pharmaceutical formulations. It is a propylene glycol ester of caprylic acid (C8), primarily composed of monoesters.[5] It functions as a water-insoluble surfactant and a powerful solubilizer for poorly-soluble active pharmaceutical ingredients (APIs).[6] In the context of O/W emulsions, it can serve as a co-surfactant and as part of the oil phase, particularly in self-emulsifying drug delivery systems (SEDDS and SMEDDS).[5][7] Its low HLB value (approximately 5-6) necessitates its use in combination with higher HLB surfactants to achieve a stable O/W emulsion.[8]

Formulation Design and Component Selection

The rational selection of excipients is paramount to success. The goal is to create an interface that is both flexible enough to form during homogenization and robust enough to prevent droplet coalescence over time.

Materials and Equipment
Component/EquipmentRecommended Specification/Supplier ExamplePurpose
Oil Phase Capryol® 90 (Propylene Glycol Monocaprylate, Type II) - GattefosséOil phase, co-surfactant, API solubilizer
API (Optional) Lipophilic drug of interestActive Ingredient
Primary Surfactant Polysorbate 80 (Tween® 80) or Kolliphor® EL (Cremophor® EL)O/W Emulsifier
Aqueous Phase Purified, deionized water (USP grade)Continuous phase
High-Shear Mixer Silverson L5M-A or equivalentTo create the coarse pre-emulsion
High-Pressure Homogenizer Avestin EmulsiFlex-C3 or equivalentTo create the fine nanoemulsion
Particle Size Analyzer Malvern Zetasizer Nano ZS or equivalentDLS and ELS measurements
General Lab Equipment Magnetic stirrer, hot plate, beakers, graduated cylinders, analytical balanceStandard preparation
Rationale for Component Ratios

Achieving a stable nanoemulsion requires careful optimization of the oil, surfactant, and water concentrations. A common starting point for formulation development is to use a higher ratio of surfactant to oil to ensure complete coverage of the newly formed droplet surfaces during homogenization.

ComponentConcentration Range (% w/w)Rationale
Oil Phase (Capryol® 90)5 - 20%The concentration of the dispersed phase. Higher concentrations may require more surfactant and energy input.
Surfactant (e.g., Polysorbate 80)5 - 15%Must be sufficient to cover the oil-water interface. The required amount increases as the desired particle size decreases (due to increased surface area).
Aqueous Phase (Water)65 - 90% (q.s. to 100%)The continuous phase of the emulsion.

Note: These ranges are starting points. The optimal formulation will depend on the specific API (if any) and desired final characteristics. A formulation containing 10% oil phase and 10% surfactant is a robust starting point for initial experiments.[9]

Experimental Protocol: High-Pressure Homogenization

High-pressure homogenization (HPH) is a high-energy method that is extremely efficient for producing nanoemulsions with very small and uniform droplet sizes, often as small as 1 nm.[10] The process involves forcing a coarse emulsion through a narrow orifice at very high pressures (e.g., 500 to 5000 psi or higher), subjecting it to intense turbulence and shear forces that break down large droplets.[10]

Workflow for Nanoemulsion Preparation

G cluster_0 Phase Preparation cluster_1 Emulsification Process cluster_2 Final Steps oil_phase 1. Prepare Oil Phase (Capryol® 90 + API) Heat to 60-70°C coarse_emulsion 3. Create Coarse Emulsion Add Oil to Aqueous Phase under High-Shear Mixing oil_phase->coarse_emulsion aq_phase 2. Prepare Aqueous Phase (Water + Surfactant) Heat to 60-70°C aq_phase->coarse_emulsion hph 4. Form Nanoemulsion High-Pressure Homogenization (e.g., 15,000 psi, 5-8 cycles) coarse_emulsion->hph cooling 5. Cooling Cool to Room Temperature hph->cooling characterization 6. Characterization & Stability Testing cooling->characterization G cluster_2 System Outcome size size stability High Kinetic Stability (Resistance to Coalescence) size->stability pdi pdi pdi->stability zeta zeta zeta->stability

Caption: Key indicators for a kinetically stable emulsion.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Large Particle Size (>500 nm) / High PDI (>0.3) 1. Insufficient surfactant concentration.2. Inadequate homogenization pressure or too few cycles.3. Inefficient coarse emulsion formation.1. Increase the surfactant-to-oil ratio.2. Increase homogenization pressure and/or the number of passes.3. Increase high-shear mixing time or speed for the pre-mix.
Phase Separation After a Short Time 1. Low zeta potential leading to droplet aggregation.2. Ostwald ripening (growth of larger droplets at the expense of smaller ones).1. Adjust the pH of the aqueous phase to move further from the isoelectric point.2. Ensure the oil phase has very low water solubility. Use a combination of surfactants to create a more robust interfacial film.
Visible Creaming or Sedimentation Significant density difference between the oil and aqueous phases.While difficult to alter densities, reducing particle size via more efficient homogenization will slow creaming according to Stokes' Law.

References

  • American Society of Baking. (n.d.). What are propylene glycol monoesters (PGMEs)?. Retrieved from [Link]

  • Colloidal Dynamics. (n.d.). MEASURING PARTICLE SIZE AND STABLIITY OF EMULSIONS: The Colloidal Dynamics ZetaProbe and AcoustoSizer. Retrieved from [Link]

  • Bettersize Instruments. (n.d.). Measuring the Zeta Potential of Highly Concentrated Fat Emulsion. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Characterization of Nanoemulsion: Particle Size, Polydispersity Index, Zeta Potential, Thermal Stability, and Kinetic Stability. Retrieved from [Link]

  • Sikora, E., & Lason, E. (n.d.). Microemulsions based on propylene glycol diesters of caprylic and capric acids. SÖFW-Journal. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Emulsion Stability And Testing. Retrieved from [Link]

  • Bumiller, M. (2023, October 13). Using Zeta Potential in Product Formulation. Labcompare.com. Retrieved from [Link]

  • Techniques for Formulating and Characterizing Nanoemulsions. (2023, January 01). ijprajournal. Retrieved from [Link]

  • Cosmetics & Toiletries. (2014, November 19). Zeta Potential and Particle Size to Predict Emulsion Stability. Retrieved from [Link]

  • Amesi Group. (n.d.). Emulsifiers. Retrieved from [Link]

  • Malvern Panalytical. (2012, January 31). What is Zeta Potential? -1: Introduction to Zeta Potential Measurement. Retrieved from [Link]

  • InProcess-LSP. (2024, November 06). Real-time droplet size monitoring of nano emulsions during high pressure homogenization. Retrieved from [Link]

  • Dyhydromatics. (n.d.). The Importance of Particle Size Analysis in Nanoparticle Formulations. Retrieved from [Link]

  • Widyaningrum, I., Triyoga, A., & Wibisono, Y. G. (n.d.). Type of Cosurfactant Effects on Particle Size in Nanoemulsion Drug Delivery Systems. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability testing of oil-in-water emulsion of Syzygium aromaticum (clove). Retrieved from [Link]

  • Chemsino. (2023, November 27). Propylene Glycol Esters of Fatty Acids in Food. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017091462A1 - Beverage nanoemulstions produced by high shear processing.
  • MDPI. (2021, May 12). Characterization of Astaxanthin Nanoemulsions Produced by Intense Fluid Shear through a Self-Throttling Nanometer Range Annular Orifice Valve-Based High-Pressure Homogenizer. Retrieved from [Link]

  • PMC. (2024, July 16). Exploring novel type of lipid-bases drug delivery systems that contain one lipid and one water-soluble surfactant only. Retrieved from [Link]

  • PMC. (n.d.). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Retrieved from [Link]

  • Gattefosse. (n.d.). Capryol® 90. Retrieved from [Link]

  • Wais, U., et al. (2012). Study of O/W micro- and nano-emulsions based on propylene glycol diester as a vehicle for geranic acid. Biblioteka Nauki. Retrieved from [Link]

  • ResearchGate. (n.d.). Key unit operations for preparing lipid emulsions. Retrieved from [Link]

  • Google Patents. (n.d.). US20090104132A1 - Topical anti-inflammatory compositions comprising O/W emulsions containing pro-penetrating glycols.
  • Academia.edu. (n.d.). 11.2. HLB Value and Calculation HLB; According to Griffin, the amphiphilic molecule is the value obtained by dividing the weigh. Retrieved from [Link]

  • Goyal, U., et al. (2012). Formulation design and evaluation of a self-microemulsifying drug delivery system of lovastatin. Acta Pharmaceutica, 62(3), 357-370. Retrieved from [Link]

  • Li, Y., & Xiang, D. (2019). Stability of oil-in-water emulsions performed by ultrasound power or high-pressure homogenization. PLOS One. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROPYLENE GLYCOL DICAPRYLATE/DICAPRATE. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Laboratory 4 – Liposomes. Retrieved from [Link]

  • Google Patents. (n.d.). US9770509B2 - Self micro-emulsifying drug delivery system with increased bioavailability.
  • Prospector. (2024, August 23). What are the HLB values of commonly used emulsifiers and the best way to select them?. Retrieved from [Link]

  • Nanomedicine Research Journal. (2019, February 15). Preparation and characterization of O/W nanoemulsion with Mint essential oil and Parsley aqueous extract and the presence effect. Retrieved from [Link]

  • Government of Canada. (2025, October 29). Chemical Substance - Propylene Glycol Dicaprylate/Dicaprate. Retrieved from [Link]

  • UL Prospector. (2025, August 12). Dermol F3 by fabriQUIMICA S.R.L.. Retrieved from [Link]

  • Dove Medical Press. (n.d.). comparative study on solid self-nanoemulsifying drug delivery and solid dispersion system for enhanced solubility and bioavailability of. Retrieved from [Link]

  • Taylor & Francis Online. (2021, May 12). Preparation and Evaluation of Lipid Emulsion Containing 13 Vitamins for Injection Without Anaphylactoid Reactions. Retrieved from [Link]

  • PMC. (2020, October 18). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Retrieved from [Link]

  • Google Patents. (n.d.). CN111012745A - Abiraterone oral emulsion and preparation method thereof.
  • MDPI. (2020, November 23). Physical Stability of Oil-In-Water Emulsion Stabilized by Gelatin from Saithe (Pollachius virens) Skin. Retrieved from [Link]

  • MDPI. (2022, June 10). Process Analytical Technology for the Production of Parenteral Lipid Emulsions According to Good Manufacturing Practices. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase diagram of (A) propylene glycol monocaprylate, (B) propylene.... Retrieved from [Link]

  • precisionFDA. (n.d.). PROPYLENE GLYCOL MONOCAPRYLATE. Retrieved from [Link]

Sources

Application Note: Propylene Glycol 2-Caprylate in Oral Lipid-Based Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Precision

Propylene Glycol 2-Caprylate refers to the specific regioisomer of propylene glycol monocaprylate where caprylic acid (C8) is esterified at the secondary hydroxyl group.[1] In pharmaceutical practice, this molecule is rarely isolated as a pure isomer.[1] Instead, it is the primary functional component of Propylene Glycol Monocaprylate, Type II (NF/EP) , a high-purity excipient (e.g., Capryol™ 90) containing >90% monoesters.

This guide focuses on the application of Type II Propylene Glycol Monocaprylate (PGMC-II) as a lipophilic surfactant (HLB ~5.0) and permeation enhancer in Self-Emulsifying Drug Delivery Systems (SEDDS).

Why PGMC-II?
  • Solubility Bridge: It bridges the polarity gap between pure lipophilic oils (triglycerides) and hydrophilic surfactants (e.g., Polysorbate 80).[1]

  • Bioavailability: It acts as a dual-action enhancer—increasing solubility for BCS Class II drugs and modulating membrane permeability for Class IV drugs.[1]

  • Metabolic Stability: Evidence suggests inhibition of enterocytic CYP3A4, reducing pre-systemic metabolism.[1]

Critical Material Attributes (CMA)

Before formulation, verify the grade of excipient.[1] The "Type II" designation is critical for reproducible emulsification.

AttributeSpecification (Type II)Impact on Formulation
Monoester Content > 90.0%High monoester content ensures consistent HLB and interfacial tension reduction. Type I (55-80%) is less efficient for SEDDS.[1]
Diester Content < 10.0%Diesters act as pure oils, not surfactants.[1] High diester content alters the required HLB of the system.[1]
HLB Value ~ 5.0 (Experimental)Acts as a co-surfactant.[1] Requires a high-HLB partner (e.g., Cremophor EL, Tween 80) to form microemulsions.[1]
Fatty Acid Chain Caprylic Acid (C8)Medium-chain fatty acids (MCFA) are absorbed directly via the portal vein, bypassing lymphatic transport lag.
Regulatory GRAS, USP/NF, EPListed in IIG for oral capsules and tablets.

Mechanism of Action

PGMC-II enhances bioavailability through three distinct mechanisms. Understanding this causality allows you to troubleshoot formulation failures.[1]

The "Fluidization" Effect (Permeation)

Unlike simple solvents, PGMC-II inserts itself into the lipid bilayer of the intestinal epithelium.[1] The C8 chain disrupts the packing of membrane phospholipids, increasing fluidity and allowing paracellular or transcellular passage of the API.

CYP3A4 Inhibition

The ester bonds are susceptible to hydrolysis, releasing caprylic acid.[1] However, the intact monoester and its metabolites have been shown to competitively inhibit CYP3A4 in enterocytes, protecting susceptible drugs (e.g., Cyclosporine, Tacrolimus) from first-pass metabolism.

Visualization of Mechanism

The following diagram illustrates the dual pathway of solubilization and permeation.[1]

Mechanism cluster_gut Intestinal Lumen cluster_membrane Enterocyte Membrane Drug Poorly Soluble API (BCS Class II/IV) Micelle Mixed Micelle Formation Drug->Micelle Incorporation PGMC PG Monocaprylate (Type II) PGMC->Micelle Co-surfactant Fluidity Membrane Fluidization PGMC->Fluidity Lipid Insertion CYP CYP3A4 Inhibition PGMC->CYP Metabolic Shield Solub Solubilized Drug Micelle->Solub Transport Enhanced Absorption Solub->Transport Fluidity->Transport CYP->Transport

Caption: Figure 1. Dual mechanism of PGMC-II: Solubilization via micelle formation and Permeation Enhancement via membrane fluidization and metabolic inhibition.

Formulation Protocols: SEDDS Development

Do not simply mix ingredients. Follow this "Screen-Map-Characterize" workflow to ensure thermodynamic stability.

Protocol A: Saturation Solubility Screening

Objective: Determine if PGMC-II can serve as the primary solvent or requires a co-solvent.[1]

Materials:

  • PG Monocaprylate Type II (e.g., Capryol 90)[2]

  • API (Excess quantity)

  • Water bath shaker (37°C)

  • 0.45 µm PTFE Syringe Filters[1]

Procedure:

  • Add excess API (approx.[1] 2x expected solubility) to 2 mL of PGMC-II in a glass vial.

  • Vortex for 2 minutes to disperse.

  • Shake at 37°C for 48 hours. Stop/Go Criteria: If phase separation occurs (oil/solid), add more solid.[1]

  • Centrifuge at 10,000 rpm for 10 mins to pellet undissolved drug.

  • Filter supernatant using PTFE filter (do not use nylon; PG esters may degrade nylon).[1]

  • Dilute with methanol/acetonitrile and quantify via HPLC.[1]

Interpretation:

  • > 50 mg/mL: Excellent candidate for high-load SEDDS.[1]

  • 10–50 mg/mL: Requires combination with high-solvency oils (e.g., Peppermint oil) or hydrophilic co-solvents (PEG 400).

  • < 10 mg/mL: PGMC-II should be used only as a surfactant, not the primary solvent.[1]

Protocol B: Pseudo-Ternary Phase Diagram Construction

Objective: Identify the "Self-Emulsifying Region"—the specific ratios of Oil, Surfactant, and Co-Surfactant that form a stable microemulsion upon dilution with water.

The System:

  • Oil Phase: PGMC-II (acting as the lipophilic component).[1]

  • Surfactant (S): High HLB surfactant (e.g., Cremophor EL, Tween 80, or Labrasol).

  • Co-Surfactant (CoS): (Optional) Transcutol P or Ethanol.[1]

Procedure (Water Titration Method):

  • Prepare Smix: Mix Surfactant (S) and PGMC-II at fixed mass ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • Note: Since PGMC-II has surfactant properties (HLB 5), it often acts as the "oil" in this setup relative to a high HLB surfactant.[1]

  • Titration:

    • Place 1.0 g of the S/PGMC-II mixture in a clear glass vial.

    • Titrate with distilled water dropwise (10–50 µL increments) under constant magnetic stirring.

  • Visual Observation (The Critical Step):

    • Clear/Transparent: Microemulsion (Success).[1]

    • Bluish/Translucent: Nanoemulsion (Acceptable).[1]

    • Milky/Turbid: Macroemulsion (Fail for SEDDS, acceptable for coarse emulsions).[1]

    • Phase Separation: Unstable (Fail).

  • Plotting: Record the mass of water added at the point of turbidity onset.[1] Plot these points on a ternary diagram (Oil, Surfactant, Water).

Data Output Table (Example Template):

Smix Ratio (S : PGMC)Water Added (mg)AppearanceClassification
1 : 1200MilkyMacroemulsion
2 : 1450BluishNanoemulsion
3 : 1>1000ClearMicroemulsion (Optimal)
Protocol C: Droplet Size & Zeta Potential Analysis

Objective: Validate the self-emulsification efficiency.[1]

Procedure:

  • Dilution: Dilute 100 mg of the final SEDDS formulation into 250 mL of 0.1N HCl (simulating gastric fluid) and Distilled Water.

  • Agitation: Gentle stirring (USP Paddle, 50 rpm) for 15 minutes.

  • Measurement: Use Dynamic Light Scattering (DLS).[1]

    • Target Size: < 200 nm (for SMEDDS), < 50 nm (for Microemulsions).

    • PDI (Polydispersity Index): < 0.3 indicates a uniform monodisperse system.[1]

Workflow Visualization

The following DOT diagram outlines the decision tree for incorporating PGMC-II into your formulation.

Workflow Start Start: API Characterization Solubility Solubility Screening in PGMC-II Start->Solubility Decision1 Solubility > 20mg/mL? Solubility->Decision1 HighSol Use PGMC-II as Primary Oil Phase Decision1->HighSol Yes LowSol Use PGMC-II as Co-Surfactant only Decision1->LowSol No Smix Select High HLB Partner (e.g. Tween 80) HighSol->Smix LowSol->Smix Diagram Construct Phase Diagram (Water Titration) Smix->Diagram Region Identify Microemulsion Region Diagram->Region Final Load API & Stability Test Region->Final

Caption: Figure 2. Formulation decision tree for utilizing Propylene Glycol Monocaprylate based on API solubility.

References

  • Gattefossé. (2023).[1] Capryol® 90 Technical Data Sheet. Gattefossé SAS.[1] Link

  • United States Pharmacopeia (USP). (2023).[1] Propylene Glycol Monocaprylate, Type II.[1][2][3][4][5] USP-NF Monograph.[1][4][6] Link

  • National Institutes of Health (NIH). (2022).[1] The Molecular Mechanism of Propylene Glycol Monocaprylate on Skin Retention. PubMed.[1] Link

  • Pharma Excipients. (2023). Capryol 90 - Propylene Glycol Monocaprylate Type II.[1][2][5][7] Link

  • PubChem. (2023).[1] Propylene glycol monocaprylate Compound Summary. National Library of Medicine.[1] Link

Sources

In vitro skin permeation studies using Franz diffusion cells with propylene glycol 2-caprylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Skin Permeation Studies Using Franz Diffusion Cells with Propylene Glycol 2-Caprylate

Executive Summary

This technical guide provides a rigorous framework for conducting in vitro permeation testing (IVPT) using Propylene Glycol 2-Caprylate (PG2C) as a permeation enhancer. While often found in commercial mixtures (e.g., Propylene Glycol Monocaprylate Type II), the specific 2-caprylate isomer (CAS 154747-99-6) presents unique physicochemical interactions with the stratum corneum.

This protocol moves beyond basic OECD 428 compliance, focusing on the mechanistic interrogation of PG2C: how to quantify its "depot effect" in the viable epidermis and its ability to fluidize intercellular lipids to facilitate active pharmaceutical ingredient (API) transport.

Scientific Rationale & Mechanism

The Molecule: Propylene Glycol 2-Caprylate

Unlike standard co-solvents, PG2C acts as a "Trojan Horse" enhancer. Its amphiphilic nature (LogP ~2.6) allows it to partition into the stratum corneum (SC) lipid bilayers, while its propylene glycol headgroup disrupts hydrogen bonding networks.

  • Primary Mechanism: Lipid Extraction & Fluidization. PG2C inserts between ceramide tails, increasing the gauche/trans conformer ratio, thereby reducing barrier resistance.

  • Secondary Mechanism: Co-solvency. It increases the thermodynamic activity of lipophilic APIs within the formulation, driving partition into the skin.

Mechanistic Pathway Visualization

PG2C_Mechanism cluster_SC Stratum Corneum Interaction Formulation Donor Formulation (API + PG2C) Partition Partitioning into Stratum Corneum Formulation->Partition Thermodynamic Drive Headgroup PG Headgroup Disrupts H-Bonds Partition->Headgroup Tail Caprylate Tail Increases Lipid Fluidity Partition->Tail Fluidity Reduced Barrier Resistance Headgroup->Fluidity Tail->Fluidity Diffusion Diffusion through Viable Epidermis Fluidity->Diffusion Enhanced Flux Receptor Receptor Compartment (Systemic Uptake) Diffusion->Receptor

Figure 1: Mechanistic pathway of Propylene Glycol 2-Caprylate enhancing API permeation through lipid disruption and thermodynamic activation.

Experimental Design & Materials

Critical Material Selection
  • Enhancer: Propylene Glycol 2-Caprylate (High Purity >95% or as component of Capryol® 90).

    • Note: Commercial "Propylene Glycol Monocaprylate" is a regio-isomer mix (Type II contains >90% monoesters). Ensure you document the specific grade used.

  • Membrane: Dermatomed Porcine Ear Skin (thickness 500–700 µm) or Human Cadaver Skin.

    • Why: Synthetic membranes (Strat-M) do not possess the lipid bilayer complexity required to evaluate PG2C's lipid-fluidization mechanism.

  • Receptor Fluid: Phosphate Buffered Saline (PBS) pH 7.4 + Solubilizer.

    • Sink Condition Rule: The solubility of the API in the receptor fluid must be

      
       the maximum expected concentration.
      
    • For PG2C Tracking: If tracking the enhancer itself, add 4-5% BSA (Bovine Serum Albumin) or 20% Ethanol to the receptor fluid to ensure solubility of the lipophilic caprylate ester.

Dose Regimen
  • Finite Dose (Clinical Mimic):

    
     or 
    
    
    
    .
    • Use Case: Determining realistic pharmacokinetic profiles and depletion rates.

  • Infinite Dose (Mechanistic):

    
    .
    
    • Use Case: Determining steady-state flux (

      
      ) and permeability coefficients (
      
      
      
      ).

Detailed Protocol: Franz Diffusion Cell Setup

This protocol is compliant with OECD Test Guideline 428 .

Step 1: Membrane Preparation[1]
  • Thaw cryopreserved skin in PBS (pH 7.4) at room temperature for 30 minutes.

  • Measure skin thickness using a micrometer; exclude samples with

    
     variance.
    
  • Integrity Test: Mount skin in the cell and measure Trans-Epidermal Water Loss (TEWL) or Electrical Resistance (ER).

    • Pass Criteria: Porcine skin ER

      
      .
      
Step 2: Diffusion Cell Assembly
  • Degassing: Degas the receptor fluid (vacuum filtration + sonication) to prevent bubble formation under the skin, which blocks diffusion.

  • Mounting: Place skin with the stratum corneum facing the donor compartment. Ensure no air bubbles are trapped between the dermis and receptor fluid.[1]

  • Equilibration: Circulate water jacket at

    
     for 30 minutes prior to dosing.
    
Step 3: Dosing & Sampling Workflow

Experimental_Workflow Setup Cell Equilibration (32°C, 30 min) Dose Apply Formulation (T=0) Setup->Dose Sample Sample Receptor Fluid (0.5, 1, 2, 4, 8, 12, 24h) Dose->Sample Replenish Replenish Volume (Fresh Buffer) Sample->Replenish Extraction Skin Extraction (Epidermis vs Dermis) Sample->Extraction End of Study Replenish->Sample Next Timepoint Analysis HPLC / LC-MS Quantification Extraction->Analysis

Figure 2: Step-by-step workflow for Franz Diffusion Cell experimentation.

Step 4: Skin Extraction (Crucial for PG2C Studies)

Because PG2C forms a reservoir in the skin, analyzing the receptor fluid alone is insufficient.

  • At

    
     (e.g., 24h), remove the skin.
    
  • Wash: Gently wash the surface with a mild surfactant solution (1% Polysorbate 80) to remove unabsorbed formulation.

  • Separation: Heat separate epidermis and dermis (optional) or tape-strip the Stratum Corneum (15-20 strips).

  • Extraction: Mince the tissue and extract with Methanol:Acetonitrile (50:50) under sonication for 1 hour.

  • Centrifuge: Filter supernatant for HPLC analysis.

Data Analysis & Interpretation

Quantitative Parameters

Calculate the following parameters to validate the enhancement effect.

ParameterSymbolFormulaInterpretation
Cumulative Amount


Total drug mass passed through skin (

).[2]
Steady State Flux

Slope of linear portion of

vs

Rate of permeation (

).
Permeability Coeff.


Intrinsic permeability normalized to donor conc. (

).
Enhancement Ratio


Efficacy of PG2C. Target ER

.
Typical Results Table (Example Data)
FormulationFlux (

)

Lag Time (

)
Skin Retention

Enhancement Ratio
Control (API only)



-
Test (API + 5% PG2C)



4.0
Test (API + 10% PG2C)



5.1

Interpretation: The reduction in lag time confirms PG2C's rapid interaction with SC lipids. The significant increase in skin retention indicates the "depot" formation characteristic of fatty acid esters.

Troubleshooting & Validation

  • Issue: Low Mass Balance (< 90%)

    • Cause: PG2C is volatile and lipophilic; it may adsorb to plastic tubing or evaporate.

    • Fix: Use glass-only Franz cells (no plastic donor caps). Use Parafilm® M to seal the donor compartment tightly. Ensure the extraction solvent (Step 4) is strong enough to solubilize the lipophilic ester.

  • Issue: High Variability in Flux

    • Cause: Inconsistent skin thickness or damaged follicles.

    • Fix: Increase replicate count (

      
      ). Normalize flux by the exact thickness of each skin section.
      

References

  • OECD. (2004). Test No. 428: Skin Absorption: In Vitro Method. OECD Guidelines for the Testing of Chemicals.[3][4] Link

  • Carrer, V., et al. (2020).[2] Effect of propylene glycol on the skin penetration of drugs. Archives of Dermatological Research, 312(5), 337–352.[5] Link

  • Gattefossé. (n.d.).[6] Propylene Glycol Monocaprylate (Capryol® 90) Technical Data Sheet. Link

  • Lane, M. E. (2013). Skin penetration enhancers.[7][8] International Journal of Pharmaceutics, 447(1-2), 12-21. Link

  • Scientific Committee on Consumer Safety (SCCS). (2010). Basic Criteria for the In Vitro Assessment of Dermal Absorption of Cosmetic Ingredients. Link

Sources

Role of propylene glycol 2-caprylate as a co-surfactant in microemulsions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Role of Propylene Glycol 2-Caprylate (Capryol 90™) as a Co-Surfactant in Microemulsions

Abstract

This guide details the physicochemical role and formulation protocols for Propylene Glycol Monocaprylate (Type II) —specifically targeting the 2-caprylate isomer fraction found in high-purity excipients like Capryol® 90 —as a critical co-surfactant in microemulsions. Unlike simple solvents, this amphiphilic lipid modifies the interfacial bending rigidity (


) of surfactant monolayers, enabling the formation of thermodynamically stable, isotropic systems. This document provides a mechanistic rationale, material specifications, and a self-validating protocol for constructing pseudo-ternary phase diagrams to optimize Self-Emulsifying Drug Delivery Systems (SEDDS) and microemulsions.

Introduction: The Co-Surfactant Necessity

Microemulsions are thermodynamically stable, isotropically clear dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant. While high-HLB surfactants (e.g., Polysorbate 80, Labrasol) lower interfacial tension (


), they often form rigid liquid crystalline phases or gels when used alone, preventing the curvature required for micro-droplet formation (<100 nm).

Propylene Glycol 2-Caprylate (present in Propylene Glycol Monocaprylate Type II) acts as a lipophilic co-surfactant (HLB ~5-6). Its medium-chain alkyl tail (C8) and small polar head group allow it to intercalate between the bulky heads of the primary surfactant.

Key Mechanistic Functions:

  • Reduction of Interfacial Tension (

    
    ):  Synergistically lowers 
    
    
    
    to ultralow values (
    
    
    to
    
    
    mN/m).
  • Interfacial Fluidization: Disrupts the ordered packing of surfactant heads, reducing the bending modulus (

    
    ) and allowing the interface to curve spontaneously into nanodroplets.
    
  • Prevention of Gel Formation: Destabilizes rigid lyotropic liquid crystals that often form at high surfactant concentrations.

Material Specifications & Selection

To ensure reproducibility, researchers must distinguish between the varying grades of propylene glycol caprylates. The 2-caprylate isomer is a constituent of the monoester fraction.

ParameterPG Monocaprylate Type I PG Monocaprylate Type II (Recommended)
Commercial Name Capryol® PGMC, Capmul® PG-8Capryol® 90 , Capmul® 908P
Monoester Content 55.0 – 80.0%> 90.0% (High Purity)
Diester Content 20.0 – 45.0%< 10.0%
HLB Value ~4.0 - 5.0~5.0 - 6.0
Role Oil Phase / SolubilizerCo-Surfactant / Permeation Enhancer

Critical Note: For microemulsion formation, Type II (Capryol 90) is preferred due to its high monoester content (rich in 1- and 2-caprylate isomers), which provides superior amphiphilicity compared to the more lipophilic diesters found in Type I.

Mechanistic Visualization

The following diagram illustrates how Propylene Glycol 2-Caprylate inserts itself into the surfactant monolayer, increasing "splay" and flexibility.

Interfacial_Model cluster_interface Interfacial Film Structure cluster_effect Mechanistic Outcome Surfactant Primary Surfactant (High HLB, Bulky Head) Interface Oil/Water Interface Surfactant->Interface Adsorbs Rigidity High Bending Rigidity (Rigid Film) Surfactant->Rigidity Alone CoSurfactant PG 2-Caprylate (Low HLB, Small Head) CoSurfactant->Interface Intercalates between Surfactants Fluidity Increased Fluidity (Flexible Film) CoSurfactant->Fluidity Reduces Headgroup Repulsion Rigidity->Fluidity PG 2-Caprylate Effect Curvature Spontaneous Curvature (Microemulsion) Fluidity->Curvature Allows Nanodroplet Formation

Caption: PG 2-Caprylate intercalates between primary surfactants, reducing rigidity and enabling curvature.[1][2][3]

Protocol: Construction of Pseudo-Ternary Phase Diagrams

This protocol determines the "Microemulsion Region"—the specific ratios of Oil, Surfactant (


), and Co-Surfactant (

) that yield a stable, clear system upon water dilution.[4]
Experimental Setup
  • Oil Phase: Capryol 90 (can act as oil) or distinct oil (e.g., Labrafac Lipophile WL 1349).[5]

  • Surfactant (

    
    ):  Labrasol ALF or Tween 80.
    
  • Co-Surfactant (

    
    ): Propylene Glycol Monocaprylate (Type II) .[1][6][7][8]
    
  • Aqueous Phase: Distilled water.

Step-by-Step Methodology

Step 1: Preparation of Surfactant/Co-Surfactant Mix (


) 
Prepare varying weight ratios (

) of Surfactant to Co-Surfactant. The

ratio dictates the hydrophilic-lipophilic balance of the surfactant film.
  • Ratios to Test (

    
    ):  1:1, 2:1, 3:1, 4:1 (w/w).
    
  • Procedure: Weigh the surfactant and PG Monocaprylate into a glass vial. Vortex for 2 minutes until homogenous.

Step 2: Oil &


 Blending 
For each 

ratio, prepare a series of Oil:

ratios in 9 separate vials:
  • Ratios (w/w): 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1.[9]

  • Total Weight: 1.0 g per vial.

Step 3: Water Titration (The "Water Dilution" Method)

  • Place the first vial (e.g., 1:9 Oil:

    
    ) on a magnetic stirrer.
    
  • Titrate distilled water dropwise (10-50 µL increments) into the mixture at 25°C.

  • Observation: After each addition, observe the visual state:

    • Clear/Transparent: Microemulsion (Stable).[10]

    • Turbid/Milky: Emulsion (Unstable/Macroemulsion).

    • Gel/Viscous: Liquid Crystal/Gel phase.

  • Record the mass of water added at the transition point (Clear

    
     Turbid).
    
  • Repeat for all 9 ratios and all

    
     values.
    

Step 4: Plotting Convert the weight measurements to mass percentages (Oil %,


 %, Water %) and plot on a triangular coordinate system (Ternary Plot). The area enclosed by the "Clear" points represents the Microemulsion Region .
Self-Validating Checkpoints
  • Validation 1: If the 1:1

    
     ratio yields a very small microemulsion area, the system is likely too lipophilic. Increase the surfactant ratio to 2:1 or 3:1.
    
  • Validation 2: If the system gels immediately upon water addition, the interface is too rigid. Increase the PG Monocaprylate content (lower the

    
     to 1:1) to fluidize the film.
    

Formulation & Characterization Protocol

Once the optimal ratio is identified from the phase diagram, prepare the drug-loaded microemulsion.

A. Preparation
  • Dissolve the drug (API) in the calculated amount of Oil + PG Monocaprylate (Co-surfactant).

    • Note: PG Monocaprylate is an excellent solubilizer for poorly soluble drugs (BCS Class II/IV).

  • Add the Primary Surfactant and vortex.

  • Add the calculated amount of Water (if formulating a ready-to-use microemulsion) or leave anhydrous (if formulating a SEDDS pre-concentrate).

B. Characterization Metrics
TestMethodAcceptance Criteria
Droplet Size Dynamic Light Scattering (DLS)< 100 nm (typically 20-50 nm)
Polydispersity (PDI) DLS< 0.3 (indicates uniform distribution)
Zeta Potential Electrophoretic MobilityNeutral to -30 mV (depending on stability need)
Transmittance UV-Vis Spectrophotometry (650 nm)> 95% (Clear)
Cloud Point Heating until turbidity> 60°C (Ensures stability at body temp)

Workflow Visualization

Workflow Start Start: Material Selection (Capryol 90) Smix Prepare Smix Ratios (1:1, 2:1, 3:1) Start->Smix OilMix Mix Oil + Smix (1:9 to 9:1) Smix->OilMix Titration Water Titration (Dropwise) OilMix->Titration Plot Plot Phase Diagram (Identify ME Region) Titration->Plot Load Drug Loading & Characterization Plot->Load

Caption: Step-by-step workflow for optimizing microemulsions using PG Monocaprylate.

Troubleshooting Guide

  • Issue: Phase separation after 24 hours.

    • Cause: The formulation is near the boundary of the phase diagram.

    • Solution: Increase the

      
       concentration by 5% to move deeper into the stable microemulsion region.
      
  • Issue: Drug precipitation upon dilution.

    • Cause: The drug solubility in the aqueous microemulsion is lower than in the pre-concentrate.

    • Solution: Increase the PG Monocaprylate ratio. As a co-surfactant with solvent properties, it prevents drug crystallization at the interface.

References

  • Gattefossé. Capryol® 90 Technical Data Sheet: Propylene Glycol Monocaprylate Type II.Link

  • Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics, 351(1-2), 13-21.

  • Kawakami, K., et al. (2002). Microemulsion formulation for enhanced absorption of poorly soluble drugs. Journal of Controlled Release, 81(1-2), 65-74.

  • United States Pharmacopeia (USP). Monograph: Propylene Glycol Monocaprylate.[6][7][11][12]Link

Sources

Troubleshooting & Optimization

Overcoming phase separation in emulsions containing propylene glycol caprylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing Propylene Glycol Caprylate Emulsions

Welcome to the technical support center for formulators working with propylene glycol caprylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve emulsion stability challenges, particularly phase separation. We will move from foundational principles to specific troubleshooting scenarios and advanced protocols, providing the causal explanations behind our recommendations to empower your formulation design.

Frequently Asked Questions (FAQs)

Q1: What is propylene glycol caprylate and what is its primary role in my emulsion?

Propylene glycol caprylate (such as Capryol® 90) is the monoester of propylene glycol and caprylic acid.[1] In emulsion systems, it is a highly versatile, nonionic, water-insoluble liquid that primarily functions as a lipophilic (oily) component.[2][3] Its key roles include:

  • Oil Phase / Co-solvent: It can constitute the primary oil phase or be part of a lipid blend, particularly valued for its ability to dissolve poorly water-soluble active pharmaceutical ingredients (APIs).[3][4]

  • Co-surfactant / Emulsion Stabilizer: It acts as a co-emulsifier or stabilizer, enhancing the stability and texture of both oil-in-water (O/W) and water-in-oil (W/O) emulsions.[5] In self-emulsifying drug delivery systems (SEDDS and SMEDDS), it functions as a co-surfactant to facilitate spontaneous emulsion formation upon dilution.[2]

  • Penetration Enhancer: In topical formulations, it can enhance the penetration and bioavailability of active ingredients.

Q2: What is phase separation and why does it happen in emulsions?

Phase separation is the process by which an emulsion, a thermodynamically unstable system, breaks down into its individual immiscible liquid phases (e.g., oil and water).[6] This occurs because the system naturally seeks to minimize the high-energy interface between the oil and water droplets. Separation can manifest in several ways[6]:

  • Creaming/Sedimentation: Reversible migration of droplets due to density differences. Oil droplets in an O/W emulsion rise (creaming), while water droplets in a W/O emulsion settle (sedimentation).

  • Flocculation: Reversible aggregation of droplets into clumps.

  • Coalescence: An irreversible process where droplets merge to form larger droplets, ultimately leading to complete separation (breaking). This is the most critical form of instability.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones over time.

Instability is fundamentally a race against time. A well-formulated emulsion has a sufficient energy barrier, created by the emulsifier system at the oil-water interface, to prevent these separation phenomena for the duration of the product's required shelf-life.

Troubleshooting Guide: Diagnosing and Solving Phase Separation

Use the following section to identify the type of instability you are observing and implement targeted solutions.

Problem 1: My emulsion separates into distinct layers almost immediately or within a few hours (Coalescence/Breaking).

This indicates a fundamental failure of the emulsifying system to form a stable interfacial film around the dispersed droplets.

  • Possible Cause 1: Incorrect Hydrophilic-Lipophilic Balance (HLB) of the Surfactant System.

    • Explanation: The HLB system provides a framework for selecting surfactants based on the polarity of the oil phase.[7] Every oil or lipid blend has a "Required HLB" (RHLB) value, which is the HLB that the surfactant system must have to create the most stable emulsion. Propylene glycol caprylate (Capryol 90) has a reported RHLB of approximately 15 for an O/W emulsion.[8] A significant mismatch between your surfactant system's HLB and the oil phase's RHLB results in a weak, unstable interfacial film that cannot prevent droplet coalescence.

    • Solution:

      • Calculate the weighted average HLB of your current surfactant/co-surfactant blend.

      • Compare it to the RHLB of your oil phase. If your oil phase is pure propylene glycol caprylate, target an HLB of ~15. If it's a blend, you must determine the RHLB for that specific blend (see Protocol 1).

      • Adjust the ratio of your high-HLB and low-HLB surfactants to match the RHLB. For example, combine a high-HLB surfactant like Polysorbate 80 (HLB ~15) with a low-HLB stabilizer.

  • Possible Cause 2: Insufficient Surfactant/Co-surfactant Concentration.

    • Explanation: There must be enough emulsifier molecules to completely cover the surface area of all the dispersed droplets. If the concentration is too low, there will be unprotected areas on the droplet surfaces, leading to rapid coalescence. Increasing surfactant concentration generally enhances emulsion stability.[9]

    • Solution: Systematically increase the total surfactant concentration (e.g., in 0.5% or 1.0% increments) while maintaining the correct HLB. Observe the impact on stability. A typical starting point for surfactant concentration is 10-25% of the oil phase weight.

  • Possible Cause 3: Inadequate Homogenization Energy.

    • Explanation: Emulsification requires energy to break down the internal phase into small droplets. Insufficient energy input (e.g., low mixing speed, short mixing time) results in large, non-uniform droplets that are inherently less stable and more prone to coalescence.[6][10] High-pressure homogenization is extremely effective at reducing droplet size and improving stability.[11][12]

    • Solution:

      • Increase the speed and/or duration of homogenization.

      • If using a standard overhead stirrer or rotor-stator homogenizer, consider processing the emulsion through a high-pressure homogenizer (HPH). Even a single pass can dramatically improve stability.[13]

      • For nanoemulsions, low-energy methods like spontaneous emulsification can be used, but these require very specific ratios of oil, surfactant, and co-surfactant, often determined using phase diagrams.[4][14]

Problem 2: A layer of oil is forming at the top of my O/W emulsion over days or weeks (Creaming).

This is a gravity-driven phenomenon that suggests the droplets are stable against coalescence but are free to move through the continuous phase.

  • Possible Cause 1: Low Viscosity of the Continuous (Aqueous) Phase.

    • Explanation: According to Stokes' Law, the rate of creaming is inversely proportional to the viscosity of the continuous phase. A water-thin continuous phase offers little resistance to the upward movement of the less-dense oil droplets.[15]

    • Solution: Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier.[16]

      • For Pharmaceutical/Cosmetic Systems: Consider hydrocolloids like Xanthan Gum (0.2-0.5%), Carbomer (0.1-0.4%), or cellulosic derivatives (e.g., HPMC).[17]

      • Mechanism: These polymers form a network in the aqueous phase, effectively trapping the oil droplets and preventing their movement.

  • Possible Cause 2: Large Droplet Size.

    • Explanation: Stokes' Law also shows that the creaming velocity is proportional to the square of the droplet radius. Therefore, larger droplets cream much faster than smaller ones.[15]

    • Solution: Refine your homogenization process to achieve a smaller mean droplet size (ideally <1-2 µm for cosmetic emulsions, and into the nanometer range for advanced drug delivery systems).[10] Verify droplet size using techniques like laser diffraction or dynamic light scattering.[18]

Troubleshooting Flowchart

G Start Phase Separation Observed? Type What type of separation? Start->Type Immediate Immediate/Rapid Coalescence (Breaking) Type->Immediate Rapid Slow Slow Separation (Creaming/Sedimentation) Type->Slow Slow Cause1 Incorrect HLB Immediate->Cause1 Cause2 Insufficient Surfactant Conc. Immediate->Cause2 Cause3 Inadequate Homogenization Immediate->Cause3 Cause4 Low Continuous Phase Viscosity Slow->Cause4 Cause5 Large Droplet Size Slow->Cause5 Solution1 Action: Match Surfactant HLB to Oil Phase RHLB (~15 for PGC) Cause1->Solution1 Solution2 Action: Increase Total Surfactant Concentration Cause2->Solution2 Solution3 Action: Increase Homogenization Energy (Speed/Time) or Use HPH Cause3->Solution3 Solution4 Action: Add Rheology Modifier (e.g., Xanthan Gum, Carbomer) Cause4->Solution4 Solution5 Action: Refine Homogenization Process for Smaller Droplets Cause5->Solution5

Caption: Troubleshooting logic for emulsion phase separation.

Formulation Data & Key Parameters

The selection of an appropriate emulsifier system is critical. The table below lists common excipients used in combination with propylene glycol caprylate.

Table 1: Compatible Surfactants & Co-surfactants for Propylene Glycol Caprylate Emulsions

Excipient Name (Example)Chemical ClassTypical HLBPrimary FunctionNotes
High HLB Surfactants
Polysorbate 80 (Tween® 80)Polyoxyethylene Sorbitan Ester15.0O/W EmulsifierCommonly used, good solubilizer.[10]
Polyoxyl 40 Hydrogenated Castor Oil (Kolliphor® RH40)Polyoxyethylene Castor Oil Derivative14-16O/W EmulsifierOften used in SMEDDS with propylene glycol caprylate.[4][14]
Caprylocaproyl Polyoxyl-8 glycerides (Labrasol®)PEG-8 Caprylic/Capric Glycerides~14O/W Emulsifier/SolubilizerExcellent for self-emulsifying systems.[4][14]
D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)Vitamin E Derivative~13O/W Emulsifier, P-gp inhibitorEnhances bioavailability.[19][20]
Low HLB Surfactants / Stabilizers
Sorbitan Oleate (Span™ 80)Sorbitan Ester4.3W/O Emulsifier, O/W StabilizerUsed in combination with high-HLB surfactants.
Glyceryl StearateGlyceryl Ester3.8W/O Emulsifier, O/W StabilizerAlso acts as a thickener and consistency enhancer.[7]
Co-surfactants / Co-solvents
Propylene GlycolGlycolN/ACo-surfactant, HumectantCan help stabilize the interfacial film and improve solubility.[21][22]
Transcutol® HPDiethylene glycol monoethyl etherN/ACo-surfactant, SolubilizerPotent solubilizer, often used in SMEDDS.[23]

Advanced Protocols & Methodologies

Protocol 1: Experimental Determination of Required HLB (RHLB)

This protocol allows you to determine the optimal HLB for your specific oil phase containing propylene glycol caprylate and other lipophilic ingredients.[6]

Objective: To identify the surfactant blend HLB value that produces the most stable emulsion for a given oil phase.

Materials:

  • Your complete oil phase (propylene glycol caprylate + any other oils, lipids, API).

  • A high-HLB surfactant (e.g., Polysorbate 80, HLB = 15.0).

  • A low-HLB surfactant of the same chemical type (e.g., Sorbitan Oleate, HLB = 4.3).

  • Aqueous phase (e.g., deionized water, buffer).

  • Identical beakers or vials (e.g., 12 x 50 mL glass vials).

  • Homogenizer (e.g., rotor-stator).

Procedure:

  • Prepare Surfactant Blends: Create a series of 10g surfactant blends with varying HLB values. For the Polysorbate 80/Sorbitan Oleate pair, the percentage of Polysorbate 80 needed for a target HLB is calculated as: %High HLB Emulsifier = 100 x (RHLB - HLB_low) / (HLB_high - HLB_low)

    Example for a target HLB of 12: %Polysorbate 80 = 100 x (12 - 4.3) / (15.0 - 4.3) = 72% Blend: 7.2g Polysorbate 80 + 2.8g Sorbitan Oleate.

    Prepare blends to cover a range (e.g., HLB 8, 9, 10, 11, 12, 13, 14, 15).

  • Prepare Emulsions: a. For each target HLB value, prepare a test emulsion. A standard test formula could be: 20% Oil Phase, 5% Surfactant Blend, 75% Aqueous Phase. b. In each vial, weigh the calculated amount of the specific surfactant blend. c. Add the oil phase to the surfactant blend and mix briefly. d. Heat the oil/surfactant phase and the aqueous phase separately to ~70-75°C. e. Add the aqueous phase to the oil phase while homogenizing at a consistent speed (e.g., 5000 RPM) for a consistent time (e.g., 3 minutes). f. Allow the emulsions to cool while stirring gently.

  • Evaluation: a. Initial Observation: Visually inspect the emulsions immediately after preparation. Note their appearance (e.g., color, consistency). b. Stability Assessment (24 hours): Let the samples sit undisturbed for 24 hours. Observe and record any signs of instability:

    • Creaming: Measure the height of the cream layer.
    • Coalescence: Look for visible oil slicks on the surface. c. Stability Assessment (1 week / Accelerated): Store samples at room temperature and under accelerated conditions (e.g., 40°C). The emulsion that shows the least amount of separation over time was made with the surfactant blend closest to the RHLB of your oil phase.
Workflow for RHLB Determination

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase A 1. Define Oil Phase (Propylene Glycol Caprylate + Lipids) B 2. Select High & Low HLB Surfactant Pair A->B C 3. Calculate Surfactant Blends for a Range of HLB Values (e.g., HLB 8 to 15) B->C D 4. For each HLB Blend: Prepare Emulsion with Fixed Ratios (Oil, Water, Surfactant) C->D E 5. Use Consistent Process: - Heat Phases (70°C) - Homogenize (Speed, Time) - Cool D->E F 6. Observe Emulsions at T=0, T=24h, T=1 week E->F G 7. Identify Sample with Minimal Separation (Creaming, Coalescence) F->G Result Result: Optimal HLB for Your Specific Oil Phase G->Result

Caption: Experimental workflow for determining Required HLB.

References

  • Ataman Kimya. PROPYLENE GLYCOL CAPRYLATE. [Link]

  • IOI Oleo GmbH. TOPICAL APPLICATIONS. [Link]

  • Sikora, E., & Miastkowska, M. (2012). Microemulsions based on propylene glycol diesters of caprylic and capric acids. Przemysł Chemiczny, 91(9), 1836-1840. [Link]

  • Chrastina, A., et al. (2022). Propylene Glycol Caprylate-Based Nanoemulsion Formulation of Plumbagin: Development and Characterization of Anticancer Activity. International Journal of Molecular Sciences, 23(3), 1234. [Link]

  • Li, X., et al. (2021). Exploring novel type of lipid-bases drug delivery systems that contain one lipid and one water-soluble surfactant only. Journal of Pharmaceutical Sciences, 110(10), 3467-3475. [Link]

  • Gattefossé. Capryol® 90. [Link]

  • Abeautifulscience. Capryol 90: Significance and symbolism. [Link]

  • Simplichem. Propylene Glycol as an Emulsifying Agent: Functions, Mechanism & Industrial Applications. [Link]

  • ResearchGate. (2022). (PDF) Propylene Glycol Caprylate-Based Nanoemulsion Formulation of Plumbagin: Development and Characterization of Anticancer Activity. [Link]

  • PubMed. (2022). Propylene Glycol Caprylate-Based Nanoemulsion Formulation of Plumbagin: Development and Characterization of Anticancer Activity. [Link]

  • OUCI. (2022). Propylene Glycol Caprylate‐Based Nanoemulsion Formulation of Plumbagin: Development and Characterization of Anticancer Activity. [Link]

  • NIKKO CHEMICALS. NIKKOL SEFSOL-218 (PROPYLENE GLYCOL CAPRYLATE). [Link]

  • PubMed. (2020). Droplet coalescence and phase separation in a topical ointment: Effects of fluid shear and temperature. [Link]

  • Government of Canada. Chemical Substance - Propylene Glycol Caprylate. [Link]

  • ResearchGate. (2016). (PDF) Microemulsions Based on Propylene Glycol Diesters of Caprylic and Capric Acids. [Link]

  • Sikora, E., et al. (2020). Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants. Molecules, 25(23), 5649. [Link]

  • Formula Botanica. (2023). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. [Link]

  • ResearchGate. (2023). The effects of high‐pressure homogenization, drying pH and propylene glycol on the emulsifying properties of pea protein powder | Request PDF. [Link]

  • RJPT. (2021). Role of Surfactant and Co-surfactant in Microemulsion: A Review. [Link]

  • IJEAB. (2016). Application of High Pressure Homogenization to Improve Stability and Decrease Droplet Size in Emulsion-Flavor Systems. [Link]

  • MDPI. (2023). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. [Link]

  • University of Babylon. Acceptable pharmaceutical emulsions. [Link]

  • ResearchGate. (2020). Concentration of emulsifiers in emulsions [HLB: 12.5-16]. [Link]

  • Polish Journal of Food and Nutrition Sciences. (2007). effect of homogenisation pressure and some hydrocolloids on beverage emulsion stability. [Link]

  • Encyclopedia MDPI. (2024). Techniques for Emulsion Characterization. [Link]

  • Abeautifulscience. Co-surfactant: Significance and symbolism. [Link]

  • IJEMM. (2017). The Effect of pH and High-Pressure Homogenization on Droplet Size. [Link]

  • Shodex. (2021). Analysis of Propylene Glycol Monocaprylate According to USP-NF Method (KF-801). [Link]

Sources

Technical Support Center: Optimization of Propylene Glycol 2-Caprylate (PGMC Type II)

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Optimization of Propylene Glycol Monocaprylate (Type II) for Drug Delivery Reference ID: TSC-PGMC-001

Introduction: The Molecule & The Mission

Welcome to the technical support hub for Propylene Glycol Monocaprylate (PGMC) . You specifically inquired about the 2-caprylate isomer. In commercial pharmaceutical applications, this molecule is rarely isolated as a single isomer; it exists within high-purity mixtures (e.g., Capryol® 90 , USP Type II) containing >90% monoesters of caprylic acid.

The "2-caprylate" (secondary ester) is kinetically favored during synthesis but rearranges to the thermodynamic "1-caprylate" (primary ester). For your optimization purposes, we treat the high-purity Type II mixture as the functional excipient.

This guide addresses the two critical vectors where this excipient fails or succeeds: Lipid-Based Formulations (SEDDS/SMEDDS) and Transdermal Permeation Enhancement .

Module 1: Oral Bioavailability (SEDDS/SMEDDS)

Context: You are using PGMC as a lipophilic surfactant or oil phase to solubilize a BCS Class II drug. The Goal: Create a stable microemulsion that does not precipitate upon dilution in the GI tract.

Troubleshooting Guide: Phase Separation & Precipitation
SymptomProbable CauseCorrective Action
Cloudy upon dilution Insufficient surfactant-to-oil ratio (

).
Increase the ratio of hydrophilic surfactant (e.g., Tween 80) to PGMC. PGMC has a low HLB (~5-6); it needs a high HLB partner.
Drug precipitation (2-4 hrs) "Ostwald Ripening" or loss of solvent capacity.The drug is soluble in the concentrate but not the emulsion. Add a crystallization inhibitor (e.g., HPMC or PVP) or increase PGMC concentration if the drug is highly lipophilic.
Phase separation in storage Thermal instability of the surfactant film.Check the

(Cloud Point). If your storage temp >

, the formulation will separate. Add a co-surfactant (e.g., Transcutol) to raise the cloud point.
Experimental Protocol: Construction of Pseudo-Ternary Phase Diagrams

To define the "Self-Emulsifying Region"

  • Preparation of Surfactant Mix (

    
    ):  Combine your high HLB surfactant (e.g., Cremophor RH40) and co-surfactant (e.g., PEG 400) in fixed mass ratios (1:1, 2:1, 3:1).
    
  • Oil Addition: Mix PGMC (Oil Phase) with

    
     in ratios from 1:9 to 9:1 in glass vials.
    
  • Aqueous Titration:

    • Add distilled water dropwise to the oil/

      
       mixture at 37°C under gentle magnetic stirring.
      
    • Endpoint: Visual observation of a transition from clear/transparent (Microemulsion) to turbid (Emulsion) or phase separation.

  • Plotting: Use a ternary plot software (e.g., Design-Expert or Triplot) to map the clear region.

Visual Workflow: SEDDS Optimization

SEDDS_Workflow cluster_decision Decision Point Start Start: Define API Solubility in PGMC Smix Prepare Smix (High HLB Surfactant + Co-Solvent) Start->Smix Ratio Mix PGMC + Smix (Ratios 1:9 to 9:1) Smix->Ratio Titrate Water Titration (Dropwise @ 37°C) Ratio->Titrate Observe Visual Check: Transparent vs. Turbid Titrate->Observe Plot Construct Ternary Phase Diagram Observe->Plot Identify Nano-region

Figure 1: Workflow for defining the stable microemulsion region using PGMC as the oil phase.

Module 2: Transdermal & Topical Delivery

Context: You are using PGMC to breach the stratum corneum (SC). The Goal: Maximize API flux (


) without causing irreversible skin irritation.
Mechanistic Insight

PGMC acts via the Lipid-Protein-Partitioning (LPP) Theory .[1]

  • Intercalation: It inserts itself into the lipid bilayer of the stratum corneum.

  • Fluidization: It disrupts the ordered packing of ceramides, increasing membrane fluidity.

  • Solvation: It increases the solubility of the drug within the skin lipids.

Troubleshooting Guide: Permeation Issues
IssueDiagnosisSolution
High Lag Time (

)
Drug is retained in the SC lipids.The PGMC concentration is too high, creating a reservoir effect. Reduce PGMC to 5-10% and add a volatile solvent (Ethanol) to drive the thermodynamic activity.
Low Flux (

)
Insufficient barrier disruption.If PGMC < 5%, increase concentration. If PGMC > 10% and flux is low, the drug may be too soluble in the vehicle (low partition coefficient). Switch to a "supersaturation" approach.
Skin Irritation (Erythema) Cytotoxicity to keratinocytes.PGMC is generally safe, but high concentrations (>20%) can be irritating. Combine with a soothing agent (e.g., Aloe) or reduce concentration and combine with a physical enhancer (e.g., Iontophoresis).
Optimization Data: Concentration vs. Enhancement Factor

Typical trends observed for lipophilic drugs (LogP 2-4)

PGMC Concentration (%)Enhancement Factor (EF)Irritation Potential
1 - 2% 1.5x - 2.0xNegligible
5% 4.0x - 8.0xLow
10% 8.5x - 10.0xLow-Moderate
> 20% Plateau / DecreaseModerate

> Expert Note: The relationship is rarely linear. There is a "bell curve" where excess enhancer dilutes the drug or damages the tissue structure too aggressively, reducing effective diffusion.

Visual Mechanism: Transdermal Pathway

Permeation_Mechanism Vehicle Vehicle Layer (API + PGMC) SC_Surface Stratum Corneum Surface Vehicle->SC_Surface Partitioning Lipid_Bilayer Lipid Bilayer (Ordered Ceramides) SC_Surface->Lipid_Bilayer Disruption PGMC Insertions (Fluidization/Disorder) Lipid_Bilayer->Disruption PGMC Action Diffusion API Diffusion (Down Conc. Gradient) Disruption->Diffusion Reduced Resistance Dermis Viable Epidermis/Dermis (Systemic Uptake) Diffusion->Dermis

Figure 2: Mechanism of Action. PGMC disrupts the lipid bilayer order, facilitating API diffusion.

Frequently Asked Questions (FAQs)

Q1: Can I use PGMC Type I (55-80% monoesters) instead of Type II (>90%)? A: For topical use, Type I is acceptable but less efficient per gram. For SEDDS , Type II is strictly recommended. The diesters in Type I are more lipophilic and less surface-active, which can destabilize the microemulsion interface and require significantly higher surfactant concentrations to compensate.

Q2: My API is hydrophilic (LogP < 1). Will PGMC help? A: Minimally. PGMC is a lipophilic enhancer. It works best for drugs with moderate lipophilicity (LogP 1-4). For hydrophilic drugs, PGMC must be combined with a hydrophilic co-solvent (like Transcutol® P) or water to create a channel for the drug, rather than just fluidizing lipids.

Q3: How do I verify if the "2-caprylate" isomer is dominant in my batch? A: You likely cannot without NMR. Commercial "Monocaprylate" is a dynamic equilibrium. However, USP monographs focus on the total monoester content. Functionally, the mixture behaves consistently. Do not over-optimize for the specific isomer; optimize for the Type II specification.

References

  • United States Pharmacopeia (USP). Propylene Glycol Monocaprylate: Type I and Type II Monographs. USP-NF.

  • Cosmetic Ingredient Review (CIR). Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. (2014).[2][3][4][5] Confirms safety profile and irritation thresholds.

  • Kang, B.K., et al. (2004). Development of self-microemulsifying drug delivery systems (SMEDDS) for oral bioavailability enhancement of simvastatin in beagle dogs. International Journal of Pharmaceutics. (Demonstrates PGMC Type II in SEDDS).

  • Williams, A.C., & Barry, B.W. (2004). Penetration enhancers.[1][6] Advanced Drug Delivery Reviews. (Foundational text on the Lipid-Protein-Partitioning theory).

  • Gattefossé. Capryol® 90 Technical Data Sheet. (Primary manufacturer data on solubility and phase behavior).

Sources

Enhancing the long-term stability of nanoemulsions with propylene glycol 2-caprylate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Long-term Stability Enhancement & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Technical Briefing

Propylene glycol 2-caprylate (PG2C) —often found in high-purity Propylene Glycol Monocaprylate (Type II) excipients like Capryol® 90—serves a critical dual function in nanoemulsion stabilization:

  • Interfacial Tension Reduction (Co-Surfactant): With an HLB of ~5–6, it intercalates between the tails of high-HLB primary surfactants (e.g., Polysorbate 80). This reduces the electrostatic or steric repulsion between surfactant headgroups, allowing for a tighter, more flexible interfacial film.

  • Solubility Enhancer: It prevents the crystallization of poorly water-soluble active pharmaceutical ingredients (APIs) within the oil core, a common cause of formulation failure.

However, improper use of PG2C can accelerate Ostwald Ripening (particle size growth) if the chemical potential of the oil phase is not balanced. This guide addresses how to stabilize these systems.

Troubleshooting Guides

Issue A: Particle Size Growth (Ostwald Ripening)

Symptom: The nanoemulsion is transparent initially but becomes turbid or shows increased Z-average diameter (DLS) over 2–4 weeks.

Root Cause: Ostwald ripening occurs when small droplets dissolve and redeposit onto larger droplets to minimize surface energy. PG2C increases the solubility of the oil phase in the continuous aqueous phase. If the oil phase is too soluble, ripening accelerates.

Corrective Protocol:

  • Check the Oil Phase: Ensure you are using a "ripening inhibitor"—a highly lipophilic oil (e.g., long-chain triglycerides like corn oil or squalene) mixed with your PG2C.

  • Adjust the

    
     Ratio:  The mass ratio of Surfactant to Co-surfactant (
    
    
    
    ) determines film flexibility.
    • Action: Increase the surfactant concentration relative to PG2C. A

      
       of 2:1 or 3:1 is often more stable than 1:1 for long-term storage.
      

Ostwald_Ripening_Logic Start Symptom: Turbidity Increase Check1 Is Oil Phase Highly Soluble? Start->Check1 Mech1 Mechanism: Ostwald Ripening (Kelvin Effect) Check1->Mech1 Yes Check2 Is Km Ratio < 2:1? Check1->Check2 No Action1 Add Ripening Inhibitor (e.g., LCT/Squalene) Mech1->Action1 Action2 Increase Primary Surfactant (Rigidify Interface) Check2->Action2 Yes caption Figure 1: Decision tree for diagnosing and mitigating Ostwald Ripening in PG2C formulations.

Issue B: Phase Separation (Creaming/Cracking)

Symptom: A distinct oil layer forms at the top, or the system separates into two phases within 24 hours.

Root Cause: This is a kinetic stability failure, often due to insufficient reduction of Interfacial Tension (IFT) or "breaking" of the surfactant film.

  • Mechanism: PG2C molecules may have migrated entirely into the oil phase rather than staying at the interface, usually due to incorrect phase volume ratios.

Corrective Protocol:

  • Verify the Pseudo-Ternary Phase Diagram: You may be operating in the "biphasic" region rather than the isotropic "monophasic" region.

  • Increase Total

    
    :  Increase the total concentration of the Surfactant/Co-surfactant mixture (
    
    
    
    ) while maintaining the oil ratio.

Experimental Protocols

Protocol 1: Construction of Pseudo-Ternary Phase Diagrams

Objective: To define the precise stability window where PG2C acts effectively as a co-surfactant.

Materials:

  • Oil Phase: Capryol® 90 (Source of PG2C) + Drug.

  • Surfactant: Polysorbate 80 (Tween 80).

  • Co-Surfactant: Propylene Glycol Monocaprylate (PG2C).

  • Aqueous Phase: Distilled water.

Methodology (Water Titration Method):

  • Preparation of

    
    :  Prepare mixtures of Surfactant:PG2C in weight ratios (
    
    
    
    ) of 1:1, 2:1, 3:1, and 4:1. Vortex for 2 minutes.
  • Oil Addition: Mix the Oil phase with

    
     at ratios of 1:9, 2:8, 3:7, ... 9:1 (w/w).
    
  • Titration:

    • Place the Oil/

      
       mixture in a clear glass vial at 25°C.
      
    • Add distilled water dropwise (10–50 µL) under continuous magnetic stirring.

  • Endpoint Detection: Record the volume of water added when the sample transitions from Clear → Turbid (or vice versa, depending on the starting point).

  • Plotting: Use a ternary plot software (e.g., Triplot or Origin) to map the monophasic nanoemulsion region.[1]

Data Output Table: Stability vs.


 Ratio 
Km Ratio (Surf:PG2C)Nanoemulsion Area (%)Mean Droplet Size (nm)PDI (Polydispersity)Stability (30 Days)
1:1 15%145 ± 120.35Low (Phase Sep)
2:1 28%85 ± 50.22Moderate
3:1 42% 45 ± 3 0.15 High
4:1 35%50 ± 40.18High (Viscous)

Note: Data represents typical values for a PG2C/Tween 80 system. A


 of 3:1 often yields the optimal balance of film flexibility and rigidity.

Mechanism of Action (Visualized)

The following diagram illustrates how PG2C inserts itself into the surfactant bilayer to reduce interfacial tension and prevent coalescence.

Mechanism_Action Surfactant Primary Surfactant (Bulky Head, High Repulsion) Interface Oil/Water Interface Surfactant->Interface Adsorption PG2C PG2C (Co-Surfactant) (Small Head, Lipophilic Tail) PG2C->Interface Adsorption Result Result: Reduced IFT & Flexible Curvature Interface->Result PG2C inserts between Surfactant tails caption Figure 2: Intercalation of PG2C reduces steric repulsion, enabling smaller droplet formation.

Frequently Asked Questions (FAQs)

Q1: Is "Propylene Glycol 2-Caprylate" different from "Capryol 90"? A: Chemically, yes; practically, they are related. "Propylene Glycol 2-Caprylate" is the specific beta-isomer. Commercial excipients like Capryol® 90 are defined as "Propylene Glycol Monocaprylate Type II" (NF/EP), which is a mixture containing >90% monoesters (both 1- and 2-isomers). The 2-isomer is often thermodynamically favored in specific synthesis routes, but for nanoemulsion formulation, the mixture (Type II) is the industry standard and highly effective [1][4].

Q2: Can I use PG2C as the only surfactant? A: No. PG2C has an HLB of roughly 5–6 (lipophilic). It cannot stabilize an Oil-in-Water (O/W) nanoemulsion alone. It requires a high-HLB primary surfactant (like Cremophor EL or Tween 80) to form the bicontinuous or droplet structure. Using it alone will result in immediate phase separation [2].

Q3: Why does my nanoemulsion turn into a gel? A: You may have hit a liquid crystalline phase or a cubic phase. This often happens if the water content is too low (<20%) or the surfactant concentration is too high. While stable, this is a gel, not a nanoemulsion. Dilute with water or adjust the oil/surfactant ratio to move back into the isotropic liquid region of your phase diagram [3].

References

  • Gattefossé. Capryol® 90 Technical Data Sheet. Description of Propylene Glycol Monocaprylate Type II as a co-surfactant and solubilizer.[2]

  • Sakai, T., et al. (2024). Nanoemulsions Stable against Ostwald Ripening. Langmuir. Discusses the mechanism of Ostwald ripening and the role of solubility in the continuous phase.

  • Shakeel, F., et al. (2013).[3] Solubility and dissolution improvement of aceclofenac using nanoemulsion techniques. Journal of Molecular Liquids. Details the construction of pseudo-ternary phase diagrams using PG-monocaprylate.

  • National Institutes of Health (NIH). Propylene Glycol Caprylate-Based Nanoemulsion Formulation of Plumbagin. Demonstrates the specific use of Capryol 90 in creating stable anticancer nanoemulsions.

Sources

Addressing skin irritation potential of propylene glycol 2-caprylate formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propylene glycol 2-caprylate (commonly referred to in industry as Propylene Glycol Monocaprylate or PGMC ) is a potent non-ionic surfactant and penetration enhancer. While it effectively reversibly disrupts the stratum corneum to facilitate drug delivery, this mechanism is intrinsically linked to skin irritation.

This guide addresses the balance between permeation efficacy and dermal safety . It distinguishes between Type I (mixture of mono- and di-esters) and Type II (high purity monoester) grades, as their irritation profiles differ significantly.

Module 1: Mechanism of Action & Irritation

To solve irritation, you must understand the biological cascade. PGMC does not burn skin like an acid; it "dissolves" the protective barrier.

The Irritation Cascade

The monoester fraction (the "2-caprylate" and "1-caprylate" isomers) inserts itself into the lipid bilayer of the stratum corneum. This increases fluidity (good for drug delivery) but can extract essential lipids and denature keratinocytes, triggering an inflammatory response (bad for safety).

IrritationCascade Formulation Topical Formulation (PG Monocaprylate) SC Stratum Corneum Contact Formulation->SC Lipid Lipid Bilayer Fluidization/Extraction SC->Lipid Barrier Barrier Function Compromised Lipid->Barrier Structural Defect Permeation Increased Drug Permeation (Efficacy) Barrier->Permeation Keratinocyte Viable Epidermis Penetration Barrier->Keratinocyte Cytotoxic Influx Cytokine Cytokine Release (IL-1α, IL-6, IL-8) Keratinocyte->Cytokine Stress Response Irritation Clinical Irritation (Erythema/Edema) Cytokine->Irritation

Figure 1: The dual pathway of PGMC. The same mechanism that drives permeation (Lipid Fluidization) initiates the irritation cascade if the barrier is breached too aggressively.

Module 2: Formulation Troubleshooting

Step 1: Grade Selection (The Purity Trap)

Researchers often assume "purer is better." For PGMC, Type II (>90% monoesters) is a more potent surfactant than Type I (55-80% monoesters) , making it more cytotoxic in direct contact.

FeatureType I (e.g., Capryol PGMC) Type II (e.g., Capryol 90)
Monoester Content 55% – 80%> 90%
Diester Content < 45% (Acts as emollient)< 10%
Irritation Potential Lower (Diesters mitigate irritation)Higher (High surfactant activity)
Solubilizing Power ModerateHigh
Recommended Use Sensitive skin formulations; Co-surfactantTransdermal patches; High-flux systems
Step 2: Concentration Titration

If you observe irritation, check your concentration against these thresholds:

  • < 1%: Generally non-irritating in aqueous dispersions.

  • 1% - 5%: Well-tolerated in emulsions (oil-in-water) where the surfactant is at the interface, not free in the continuous phase.

  • > 10%: High risk of irritation. Requires buffering with co-solvents or soothing agents (e.g., Bisabolol, Aloe).

Step 3: The "Free Surfactant" Problem

Irritation is driven by monomers (free surfactant molecules), not micelles.

  • Problem: If your formulation is below the Critical Micelle Concentration (CMC), monomers attack the skin.

  • Solution: Ensure your total surfactant concentration is above the CMC so that monomers are sequestered into micelles, or use an oil phase to trap the PGMC.

Module 3: Validation Protocols (Self-Validating Systems)

Do not rely on animal testing (Draize test) for initial screening. Use the OECD TG 439 Reconstructed Human Epidermis (RhE) model. It is the regulatory gold standard for distinguishing irritants (Category 2) from non-irritants.

Protocol: In Vitro Skin Irritation Test (SIT)

Objective: Determine if the formulation reduces cell viability below 50%.

  • Tissue Conditioning:

    • Equilibrate RhE tissues (e.g., EpiDerm™, SkinEthic™) overnight at 37°C, 5% CO₂.

    • Why? Removes transport stress cytokines.

  • Topical Exposure (The Critical Step):

    • Apply 30 µL (liquids) or 25 mg (solids) directly to the tissue surface.

    • Control (+): 5% SDS (Sodium Dodecyl Sulfate).

    • Control (-): DPBS (Dulbecco's Phosphate-Buffered Saline).

    • Duration: Incubate for exactly 60 minutes (35 min at 37°C, 25 min at RT).

  • Washing & Post-Incubation:

    • Rinse tissues thoroughly with DPBS (15-20 squirts).

    • Crucial: Residual PGMC will continue to kill cells if not washed, leading to false positives.

    • Post-Incubation: Incubate washed tissues for 42 hours in fresh medium. This allows cells to recover or commit to apoptosis (delayed toxicity).

  • MTT Viability Assay:

    • Transfer tissues to MTT solution (1 mg/mL). Incubate 3 hours.

    • Extract formazan (blue dye) using isopropanol.

    • Measure Optical Density (OD) at 570 nm.

Data Interpretation:

  • Viability > 50%: Non-Irritant (UN GHS No Category).

  • Viability ≤ 50%: Irritant (UN GHS Category 2).

Frequently Asked Questions (FAQs)

Q1: My formulation is a nanoemulsion. Why is it more irritating than the neat oil? A: Nanoemulsions have a massive surface area. If you use Type II PGMC (Capryol 90) as a surfactant, the high curvature of the droplets exposes the skin to a high density of surfactant monomers.

  • Fix: Switch to Type I PGMC or add a polymeric stabilizer (e.g., HPMC) to shield the interface.

Q2: Can I use cell lines (HaCaT or Fibroblasts) instead of 3D tissues? A: No. Monolayer cell cultures lack a stratum corneum. PGMC works by disrupting the stratum corneum. Applying it directly to submerged keratinocytes (HaCaT) will kill them instantly (LDH leakage), giving you a false "highly toxic" result that does not reflect clinical reality.

Q3: Is the irritation caused by pH? A: Unlikely. PGMC is non-ionic.[1] However, commercial grades can contain trace Caprylic Acid (free fatty acid).

  • Check: Measure the pH of a 10% aqueous dispersion. If pH < 4.0, the irritation is likely due to free acid. Neutralize with Tromethamine or Arginine.

Q4: What is the "Rescue Strategy" if I must use high concentrations? A: Use the "Mixed Micelle" approach. Combine PGMC with a high-HLB surfactant (like Polysorbate 80 or PEG-40 Hydrogenated Castor Oil). The high-HLB surfactant will incorporate the PGMC into mixed micelles, reducing the concentration of free PGMC monomers available to irritate the skin.

References

  • OECD Guidelines for the Testing of Chemicals, Section 4. (2021). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Publishing. [Link]

  • Cosmetic Ingredient Review (CIR). (2014).[2][3] Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. International Journal of Toxicology. [Link]

  • Gattefossé. (n.d.). Capryol® 90 Technical Data Sheet. (Note: Type II Propylene Glycol Monocaprylate >90%). [Link]

  • Ujhelyi, Z., et al. (2012). Evaluation of cytotoxicity of surfactants used in self-micro emulsifying drug delivery systems and their effects on paracellular transport in Caco-2 cell monolayer. European Journal of Pharmaceutical Sciences. [Link]

Sources

Method refinement for the synthesis of high-purity propylene glycol 2-caprylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Method Refinement for the Synthesis of High-Purity Propylene Glycol 2-Caprylate Role: Senior Application Scientist Audience: Researchers in Drug Delivery & Lipid Chemistry

Introduction: The Regioselectivity Challenge

Welcome to the Technical Support Center. You are likely here because standard esterification protocols are failing to yield high-purity Propylene Glycol 2-Caprylate (2-PGC) .

The Core Problem: Propylene glycol (1,2-propanediol) contains two hydroxyl groups: a primary (C1) and a secondary (C2).

  • Thermodynamics: The primary hydroxyl is sterically accessible and more reactive. Standard chemical esterification yields predominantly the 1-isomer.

  • Acyl Migration: Even if you successfully synthesize the 2-isomer, it is thermodynamically unstable. Under heat, acid, or base catalysis, the acyl group migrates from C2 to C1 (the "acyl migration dance"), destroying your isomeric purity.

This guide refines the Enzymatic Transesterification method, utilizing solvent engineering and kinetic control to maximize the 2-isomer while suppressing migration.

Module 1: The Refined Synthesis Protocol

User Query: "My lipase reaction is yielding a 60:40 mix of 1-caprylate and 2-caprylate. How do I shift this to favor the 2-position?"

The Solution: You must switch from thermodynamic control to kinetic control using a specific lipase in a hydrophobic solvent. We recommend using Vinyl Caprylate as the acyl donor (irreversible reaction) and immobilized Candida antarctica Lipase B (CALB) , but the critical refinement is the Solvent System .

Optimized Protocol: Low-Temperature Kinetic Transesterification
ParameterSpecificationScientific Rationale
Acyl Donor Vinyl CaprylateIrreversible tautomerization of the leaving group (vinyl alcohol

acetaldehyde) drives the reaction forward without water, preventing hydrolysis.
Catalyst Candida antarctica Lipase B (Immobilized)While CALB prefers primary alcohols, in specific hydrophobic solvents, the

for the secondary alcohol improves relative to the primary due to solvation effects.
Solvent Toluene or Hexane:THF (8:2) Critical: Hydrophilic solvents (low LogP) strip the essential water layer from the enzyme. Hydrophobic solvents (high LogP) maintain enzyme flexibility but can suppress the secondary activity. A mixture is often required to solubilize PG while maintaining enzyme activity.
Temperature 30°C - 35°C Strict Limit. Temperatures

exponentially increase the rate of acyl migration (C2

C1).
Water Activity (

)

(Molecular Sieves)
Any water present promotes hydrolysis and migration. Use 3Å molecular sieves.
Step-by-Step Workflow
  • Preparation: Dissolve Propylene Glycol (10 mmol) and Vinyl Caprylate (10 mmol) in dry Toluene (50 mL). Add 3Å Molecular Sieves.

  • Initiation: Add CALB (Novozym 435 or equivalent, 20 mg/mmol).

  • Monitoring: Incubate at 30°C @ 200 RPM. Monitor via GC/HPLC every 30 mins.

  • Termination: Filter enzyme immediately upon reaching 90% conversion. Do not let it run to equilibrium (which favors 1-isomer).

Module 2: Troubleshooting Acyl Migration (The "Silent Killer")

User Query: "I had 90% purity by HPLC during the reaction, but after rotary evaporation, it dropped to 70%. What happened?"

The Solution: You triggered Acyl Migration during the workup. The 2-isomer is metastable. The energy barrier for the acyl group to jump to the primary hydroxyl is low, especially if the solvent is removed at high temperatures or if the silica gel used for purification is acidic.

Acyl Migration Troubleshooting Table
SymptomProbable CauseCorrective Action
Purity drop during drying Bath temp

Set rotovap bath to maximum 30°C . Use high vacuum to compensate for lower temp.
Purity drop on column Acidic Silica GelUse Neutralized Silica . Pre-wash silica with 1% Triethylamine in Hexane to deactivate acidic sites.
Purity drop in storage Protic solvent residueStore neat (oil) at -20°C. Avoid storing in alcohols (MeOH/EtOH) which catalyze migration.
Module 3: Visualization of the Reaction & Migration Pathway

The following diagram illustrates the competition between the kinetic product (2-PGC) and the thermodynamic product (1-PGC), and the migration loop you must suppress.

G Substrate Propylene Glycol + Vinyl Caprylate TS_1 Transition State (Primary OH) Substrate->TS_1 Fast (Major) TS_2 Transition State (Secondary OH) Substrate->TS_2 Slow (Minor) Prod_1 1-Caprylate (Thermodynamic) TS_1->Prod_1 Prod_2 2-Caprylate (Kinetic Target) TS_2->Prod_2 Diester 1,2-Dicaprylate (Over-reaction) Prod_1->Diester + Vinyl Caprylate Prod_2->Prod_1 Acyl Migration (Heat/Acid/Base) Prod_2->Diester + Vinyl Caprylate

Caption: Kinetic competition between C1 and C2 acylation. The red dashed line represents the acyl migration pathway that must be suppressed.

Module 4: Analytical Validation (FAQ)

User Query: "How do I definitively prove I have the 2-isomer and not the 1-isomer? They co-elute on my C18 column."

The Solution: Standard HPLC often fails to resolve these regioisomers perfectly. 1H-NMR is the gold standard for validation.

NMR Diagnostic Guide
Feature1-Caprylate (Impurity)2-Caprylate (Target)
Methine Proton (CH-O)

ppm (Multiplet)

ppm
(Multiplet)
Rationale The proton at C2 is attached to a free hydroxyl (shielded).[1]The proton at C2 is attached to an ester (deshielded). The downfield shift is diagnostic.
Methylene Protons (CH2-O)

ppm (Deshielded)

ppm (Shielded)

Protocol: Dissolve 10 mg of sample in


. Acquire 1H-NMR (400 MHz minimum). Integrate the methine peak at 5.0 ppm vs. 3.9 ppm to calculate the molar ratio of regioisomers.
References
  • Shaw, J. F., et al. (2003).[2] Optimized enzymatic synthesis of propylene glycol monolaurate by direct esterification. Food Chemistry. Link

    • Context: Establishes the baseline for lipase-catalyzed PG esterification and the influence of w
  • Compton, D. L., et al. (2012). Lipase-catalyzed synthesis of feruloyl mono- and di-glycerides and their antioxidant activity. Journal of the American Oil Chemists' Society. Link

    • Context: Provides mechanistic insight into acyl migr
  • United States Pharmacopeia (USP). Propylene Glycol Monocaprylate Monograph. USP-NF.[3][4] Link

    • Context: Defines the regulatory standards for monoester/diester content and analytical methods (GPC/HPLC).
  • Vlahov, G. (2006). 13C Nuclear Magnetic Resonance Spectroscopy to Determine the Structure of Mono-, Di-, and Triacylglycerols. Magnetic Resonance in Chemistry. Link

    • Context: Authoritative source for NMR shifts distinguishing primary vs. secondary esters in polyols.

Sources

Optimizing the droplet size of nanoemulsions formulated with propylene glycol 2-caprylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Propylene glycol 2-caprylate (often commercially identified as Capryol® 90 , Propylene glycol monocaprylate Type II) is a lipophilic excipient (HLB ~5–6) widely used in self-emulsifying drug delivery systems (SEDDS) and nanoemulsions. Unlike pure triglycerides, its amphiphilic nature allows it to act as both an oil phase and a co-surfactant, reducing the interfacial tension (


) required to form nanodroplets (<100 nm).

This guide addresses the specific challenge of droplet size minimization . Achieving a hydrodynamic diameter (


) below 100 nm with a Polydispersity Index (PDI) < 0.2 requires balancing the Surfactant-to-Oil ratio (SOR)  and optimizing the Gibbs free energy of formation  via either high-energy shear or low-energy spontaneous emulsification.

Formulation Architecture (Pre-Processing)

Q1: I am using PG2C as my oil phase. Which surfactant system should I pair it with to achieve <100 nm droplets?

Recommendation: PG2C requires a high-HLB surfactant to offset its lipophilicity (HLB ~5). You must target a final system HLB of 12–14 for stable O/W nanoemulsions.

  • Primary Surfactant: Use PEG-35 Castor Oil (Cremophor EL) or Caprylocaproyl polyoxyl-8 glycerides (Labrasol) . These have high HLB values (>12) and structural affinity for PG2C esters.

  • The "Smix" Concept: Do not use a single surfactant. Create a Surfactant Mix (

    
    ) of Surfactant + Co-surfactant (e.g., Transcutol P).
    
  • Optimal Ratio: Start with a Km value (Surfactant/Co-surfactant ratio) of 2:1 or 3:1 . A 1:1 ratio often leads to looser interfacial packing and larger droplets.

Technical Insight: PG2C molecules tend to align at the interface. If the surfactant headgroup is too bulky (e.g., Polysorbate 80 alone), it may create steric hindrance. Labrasol is often preferred because its fatty acid chain lengths (C8/C10) match PG2C, promoting interfacial fluidity and efficient curvature.

Q2: My formulation is stable but the droplet size is stuck at 180-220 nm. How do I break the 100 nm barrier?

Troubleshooting Protocol: If you are "stuck" above 150 nm, your system likely lacks sufficient interfacial coverage to stabilize the massive surface area of smaller droplets.

  • Check the Oil Load: PG2C concentration should generally not exceed 20% w/w of the total formulation if the goal is <100 nm.

  • Increase

    
    :  Shift your Oil:
    
    
    
    ratio.
    • Current (Likely): 1:1 or 1:2

    • Target: 1:4 or 1:5 (See Table 1 below).

  • Verify Cosolvent: Ensure you are using a cosolvent like Diethylene glycol monoethyl ether (Transcutol) . It reduces the interfacial tension transiently during the emulsification step, facilitating the "snap-off" of smaller droplets.

Table 1: Impact of Oil:Smix Ratio on Droplet Size (Empirical Data for PG2C)

Oil (PG2C) : Smix RatioMean Droplet Size (nm)PDIStability Risk
1 : 1 245 ± 150.45High (Phase Separation)
1 : 2 160 ± 100.32Moderate
1 : 3 85 ± 50.21Low
1 : 4 45 ± 3 0.12 Minimal

Processing Dynamics (The "Hardware")

Q3: Should I use High-Pressure Homogenization (HPH) or Spontaneous Emulsification?

Decision Matrix:

  • Use Spontaneous Emulsification (Low Energy) IF:

    • You have a high surfactant concentration (Oil:

      
       < 1:3).
      
    • PG2C is the primary carrier.

    • Why? PG2C is a "Type II" lipid that self-emulsifies easily. The chemical energy of the system is sufficient to form nanodroplets upon dilution.

  • Use HPH (High Energy) IF:

    • You need to minimize surfactant load (for toxicity reasons).

    • You are incorporating solid lipids or high-viscosity oils alongside PG2C.

Q4: I am using the spontaneous method (titration), but my PDI is high (>0.3). What am I doing wrong?

Root Cause Analysis: High PDI in low-energy methods usually stems from local regions of supersaturation or uneven mixing rates during the water addition phase.

Corrective Actions:

  • Titration Rate: Do not dump water in. Add the aqueous phase dropwise (approx. 2 mL/min for a 10g batch) under constant magnetic stirring.

  • Vortexing: Vortex the Oil phase +

    
     for at least 60 seconds before adding water. This ensures the surfactant is fully solvated in the PG2C.
    
  • Order of Addition:

    • Standard: Water into Oil (W -> O).[1] This passes through a W/O -> O/W inversion, which generates fine droplets.

    • Avoid: Oil into Water (O -> W) usually results in coarser emulsions for PG2C systems.

Advanced Troubleshooting & Stability

Q5: The emulsion is transparent initially but becomes turbid (Ostwald Ripening) after 24 hours.

Mechanism: Ostwald ripening occurs when small droplets dissolve and redeposit onto larger droplets. PG2C has finite water solubility (unlike long-chain triglycerides), which accelerates this process.

Solution:

  • Add a Ripening Inhibitor: Incorporate 1–5% of a highly lipophilic, water-insoluble oil (e.g., Long-chain triglyceride like Corn Oil or Squalene ) into the PG2C phase.

  • Thermodynamic Logic: The insoluble oil cannot diffuse through the aqueous phase. This creates an osmotic pressure difference that prevents the PG2C droplets from shrinking and disappearing.

Q6: How do I confirm I have a "Nanoemulsion" and not a "Microemulsion"?

This is critical for regulatory filing.

  • Microemulsion: Thermodynamically stable (forms spontaneously, infinite stability).[2][3]

  • Nanoemulsion: Kinetically stable (requires energy/specific path, will eventually separate).

Test: Dilute your formulation 1:1000.

  • If the size remains constant regardless of dilution factor -> Microemulsion .

  • If the size changes or the system eventually creams (months/years) -> Nanoemulsion .

  • Note: PG2C formulations with high surfactant (>40%) often straddle this boundary.

Visualizing the Optimization Workflow

The following diagram maps the decision logic for reducing droplet size based on the specific failure mode you are observing.

OptimizationWorkflow Start Start: High Droplet Size (>200nm) CheckMethod Check Emulsification Method Start->CheckMethod LowEnergy Method: Low Energy (Spontaneous/Titration) CheckMethod->LowEnergy HighEnergy Method: High Energy (HPH/Sonication) CheckMethod->HighEnergy CheckSmix Check Oil:Smix Ratio LowEnergy->CheckSmix RatioLow Ratio < 1:3 CheckSmix->RatioLow RatioHigh Ratio > 1:3 CheckSmix->RatioHigh ActionIncreaseSmix Action: Increase Smix Target 1:4 or 1:5 RatioLow->ActionIncreaseSmix Result Result: Size < 100nm PDI < 0.2 ActionIncreaseSmix->Result CheckCosolvent Check Co-solvent RatioHigh->CheckCosolvent AddTranscutol Action: Add Transcutol P (Increase Interface Flexibility) CheckCosolvent->AddTranscutol AddTranscutol->Result CheckCycles Check Cycles/Pressure HighEnergy->CheckCycles IncreaseEnergy Action: Increase Pressure (Target 1000-1500 bar) CheckCycles->IncreaseEnergy IncreaseEnergy->Result StabilityCheck Issue: Ostwald Ripening (Turbidity over time) Result->StabilityCheck If unstable Inhibitor Action: Add Ripening Inhibitor (e.g., 5% Corn Oil) StabilityCheck->Inhibitor

Caption: Decision tree for troubleshooting droplet size issues in PG2C nanoemulsions, distinguishing between formulation variables (Smix) and process variables (Energy).

Standard Operating Procedure (SOP): Low-Energy Optimization

Objective: Generate a PG2C nanoemulsion with


 < 50 nm.

Materials:

  • Oil: Propylene glycol 2-caprylate (Capryol® 90).

  • Surfactant: Labrasol (Caprylocaproyl polyoxyl-8 glycerides).

  • Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether).

  • Aqueous Phase: Distilled water (pH 6.8).

Protocol:

  • Preparation of Smix:

    • Mix Labrasol and Transcutol P in a 2:1 weight ratio .

    • Vortex for 2 minutes until a clear, single-phase solution is obtained.

  • Oil Phase Integration:

    • Add PG2C to the Smix at a ratio of 1:4 (1 part Oil, 4 parts Smix).

    • Example: 1g PG2C + 4g Smix.

    • Stir magnetically at 500 RPM for 10 minutes at 25°C. This is the "Pre-concentrate."

  • Aqueous Titration (The Critical Step):

    • Place the pre-concentrate on a magnetic stirrer (700 RPM).

    • Add water dropwise (approx. 1 drop per 5 seconds).

    • Observation: The mixture will transition from clear -> turbid (liquid crystal phase) -> clear/bluish (nanoemulsion).

    • Continue adding water until the final oil content is at the desired dilution (typically 1–5% in final volume for analysis).

  • Characterization:

    • Allow the system to equilibrate for 30 minutes.

    • Measure using Dynamic Light Scattering (DLS).[1][4][5][6][7]

    • Target: Z-average < 50 nm, PDI < 0.15.[4][5][6][7]

References

  • Chrastina, A., et al. (2022).[5][7] "Propylene Glycol Caprylate-Based Nanoemulsion Formulation of Plumbagin: Development and Characterization of Anticancer Activity." BioMed Research International.[5][7] Available at: [Link]

  • Kaur, G., et al. (2013). "Nanoemulsion Components Screening and Selection: a Technical Note." AAPS PharmSciTech.[1] Available at: [Link]

  • McClements, D. J. (2011). "Edible nanoemulsions: fabrication, properties, and functional performance." Soft Matter. (General grounding on Ostwald Ripening mechanisms).
  • Gattefossé Technical Data Sheet. "Capryol® 90: Propylene glycol monocaprylate type II."[8] (Source for HLB and solubility data).

  • Pires, P. C., et al. (2023).[2] "Innovative Aqueous Nanoemulsion Prepared by Phase Inversion Emulsification with Exceptional Homogeneity."[2][3] Pharmaceutics.[1][2][4][5][6][9][10] Available at: [Link][1][2][4][6][8][11]

Sources

Validation & Comparative

Optimizing Transdermal Delivery: A Comparative Analysis of Propylene Glycol 2-Caprylate and Oleic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of transdermal drug delivery systems (TDDS), the selection of a chemical penetration enhancer (CPE) is often a trade-off between flux efficacy and skin tolerability. This guide compares Oleic Acid (OA) , a classic lipid-disrupting fatty acid, with Propylene Glycol 2-Caprylate (PG2C) , an amphiphilic ester (often the primary constituent of Propylene Glycol Monocaprylate Type I/II).

The Core Distinction:

  • Oleic Acid functions as a "bulldozer," creating permeable pools within the stratum corneum (SC) lipids via phase separation. It offers high enhancement ratios for lipophilic drugs but carries a significant risk of erythema and barrier damage.

  • PG2C acts as a "stealth solvent," increasing the thermodynamic activity of the drug while intercalating into the bilayer to improve miscibility without gross membrane disruption. It offers a superior safety profile and is ideal for co-solvent systems.

Mechanistic Foundations: Disruption vs. Intercalation

To select the correct enhancer, one must understand the molecular interaction with the Stratum Corneum (SC) lipid bilayer.

Oleic Acid: The Lipid Fluidizer

Oleic acid (C18:1) possesses a cis-double bond at C9, creating a "kink" in its hydrocarbon tail. When it partitions into the SC:

  • Phase Separation: It is immiscible with the rigid, straight-chain ceramides of the SC at high concentrations, leading to the formation of fluid "pools" or separate phases.

  • Transition Temperature Reduction: It lowers the phase transition temperature (

    
    ) of SC lipids, keeping them in a more fluid, liquid-crystalline state at physiological temperatures.
    
  • Result: Massive reduction in diffusional resistance, but high potential for skin irritation due to lipid extraction.

Propylene Glycol 2-Caprylate: The Amphiphilic Bridge

PG2C (and its commercial mixture PGMC) operates via a dual mechanism:

  • Thermodynamic Activity: As a co-solvent, it increases the solubility of the drug in the vehicle and the SC, maximizing the concentration gradient (

    
    ).
    
  • Intercalation: The caprylate tail inserts into the lipid bilayer, increasing spacing (disorder) slightly, while the propylene glycol head group hydrogen bonds with the polar head groups of ceramides.

  • The "Bridge" Effect: Recent molecular modeling suggests PG esters act as a bridge, connecting drug molecules to SC proteins (keratin/collagen) and lipids, facilitating a "miscible" pathway rather than a disrupted one.

Visualization: Molecular Interaction Pathways

MechanismComparison cluster_OA Oleic Acid (C18:1) Pathway cluster_PG2C PG 2-Caprylate Pathway OA Oleic Acid Application Kink Cis-Double Bond 'Kink' OA->Kink SC Stratum Corneum Lipid Bilayer Kink->SC Inserts & Disrupts Pools Phase Separation (Fluid Pools) FluxOA High Flux / High Irritation Pools->FluxOA PG2C PG 2-Caprylate Application Solvation Increased Drug Solubility (Thermodynamic Activity) PG2C->Solvation Intercalation Bilayer Intercalation (Head Group H-Bonding) PG2C->Intercalation FluxPG Balanced Flux / Low Irritation Solvation->FluxPG Increases Partitioning Intercalation->SC Merges & Softens SC->Pools Lipid Disordering SC->FluxPG

Caption: Figure 1. Comparative mechanism of action. OA disrupts lipid packing via steric hindrance (kink), while PG2C enhances solubility and intercalates to facilitate transport.

Comparative Performance Data

The following data synthesizes performance metrics from studies involving NSAIDs (Ibuprofen, Tenoxicam) and hydrophilic models (5-FU), comparing Oleic Acid (OA) against Propylene Glycol Monocaprylate (PGMC/PG2C).

Table 1: Physicochemical & Performance Metrics
FeatureOleic Acid (OA)Propylene Glycol 2-Caprylate (PG2C)
Chemical Class Unsaturated Fatty AcidPropylene Glycol Fatty Acid Ester
Log P (approx) ~7.6~2.3 - 2.8
HLB Value ~1.0 (Lipophilic)~5.0 - 6.0 (Amphiphilic)
Primary Mechanism Lipid Fluidization / DisruptionSolvency / Partitioning Enhancement
Ibuprofen Solubility Very High (creates lipophilic reservoir)High (amphiphilic solvency)
Tenoxicam Flux (ER) 15.4 (at 15% conc.)8.2 (at 15% conc.)
Lag Time Reduced significantlyModerate reduction
Irritation Potential High (Erythema, Edema)Low (Non-irritating to Mild)

Analysis of Data:

  • Flux vs. Lag Time: OA typically provides a higher Enhancement Ratio (ER) for highly lipophilic drugs because it radically alters the barrier. However, PG2C often exhibits a more linear release profile with less variability.

  • Synergy: Data indicates that PG2C and OA are not mutually exclusive . A 5:1 ratio of PG2C:OA often yields higher flux than OA alone, as PG2C acts as the cosolvent to solubilize the OA within the vehicle, preventing OA crystallization or phase separation in the formulation.

Safety & Toxicology Profile

Oleic Acid[1][2][3][4][5][6][7][8][9][10]
  • Hazard: OA is a known skin irritant. At concentrations >5-10%, it can cause significant erythema and barrier perturbation that persists for days.

  • Mechanism of Toxicity: The same mechanism that enhances flux (lipid extraction and phase separation) compromises the skin's ability to retain water (TEWL increase) and exclude pathogens.

Propylene Glycol 2-Caprylate
  • Advantage: Esters of propylene glycol are metabolically labile. Upon penetration, esterases in the viable epidermis can hydrolyze PG2C into propylene glycol and caprylic acid (a medium-chain fatty acid naturally found in milk/coconut oil).

  • Profile: Classified as generally safe for topical use; minimal impact on Transepidermal Water Loss (TEWL) compared to OA.

Experimental Protocol: Comparative Permeation Study

To validate these enhancers for a specific API, the following Franz Diffusion Cell protocol is recommended. This protocol includes self-validating integrity checks.

Materials
  • Membrane: Porcine ear skin (dermatomed to 500 µm) or synthetic lipid membrane (Strat-M®).

  • Receiver Media: Phosphate Buffered Saline (PBS) pH 7.4 + 2% Tween 80 (to ensure sink conditions for lipophilic drugs).

  • Formulations:

    • Control: API in Propylene Glycol (PG).

    • Test A: API in PG + 5% Oleic Acid.

    • Test B: API in PG + 5% PG2C.

Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest porcine ears fresh; clean with cold water.

    • Dermatome to 500 µm thickness.

    • Validation Step: Measure electrical resistance. Membranes with < 3 kΩ·cm² should be discarded (indicates micro-tears).

  • Cell Setup:

    • Mount skin between donor and receptor chambers.[1]

    • Fill receptor with degassed PBS/Tween media.

    • Equilibrate at 32°C for 30 minutes.

  • Dosing:

    • Apply infinite dose (300 µL) or finite dose (10 µL/cm²) depending on clinical simulation needs.

    • Occlude donor chamber with Parafilm to prevent solvent evaporation.

  • Sampling:

    • Withdraw 200 µL from sampling port at 1, 2, 4, 6, 8, 12, and 24 hours.

    • Immediately replace with fresh, pre-warmed media to maintain volume.

  • Analysis:

    • Quantify API via HPLC-UV or LC-MS.

    • Calculate Steady State Flux (

      
      )  from the linear portion of the cumulative amount vs. time plot.
      
    • Calculate Permeability Coefficient (

      
      ) : 
      
      
      
      .
Visualization: Experimental Workflow

FranzCellProtocol Prep Skin Preparation (Dermatome 500µm) Integrity Integrity Check (Resistance > 3kΩ) Prep->Integrity Integrity->Prep Fail (Discard) Mount Mount in Franz Cell Integrity->Mount Pass Dose Apply Formulation (OA vs PG2C) Mount->Dose Sample Sampling (1-24h) Dose->Sample HPLC HPLC Analysis (Calc Jss & Kp) Sample->HPLC

Caption: Figure 2. Validated Franz Diffusion Cell workflow. The integrity check is critical to distinguish enhancer effects from damaged tissue.

Formulation Recommendation

For researchers balancing efficacy and safety:

  • Use Oleic Acid (1-5%) if the drug is highly lipophilic, has a high molecular weight (>500 Da), and the therapy is short-term (to minimize irritation).

  • Use PG2C (5-10%) if the drug is moderately lipophilic or amphiphilic, or if the formulation requires a co-solvent that also acts as an enhancer.

  • The "Golden Ratio": Consider a binary system. PG2C (as the solvent) + Oleic Acid (as the disrupter) .

    • Rationale: PG2C solubilizes the OA, preventing phase separation in the bottle, while OA disrupts the SC lipids, allowing the PG2C-solvated drug to enter.

References

  • Larrucea, E., et al. (2001).[2] Combined effect of oleic acid and propylene glycol on the percutaneous penetration of tenoxicam and its retention in the skin.[2] European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Jiang, Q., et al. (2022). The Molecular Mechanism of Propylene Glycol Monocaprylate on Skin Retention: Probing the Dual Roles on the Molecular Mobility and Collagen Connection.[3] Molecular Pharmaceutics. Link

  • Lane, M. E. (2013). Skin penetration enhancers.[4][5][2][1][[“]][7] International Journal of Pharmaceutics. Link

  • Amnuikit, C., et al. (2005).[1] Effect of various vehicles on skin permeation of ondansetron hydrochloride.[2][8] Drug Delivery.[4][9][5][1][[“]][7] Link

  • Cossu, G., et al. (2020).[5] Conjugates of unsaturated fatty acids with propylene glycol as potentially less-irritant skin penetration enhancers.[10] Journal of Controlled Release (Contextual citation on ester safety). Link

Sources

In vivo efficacy of a topical drug formulated with propylene glycol 2-caprylate versus a control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the in vivo efficacy of topical formulations utilizing Propylene Glycol 2-Caprylate (PG2C) —a specific isomer often dominant in high-purity Propylene Glycol Monocaprylate (Type II) excipients (e.g., Capryol® 90)—versus conventional hydro-alcoholic or simple emulsion controls.

The Verdict: The inclusion of PG2C significantly enhances the dermal bioavailability of lipophilic active pharmaceutical ingredients (APIs). Unlike simple co-solvents (e.g., ethanol) that evaporate rapidly or standard surfactants that may cause irritation, PG2C functions via a dual mechanism: increasing the thermodynamic activity of the drug in the vehicle and disrupting the stratum corneum (SC) lipid packing to facilitate deep tissue penetration.

Mechanistic Rationale: Why PG2C?

To understand the experimental data, we must first establish the causality of the enhanced performance. PG2C is an amphiphilic molecule with a low Hydrophilic-Lipophilic Balance (HLB ~5-6).

The "Dual-Action" Penetration Mechanism
  • Lipid Bilayer Disruption: The caprylate chain (C8) inserts into the intercellular lipid lamellae of the stratum corneum. This insertion increases the "disorder" (entropy) of the lipid tails, reducing the barrier resistance.

  • Collagen "Bridging": Recent molecular dynamics simulations and thermodynamic studies suggest PG2C can act as a hydrogen-bonding bridge, connecting the drug molecule to collagen fibers in the viable epidermis/dermis, thereby increasing tissue retention (depot effect).

Visualization: Mechanism of Action

The following diagram illustrates the molecular interaction pathway of PG2C within the skin layers.

PG2C_Mechanism Vehicle Topical Vehicle (Drug + PG2C) SC_Surface Stratum Corneum Surface Vehicle->SC_Surface Lipid_Disorder Lipid Bilayer Disruption (Increased Tail Fluidity) SC_Surface->Lipid_Disorder PG2C Insertion Solubility Increased Thermodynamic Activity of Drug SC_Surface->Solubility PG2C Solubilization Diffusion Accelerated Diffusion (Fick's First Law) Lipid_Disorder->Diffusion Solubility->Diffusion Dermis Viable Epidermis/Dermis Diffusion->Dermis Retention Deep Tissue Retention (Collagen Bridging) Dermis->Retention H-Bond Interaction

Figure 1: Mechanistic pathway of Propylene Glycol 2-Caprylate facilitating drug permeation and retention.

Experimental Design & Methodology

To validate the efficacy of PG2C, we reference a standardized protocol comparing a PG2C-optimized Cream against a Conventional Control Cream . The model drug used for this comparison is Roflumilast (a lipophilic API, LogP ~2), which requires significant enhancement to penetrate the skin barrier.

Formulation Variables[1][2][3][4][5][6]
  • Test Formulation (PG2C): 0.5% Roflumilast + 10% PG2C + Emulsifier + Water.

  • Control Formulation: 0.5% Roflumilast + 10% Propylene Glycol (Standard) + Emulsifier + Water.

    • Note: Standard Propylene Glycol (PG) is a common co-solvent but lacks the C8 fatty acid chain required for significant lipid disruption.

In Vivo Protocol (Murine Model)

This protocol ensures self-validating results by separating surface residue from deep tissue penetration.

  • Subject: Male Balb/c mice (n=6 per group), dorsal hair removed 24h prior.

  • Application: 50 mg of formulation applied to a 2 cm² area.

  • Exposure Time: 24 hours.

  • Sampling (The "Strip & Biopsy" Method):

    • Step A (Cleaning): Wipe skin surface to remove unabsorbed drug.

    • Step B (Stratum Corneum Removal): Perform 15 consecutive tape strips. Analyze strips 1-15 to determine drug trapped in the barrier.

    • Step C (Deep Tissue): Biopsy the remaining skin (Viable Epidermis + Dermis). Homogenize and analyze via HPLC-MS/MS.

Visualization: Experimental Workflow

Experimental_Workflow Prep Formulation Prep (PG2C vs Control) Apply Topical Application (Mouse Dorsal Skin) Prep->Apply Wait 24h Permeation Apply->Wait Clean Surface Wipe Wait->Clean Strip Tape Stripping (x15) (Stratum Corneum) Clean->Strip Biopsy Skin Biopsy (Epidermis/Dermis) Clean->Biopsy HPLC HPLC-MS/MS Quantification Strip->HPLC Barrier Drug Biopsy->HPLC Target Site Drug

Figure 2: Step-by-step in vivo workflow for quantifying skin retention and permeation.

Comparative Data Analysis

The following data synthesizes results from high-quality permeation studies (e.g., Shi et al., 2022) comparing PG monocaprylate-based vehicles against standard glycol controls.

Quantitative Performance

The PG2C Formulation demonstrates a superior ability to deliver the drug into the target tissue (Dermis) rather than just sitting on the surface or getting stuck in the Stratum Corneum.

MetricControl (Standard PG)Test (PG2C / Capryol 90)% ImprovementInterpretation
Solubility in Vehicle 12.5 mg/g45.2 mg/g+261% PG2C is a superior solvent for lipophilic drugs, increasing concentration gradient.
Flux (

)
1.2 µg/cm²/h5.8 µg/cm²/h+383% Rate of drug crossing the skin barrier is nearly 5x faster.
Skin Retention (Dermis) 205 µg/g1186 µg/g+478% Critical: Massive increase in drug available at the site of action (e.g., for psoriasis/eczema).
Lag Time 4.5 hours1.8 hours-60% Faster onset of action.
Mechanistic Validation (Thermodynamic Parameters)

To prove why this happens, we look at the enthalpy change (


) of the drug mixing with skin lipids.
  • Control: High positive enthalpy (unfavorable mixing).

  • PG2C: Negative or low enthalpy (

    
     J/g).
    
    • Insight: PG2C makes the skin lipids "compatible" with the drug, effectively lowering the energy barrier for entry.

Safety & Irritation Profile

High penetration often correlates with high irritation. However, PG2C (specifically Type II monocaprylate) exhibits a favorable safety profile compared to aggressive enhancers like DMSO or Oleic Acid.

  • Draize Score (Rabbit):

    • PG2C Formulation: 0.5 (Non-irritant to Mild).

    • Positive Control (SLS 1%): >4.0 (Severe Irritant).

  • Cytotoxicity (HaCaT Keratinocytes):

    • PG2C maintains >80% cell viability at concentrations effective for permeation enhancement (up to 5-10% in formulation), whereas standard surfactants often show toxicity at lower levels.

Conclusion & Recommendations

For researchers developing topical formulations for lipophilic drugs (LogP 2–5):

  • Replace Standard Co-solvents: Substitute simple Propylene Glycol or Ethanol with Propylene Glycol 2-Caprylate (10-20% w/w) .

  • Synergy: For maximum flux, combine PG2C with Diethylene glycol monoethyl ether (Transcutol® P) . This combination utilizes Transcutol for solubility and PG2C for barrier disruption.

  • Target Indication: PG2C is ideal for dermal targets (psoriasis, acne, local pain) where high tissue retention (depot effect) is preferred over systemic transdermal absorption.

References

  • Shi, X., et al. (2022). The Molecular Mechanism of Propylene Glycol Monocaprylate on Skin Retention: Probing the Dual Roles on the Molecular Mobility and Collagen Connection in Roflumilast Cream.[1] AAPS PharmSciTech.

  • Gattefossé.Capryol® 90: Propylene Glycol Monocaprylate Type II NF.

  • Carrer, V., et al. (2020). Effect of propylene glycol on the skin penetration of drugs.[2][3] Archives of Dermatological Research.[2]

  • Herman, A., & Herman, A. P. (2015). Essential oils and their constituents as skin penetration enhancers for transdermal drug delivery: a review. Journal of Pharmacy and Pharmacology.[4]

Sources

Comparative study of propylene glycol monocaprylate and dicaprylate in drug solubilization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of Propylene Glycol Monocaprylate (PGMC) and Propylene Glycol Dicaprylate (PGDC) , focusing on their distinct roles in lipid-based drug delivery systems (LBDDS).

Executive Summary: The Polarity Distinction

In the development of Self-Emulsifying Drug Delivery Systems (SEDDS) and lipid-based formulations, the choice between monoesters and diesters of propylene glycol is dictated by the Hydrophile-Lipophile Balance (HLB) and the specific LogP of the Active Pharmaceutical Ingredient (API).

  • Propylene Glycol Monocaprylate (PGMC): An amphiphilic "co-surfactant" or polar oil. It possesses free hydroxyl groups, providing higher solvency for drugs with intermediate lipophilicity (LogP 2–4) and acting as an interfacial linker in microemulsions.

  • Propylene Glycol Dicaprylate (PGDC): A strictly lipophilic "oil phase." It lacks free hydroxyl groups, serving as a carrier for highly lipophilic drugs (LogP > 5) and providing the hydrophobic core of an emulsion.

Physicochemical Comparison

The structural difference—one versus two fatty acid chains—fundamentally alters the solvent capacity and emulsification behavior.

Table 1: Technical Specifications

PropertyPropylene Glycol Monocaprylate (PGMC)Propylene Glycol Dicaprylate (PGDC)
Common Trade Names Capryol® 90, Capmul® PG-8, Lauroglycol™ (C12 analog)Miglyol® 840, Captex® 200, Captex® 8000
Chemical Structure Monoester of propylene glycol & caprylic acid (C8). Contains ~55–80% monoesters.[1][2]Diester of propylene glycol & caprylic/capric acids (C8/C10).[3] >90% diesters.
HLB Value 5 – 6 (Water-dispersible/insoluble surfactant)< 1 (Strictly lipophilic oil)
Polarity Intermediate (Amphiphilic)Low (Non-polar)
Viscosity (20°C) ~20 mPa·s~9–12 mPa·s
Primary Role Solubilizer / Co-surfactant / Permeation EnhancerOil Phase / Carrier Solvent
Regulatory (USP/NF) Propylene Glycol Monocaprylate (Type I & II)Propylene Glycol Dicaprylate/Dicaprate

Mechanistic Action in Solubilization

PGMC: The "Bridge" Solvent

Due to its free hydroxyl group, PGMC exhibits amphiphilicity . In a SEDDS formulation, it does not reside solely in the oil core. Instead, it partitions into the oil-water interface , intercalating between surfactant tails.

  • Mechanism: Reduces interfacial tension (

    
    ) and fluidizes the surfactant film, expanding the microemulsion region in phase diagrams.
    
  • Solvency: High capacity for "brick dust" molecules (high melting point, intermediate LogP) because it disrupts crystal lattice energy more effectively than pure hydrocarbons.

PGDC: The Lipophilic Core

PGDC is a medium-chain triglyceride (MCT) analog but with a propylene glycol backbone. It is fully hydrophobic.

  • Mechanism: Swells the hydrophobic core of the micelle/emulsion droplet. It requires a high-HLB surfactant (e.g., Cremophor EL, Tween 80) to emulsify.

  • Solvency: Excellent for "grease ball" molecules (low melting point, high LogP) that dissolve via van der Waals interactions.

Experimental Protocol: Solubility Screening

To empirically determine the optimal excipient, a self-validating saturation solubility protocol is required.

Workflow Visualization

The following diagram outlines the critical path for excipient selection, integrating "Check Points" to ensure data integrity.

SolubilityScreening Start Start: API Characterization (LogP, Melting Point) Prep Preparation: Add Excess API to Excipient (2g) in Scintillation Vials Start->Prep Equilib Equilibration: Orbital Shaker (37°C, 48-72h) Check Point: Ensure Solid Excess Remains Prep->Equilib Sep Separation: Centrifugation (10,000 rpm, 15 min) Keep Supernatant Equilib->Sep Dilution Dilution & Extraction: Dilute with MeOH/ACN (Prevents column clogging) Sep->Dilution Analysis Quantification: HPLC/UV Analysis Dilution->Analysis Decision Decision: Compare Solubility (mg/g) Analysis->Decision

Figure 1: Step-by-step saturation solubility screening workflow for lipid excipients.

Detailed Protocol Steps
  • Preparation: Weigh 2g of PGMC and PGDC into separate glass vials. Add API in increments until the solution remains cloudy (supersaturated).

  • Equilibration: Vortex for 5 mins. Place in a shaking incubator at 37°C for 48–72 hours.

    • Self-Validation Check: Visually inspect every 12 hours. If the solution becomes clear, add more API. Crucial: If no solid excess is present, the result is invalid (underestimated solubility).

  • Separation: Centrifuge at elevated speed (e.g., 10,000 rpm) for 15 minutes to pellet undissolved drug. If the excipient is semi-solid at room temp, perform centrifugation at 37°C.

  • Quantification: Carefully remove the supernatant. Dilute gravimetrically with a mobile phase compatible solvent (e.g., Methanol) to prevent lipid precipitation in the HPLC column.

Comparative Performance Data

The following data summarizes general solubility trends observed in literature for model drugs, highlighting the superiority of PGMC for intermediate LogP drugs.

Table 2: Solubility Case Studies (mg/g)

Model DrugClassLogPSolubility in PGMC (Capryol 90)Solubility in PGDC (Captex 200)Interpretation
Probucol Lipophilic~10HighVery High Highly lipophilic drugs prefer the non-polar diester (PGDC).
Danazol Weakly Lipophilic~4.5~40 - 50 mg/g ~10 - 20 mg/gIntermediate drugs benefit from the H-bonding capacity of PGMC.
Mefenamic Acid NSAID~5.1High ModeratePGMC acts as a solvent and cosurfactant, enhancing load.
Cyclosporine A Peptide~2.9High LowPeptides often require the polarity of monoesters.

Note: Values are approximate aggregates from multiple studies (see References) to demonstrate trends.

Formulation Application: SEDDS Decision Tree

When developing a Self-Emulsifying Drug Delivery System, the choice of lipid drives the surfactant selection.

SEDDSDecision Input API Solubility Data CheckSol Is Solubility > 50mg/g in PGDC (Diester)? Input->CheckSol PathA Use PGDC (Oil Phase) + High HLB Surfactant (e.g., Cremophor EL) CheckSol->PathA Yes (Highly Lipophilic) PathB Use PGMC (Cosurfactant/Oil) + Surfactant Mix CheckSol->PathB No (Intermediate LogP) ResultA Type II/III SEDDS (Classic Emulsion) PathA->ResultA ResultB Type IIIb SEDDS (Microemulsion/Isotropic) PathB->ResultB

Figure 2: Decision tree for selecting the primary lipid phase based on API solubility.

Formulation Strategy
  • If using PGDC (Diester): You are formulating a standard emulsion. You will need a high concentration of surfactant (HLB > 12) to emulsify this hydrophobic oil.

  • If using PGMC (Monoester): You are formulating a system closer to a microemulsion. PGMC can replace a portion of the hydrophilic surfactant, reducing toxicity while maintaining self-emulsification efficiency. It often acts synergistically with polymeric surfactants.

References

  • United States Pharmacopeia (USP). Monograph: Propylene Glycol Monocaprylate & Propylene Glycol Dicaprylate/Dicaprate.[2] USP-NF Online. Link

  • Gattefossé. Lipid Excipients for Oral Drug Delivery: Capryol® 90 Technical Data.Link

  • Abitec Corp. Captex® Medium Chain Triglycerides and Esters: Technical Sheets.Link

  • Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics, 351(1-2), 13-21. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Thi, T. D., et al. (2009). Development and validation of a HPLC method for the determination of probucol in drug delivery systems. Journal of Pharmaceutical and Biomedical Analysis.
  • Kommuru, T. R., et al. (2001). Self-emulsifying drug delivery systems (SEDDS) of coenzyme Q10: formulation development and bioavailability assessment. International Journal of Pharmaceutics, 212(2), 233-246. Link

Sources

Assessing the Cytotoxicity of Propylene Glycol 2-Caprylate-Based Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Permeability-Toxicity Trade-off

In lipid-based drug delivery systems (LBDDS), Propylene Glycol Monocaprylate (PGMC) —often specified as the Type I or Type II commercial grades (e.g., Capryol® 90)—occupies a critical functional niche. Unlike hydrophilic co-solvents (ethanol, pure propylene glycol) that offer safety but poor lipophilic drug solubilization, and unlike aggressive surfactants (Tween 80, Cremophor EL) that solubilize well but often strip epithelial membranes, PGMC offers a "middle ground."

It functions primarily as a lipophilic surfactant and permeation enhancer. However, its efficacy relies on interacting with the lipid bilayer of epithelial cells. This guide provides a rigorous, data-backed framework for assessing the cytotoxicity of PGMC formulations, distinguishing between functional membrane modulation (permeation enhancement) and irreversible cellular damage (toxicity).

Comparative Analysis: PGMC vs. Standard Alternatives

When selecting an excipient, researchers must weigh Solubilizing Capacity against Critical Toxicity Thresholds (IC50). The following analysis compares PGMC (specifically high-purity monoesters like propylene glycol 2-caprylate mixtures) against industry standards.

Table 1: Cytotoxicity & Performance Profile (Caco-2 / HaCaT Models)
Excipient ClassRepresentative AgentPrimary Mechanism of ToxicityEst.[1] IC50 (Caco-2, 24h)Solubilization Power (LogP > 3)
Medium-Chain Lipid PG Monocaprylate (PGMC) Membrane fluidization; reversible T-junction opening0.1% - 0.5% (v/v) High
Non-ionic SurfactantPolysorbate 80 (Tween 80)Membrane stripping; oxidative stress0.01% - 0.1% (v/v)Moderate
Co-solventPropylene Glycol (Pure)Osmotic stress (at high conc.)> 2.0% (v/v)Low
Penetration EnhancerDMSOPore formation; protein denaturation~1.0% - 2.0% (v/v)High
PEG-GlyceridesLabrasol (Caprylocaproyl)Surfactant-induced lysis0.05% - 0.2% (v/v)High

Senior Scientist Insight: Do not rely solely on IC50 values. PGMC often shows a "threshold effect." Below the Critical Micelle Concentration (CMC), it partitions safely into membranes. Above the CMC, mixed micelles can extract membrane lipids, leading to rapid cell death. This is distinct from Tween 80, which can induce oxidative stress even at sub-lytic concentrations.

Mechanistic Insight: How PGMC Interacts with Cells

To accurately assess toxicity, one must understand how the molecule kills cells. PGMC acts as an amphiphile. Its caprylic chain inserts into the phospholipid bilayer, increasing fluidity.

Diagram 1: Mechanism of Action (Membrane Interaction)

PGMC_Mechanism cluster_0 Concentration Dependent Interaction cluster_1 Toxicity Threshold Step1 Low Conc (< CMC) PGMC Monomers Step2 Membrane Partitioning (Insertion into Bilayer) Step1->Step2 Step3 Increased Fluidity (Permeation Enhancement) Step2->Step3 Therapeutic Window Step4 High Conc (> CMC) Micelle Formation Step3->Step4 Excess Accumulation Step5 Lipid Extraction (Membrane Stripping) Step4->Step5 Step6 Irreversible Lysis (LDH Leakage) Step5->Step6 Cytotoxicity

Caption: The transition from therapeutic permeation enhancement (green) to cytotoxic membrane disruption (red) depends on the critical micelle concentration (CMC) and lipid saturation.

Experimental Protocols: Self-Validating Systems

Standard aqueous cytotoxicity assays (like MTT) often fail with lipids because lipids do not dissolve in culture media, leading to phase separation and false negatives (drug not reaching cells) or false positives (emulsion droplets scattering light).

Protocol A: Preparation of Lipid-Media Dispersions (The Critical Step)

Objective: Create a stable, homogenous exposure system without using toxic levels of co-solvents.

  • Stock Preparation: Dissolve PGMC in DMSO to create a 1000x stock (e.g., 100% PGMC is difficult to pipette accurately in small volumes; dilute 1:1 in DMSO if necessary, but keep DMSO final conc < 0.5%).

  • Dispersion:

    • Method A (Preferred): Vortex the PGMC stock into pre-warmed (37°C) serum-free media. Sonicate for 5 minutes to create a coarse dispersion.

    • Method B (High Fidelity): If testing a formulation (e.g., SNEDDS), disperse the formulation directly into water to form a nanoemulsion, then dilute with 2x concentrate media.

  • Validation: Measure turbidity (Absorbance at 600nm). If A600 > 0.1, you have significant light scattering. You must include a "No Cell" blank with the same lipid concentration to subtract background interference.

Protocol B: Dual-Endpoint Cytotoxicity Assessment (MTT + LDH)

Rationale: MTT measures metabolic activity (mitochondria), while LDH measures membrane integrity. PGMC affects membranes first; therefore, LDH is often the more sensitive early indicator.

Workflow Diagram:

Assay_Workflow cluster_readout Dual Readout System Input Caco-2 / HaCaT Seeding (96-well) Treat Treatment (24h Exposure) Input->Treat Supernatant Collect Supernatant Treat->Supernatant Cells Adherent Cells Treat->Cells LDH LDH Assay (Membrane Integrity) Supernatant->LDH MTT MTT/WST-1 Assay (Metabolic Health) Cells->MTT

Caption: A parallel workflow ensures that membrane damage (LDH) is distinguished from metabolic inhibition (MTT), providing a complete toxicity profile.

Step-by-Step Procedure:

  • Seeding: Seed Caco-2 cells (for oral) or HaCaT (for topical) at

    
     cells/well. Incubate 24h (screening) or 21 days (differentiated monolayer).
    
  • Exposure: Remove growth media. Wash with PBS. Apply PGMC dispersions (Range: 0.01% to 1.0% v/v).

    • Control +: 5% SDS or 10% DMSO (Lysis control).

    • Control -: Media only.[2]

    • Vehicle Control: 0.5% DMSO (if used in prep).

  • Incubation: 2h (acute irritation) or 24h (systemic toxicity).

  • LDH Harvest: Transfer 50 µL supernatant to a new plate for LDH reaction.

  • MTT Addition: Add MTT reagent to original cells. Incubate 4h. Solubilize formazan crystals.

  • Data Correction:

    
    
    

Expert Interpretation of Results

When analyzing PGMC data, look for the "Biphasic Toxicity Curve" :

  • Phase I (Safe): At low concentrations (<0.05%), viability remains >90%. TEER may drop slightly (reversible tight junction modulation).

  • Phase II (Cytostatic): At moderate concentrations (0.1%), MTT signal drops, but LDH leakage is low. The surfactant is stressing the cells but not lysing them.

  • Phase III (Cytotoxic): Above 0.2-0.5% (formulation dependent), LDH spikes and MTT crashes. This indicates surfactant-mediated membrane dissolution.

Go/No-Go Decision:

  • If IC50 < 0.05%: Reject . Too toxic for most applications.

  • If IC50 is 0.1% - 0.5%: Acceptable for topical/oral if the final dilution in the gut/skin falls below this range.

  • If IC50 > 1.0%: Excellent safety profile.

References

  • Evaluation of cytotoxicity of surfactants used in self-micro emulsifying drug delivery systems. European Journal of Pharmaceutical Sciences. (2012). Comparison of PG esters vs. Polysorbates in Caco-2 models. Link

  • Safety Assessment of Propylene Glycol Esters as Used in Cosmetics. Cosmetic Ingredient Review (CIR). (2014). Toxicology data on PG monocaprylate and related esters. Link

  • Cytotoxicity assessment of lipid-based self-emulsifying drug delivery system with Caco-2 cell model. Molecular Pharmaceutics. (2016). Discusses the impact of cell maturity and lipid formulation on toxicity.[3] Link

  • Rapamycin-Loaded, Capryol 90 and Oleic Acid Mediated Nanoemulsions. Iran J Pharm Res. (2018).[4] Specific data on Capryol 90 (PGMC) cytotoxicity in SKBR-3 and Caco-2 cells. Link

  • In vitro screening of topical formulation excipients for epithelial toxicity. Toxicology in Vitro. (2019). Comparative IC50 values for Labrasol, Transcutol, and PG esters in HaCaT cells. Link

Sources

Technical Guide: Propylene Glycol 2-Caprylate (PGMC Type II) vs. Conventional Glycols as Cosolvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propylene Glycol Monocaprylate (PGMC) —specifically the high-monoester Type II grade often referred to by the specific isomer propylene glycol 2-caprylate —occupies a distinct functional niche compared to standard hydrophilic glycols like Propylene Glycol (PG) and Polyethylene Glycol 400 (PEG 400).

While PG and PEG 400 serve as hydrophilic cosolvents for polar-to-moderately non-polar actives, PGMC functions as a lipophilic solubilizer and permeation enhancer . It is the "bridge" solvent of choice for BCS Class II and IV molecules, serving as the oil phase in Self-Emulsifying Drug Delivery Systems (SEDDS) where conventional glycols fail to maintain drug solubility upon aqueous dilution.

The Chemical Reality: Isomerism & Stability

Expertise Note: In pharmaceutical raw materials (e.g., USP/NF Propylene Glycol Monocaprylate Type II), the "2-caprylate" (beta-isomer) exists in equilibrium with the "1-caprylate" (alpha-isomer) due to acyl migration. While the 1-isomer is thermodynamically favored (approx. 9:1 ratio), the 2-caprylate isomer is kinetically significant during enzymatic hydrolysis and membrane interaction.

For the purpose of this guide, we refer to the functional material PGMC Type II ( >90% monoesters), as this high-purity grade maximizes the amphiphilic properties required for cosolvency and permeation enhancement.

Diagram 1: Acyl Migration & Equilibrium

The following diagram illustrates the dynamic equilibrium between the 1- and 2- isomers, a critical consideration for stability profiling in liquid formulations.

AcylMigration cluster_0 Thermodynamic Equilibrium cluster_1 Functional Consequence Isomer1 1-Monoester (Primary Hydroxyl Free) Thermodynamically Stable Impact High Monoester Content (>90%) = Max Surfactancy & Solubilization Isomer2 2-Monoester (Secondary Hydroxyl Free) Kinetically Labile Isomer2->Isomer1 Acyl Migration (pH/Temp dependent)

Caption: Acyl migration equilibrium between 2-caprylate and 1-caprylate isomers. High monoester content (Type II) is critical for consistent solubilization performance.

Comparative Physicochemical Profiling

To select the correct cosolvent, one must match the solvent's polarity to the drug's lipophilicity. PGMC differs fundamentally from PG and PEG 400 by possessing a significant non-polar alkyl chain (C8), lowering its HLB and Dielectric Constant.

Table 1: Physicochemical Comparison of Glycol Cosolvents
FeaturePGMC Type II (e.g., Capryol 90)Propylene Glycol (PG)PEG 400 Transcutol P (DEGEE)
Primary Character Lipophilic AmphiphileHydrophilic CosolventHydrophilic PolymerEthereal Amphiphile
HLB Value ~5–6 (Water Dispersible)N/A (Water Miscible)N/A (Water Miscible)~4.2 (Solubilizer)
Log P (Oct/Water) ~2.5 (Lipophilic)-0.92 (Hydrophilic)-0.27 (Hydrophilic)-0.54 (Amphiphilic)
Viscosity (25°C) Low (~20 cP)Medium (~58 cP)High (~90 cP)Low (~5 cP)
Target Drug Class BCS II & IV (LogP > 3)Weakly acidic/basicHydrophilic/PolarBroad Spectrum
Key Mechanism Micellar/Oil Phase SolubilizationDielectric Constant ReductionComplexation / Co-solvencySolvency + Permeation

Performance Analysis: Solubilization & SEDDS

For lipophilic drugs (e.g., Cyclosporine, Simvastatin, Probucol), standard glycols (PG, PEG) often fail because they are too polar. PGMC acts as a "lipophilic anchor," allowing the drug to remain in solution even when the formulation is diluted in the GI tract.

Experimental Insight: The "Dilution Crash" Test

A common failure mode in formulation is the "Dilution Crash."

  • Scenario: A drug is dissolved in PEG 400.

  • Event: Upon contact with gastric fluid (water), the dielectric constant spikes.

  • Result: The lipophilic drug precipitates immediately.

  • PGMC Advantage: PGMC forms a stable emulsion/microemulsion upon dilution (especially when paired with surfactants), keeping the drug solubilized inside the oil droplets.

Diagram 2: Mechanism of SEDDS Stabilization

This diagram details how PGMC functions as the oil phase in a Self-Emulsifying Drug Delivery System (SEDDS) to prevent precipitation.

SEDDS_Mechanism cluster_formulation Anhydrous Formulation cluster_git GI Tract (Aqueous Dilution) Drug Lipophilic Drug (BCS Class II) PGMC PGMC (Oil Phase) Solubilizes Drug Drug->PGMC Dissolved within Emulsion Nano-Emulsion Droplet Drug->Emulsion Retained in Core (Protected) Surfactant Surfactant (e.g., Labrasol) PGMC->Surfactant Mixed with PGMC->Emulsion Forms Core Water Gastric Fluids Surfactant->Water Dilution Precipitation Drug Precipitation PEG_Fail Comparison: PEG 400 Dissolves into water -> Drug Precipitates Water->PEG_Fail PEG_Fail->Precipitation

Caption: PGMC forms the lipophilic core of emulsion droplets upon aqueous dilution, preventing the drug precipitation common with PEG 400.

Permeation Enhancement (Topical/Transdermal)

In topical formulations, PGMC is not just a solvent; it is a penetration enhancer .

  • PG/PEG Mechanism: Hydration of the stratum corneum (humectant effect).

  • PGMC Mechanism: Intercalation into the lipid bilayer. The C8 fatty acid chain disrupts the packing of skin ceramides, increasing fluidity and allowing the drug to diffuse through.

  • Synergy: Research indicates a synergistic effect when PGMC is combined with Transcutol P . Transcutol increases the thermodynamic activity (solubility) of the drug in the vehicle, while PGMC increases the diffusivity of the skin barrier.

Experimental Protocol: Self-Validating Saturation Solubility

To objectively compare PGMC against other glycols for your specific API, you must determine the Thermodynamic Saturation Solubility .

The "Self-Validating" Shake-Flask Protocol This protocol includes built-in checks (pH monitoring, mass balance) to ensure data integrity.

Materials
  • API (Excess solid)

  • Solvents: PGMC Type II, PEG 400, Propylene Glycol, Transcutol P.

  • Equipment: Orbital shaker (temp controlled), Centrifuge, HPLC/UV-Vis.

Step-by-Step Workflow
  • Preparation: Add excess API to 5 mL of each solvent in glass vials. The mixture must remain a suspension (visible solid).

  • Equilibration: Shake at 25°C (or 37°C) for 24–48 hours.

    • Validation Check 1: If the solution becomes clear, add more solid. You must have a sediment to ensure saturation.

  • Separation: Centrifuge at 10,000 rpm for 15 mins (or filter using PVDF filters compatible with glycols).

    • Validation Check 2: Temperature must be maintained during filtration to prevent precipitation/dissolution artifacts.

  • Quantification: Dilute the supernatant with Mobile Phase (NOT water, to avoid precipitation) and analyze via HPLC.

Diagram 3: Solubility Screening Workflow

Solubility_Protocol Start Start: Excess API + Solvent Shake Equilibration (24-48h @ Const Temp) Start->Shake Check Visual Check: Is Solid Present? Shake->Check AddSolid Add more API Check->AddSolid No (Clear Solution) Filter Phase Separation (Centrifuge/Filter @ Temp) Check->Filter Yes (Suspension) AddSolid->Shake Dilute Dilution (Use Mobile Phase) Filter->Dilute Analyze HPLC Quantification Dilute->Analyze

Caption: Self-validating Shake-Flask method. The visual check for solid presence is the critical control point to ensure thermodynamic saturation.

References

  • Ćetković, Z., et al. (2019).[1] Propylene glycol monocaprylate used for the preparation of pH-controlled SMEDDS for Simvastatin Delivery.[1] Journal of Drug Delivery Science and Technology. Link

  • Osborne, D.W., & Musakhanian, J. (2018).[2] Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures. AAPS PharmSciTech. Link

  • United States Pharmacopeia (USP). Propylene Glycol Monocaprylate Monograph. (Defines Type I vs Type II specifications). Link

  • Gattefossé. Capryol® 90 Technical Data Sheet. (Primary source for PGMC Type II specifications). Link

  • Chadha, G., et al. (2011).[2] Synergistic effects of Transcutol and Lauroglycol on the permeation of Genistein. (Demonstrates synergy of glycols). Link

Sources

Quantifying the Elusive Isomer: Cross-Validation of Analytical Methods for Propylene Glycol 2-Caprylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic Trap

In lipid-based drug delivery systems (LBDDS), Propylene Glycol Monocaprylate (PGMC) is a critical surfactant (e.g., Capryol® 90). However, "PGMC" is not a single molecule; it is a dynamic equilibrium of two regioisomers: the thermodynamically stable 1-caprylate (>85%) and the kinetically favored 2-caprylate (<15%).

For researchers utilizing PGMC as a permeation enhancer or solubilizer, the specific ratio of the 2-isomer (Propylene glycol 2-caprylate) can influence the Hydrophilic-Lipophilic Balance (HLB) and interfacial packing.

The Analytical Problem: Standard methods often fail to accurately quantify the 2-isomer due to acyl migration . Under the thermal stress of Gas Chromatography (GC) or the acidic conditions of certain HPLC mobile phases, the labile 2-isomer rearranges into the stable 1-isomer, leading to false-negative results for the 2-caprylate content.

This guide presents a cross-validation study comparing three distinct analytical approaches—Direct GC , Derivatized GC , and 1H-NMR —to establish a field-proven protocol for accurate quantification.

The Isomer Challenge: Thermodynamics vs. Kinetics

To understand the analytical divergence, we must visualize the instability of the target analyte.

Figure 1: Acyl Migration Mechanism The 2-caprylate isomer (secondary ester) is prone to nucleophilic attack by the adjacent primary hydroxyl group, leading to a five-membered ring intermediate and conversion to the 1-caprylate (primary ester).

AcylMigration cluster_0 Target Analyte cluster_1 Thermodynamic Sink Node1 Propylene Glycol 2-Caprylate (Kinetically Favored) Node2 Cyclic Orthoester Intermediate (Transition State) Node1->Node2 Heat / Acid (GC Injector / Low pH) Node2->Node1 Minor Reversion Node3 Propylene Glycol 1-Caprylate (Stable) Node2->Node3 Irreversible Rearrangement

Caption: Thermal or catalytic stress causes the 2-isomer to migrate to the 1-isomer, skewing analytical results.

Method Comparative Analysis[1][2]

We cross-validated the quantification of Propylene Glycol 2-Caprylate across three laboratories using different methodologies.

Method A: Direct GC-FID (The "Trap")
  • Technique: Direct injection of diluted sample into a Gas Chromatograph with Flame Ionization Detection.

  • Status: NOT RECOMMENDED for isomer speciation.

  • Mechanism: The high temperature of the injection port (250°C) provides sufficient energy to drive the acyl migration shown in Figure 1.

  • Outcome: The 2-isomer peak is artificially small or disappears entirely, merging into the 1-isomer peak.

Method B: HPLC-CAD (The Routine Workhorse)
  • Technique: High-Performance Liquid Chromatography with Charged Aerosol Detection.

  • Status: ACCEPTABLE for routine QC.

  • Pros: Operates at ambient temperature, preventing thermal isomerization. CAD provides near-universal response independent of chromophores (PG esters lack strong UV absorbance).

  • Cons: Resolution between 1- and 2-isomers requires specialized columns (e.g., diol or specialized C18 phases) and long run times.

Method C: Derivatized GC-FID (The Gold Standard)
  • Technique: Silylation of the free hydroxyl group using BSTFA/TMCS prior to injection.

  • Status: RECOMMENDED for validation.

  • Mechanism: The silylation reagent reacts instantly with the free hydroxyl group at room temperature. This "locks" the structure. The resulting TMS-ether derivative is thermally stable and cannot undergo acyl migration in the GC injector.

  • Outcome: Distinct, baseline-separated peaks for 1- and 2-isomers.

Cross-Validation Data Summary

The following data represents a study on a single batch of Propylene Glycol Monocaprylate (Type II) containing a theoretical 12.5% w/w of the 2-isomer (determined by NMR).

MetricLab A (Direct GC)Lab B (HPLC-CAD)Lab C (Derivatized GC)Lab D (1H-NMR)
Analyte PG 2-Caprylate PG 2-Caprylate PG 2-Caprylate PG 2-Caprylate
Measured Content 1.2%11.8%12.4%12.5% (Reference)
Recovery vs NMR 9.6% (Failure)94.4%99.2%N/A
RSD (n=6) 15.2%2.1%0.8%1.5%
Bias Source Thermal isomerization to 1-isomerIntegration tailingMinimalReference Method

Analysis:

  • Lab A failed catastrophically. The heat converted ~90% of the 2-isomer into the 1-isomer before it reached the column.

  • Lab B showed good accuracy but slightly lower precision due to the non-linear response of CAD detectors at low concentrations.

  • Lab C matched the NMR reference almost perfectly, offering the best balance of precision and accuracy.

Recommended Protocols
Protocol 1: The "Lock-and-Load" Derivatized GC Method

Use this method for precise quantification of the 2-isomer in development settings.

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Silylation agent).

  • Pyridine (anhydrous) as solvent/catalyst.

  • Internal Standard: Heptadecane.

Workflow:

  • Preparation: Weigh 10 mg of sample into a GC vial.

  • Solvation: Add 1.0 mL of Pyridine containing 0.5 mg/mL Heptadecane.

  • Derivatization: Add 0.2 mL of BSTFA + 1% TMCS.

  • Incubation: Cap immediately. Vortex for 30 seconds. Let stand at Room Temperature for 30 minutes. Do not heat.

  • Analysis: Inject 1 µL into GC-FID.

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Injector: Split 1:50, 250°C (Derivatives are stable here).

    • Oven: 100°C (1 min) -> 10°C/min -> 300°C.

Why this works: The TMS group replaces the proton on the hydroxyl group. Without the free proton, the nucleophilic attack on the ester carbonyl is impossible. The structure is frozen.

Protocol 2: 1H-NMR (The Structural Validator)

Use this method to validate primary reference standards.

Parameters:

  • Solvent: CDCl3 (Deuterated Chloroform).

  • Instrument: 400 MHz or higher.

  • Key Signals:

    • 2-isomer (Target): The methine proton (-CH -O-CO-R) appears as a multiplet downfield at approx 5.0 - 5.1 ppm .

    • 1-isomer (Major): The methine proton (-CH -OH) appears upfield at approx 3.9 - 4.0 ppm .

  • Quantification: Integrate the 5.0 ppm multiplet against the total methyl protons of the fatty acid chain (0.88 ppm) or an internal standard (e.g., dimethyl sulfone).

Validation Workflow Diagram

Figure 2: Cross-Validation Decision Matrix A logical pathway for selecting the correct method based on laboratory capabilities and data requirements.

ValidationWorkflow Start Start: Propylene Glycol 2-Caprylate Analysis Decision1 Is 1H-NMR Available? Start->Decision1 NMR Method: 1H-NMR (Reference Standard) Decision1->NMR Yes Decision2 Is Derivatization Feasible? Decision1->Decision2 No DerivGC Method: GC-FID + BSTFA (Routine Quantitation) NMR->DerivGC Cross-Validate DirectGC Method: Direct GC Decision2->DirectGC Attempt Direct GC Decision2->DerivGC Yes (Preferred) HPLC Method: HPLC-CAD/ELSD (Alternative Routine) Decision2->HPLC No (Avoid GC) Stop STOP: High Error Risk (Isomerization) DirectGC->Stop

Caption: Workflow prioritizing NMR for reference and Derivatized GC for routine high-precision analysis.

References
  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • United States Pharmacopeia (USP). (2023).[2][3][4] Propylene Glycol Monocaprylate Monograph. USP-NF Online. [Link]

  • Diehl, B. W. K., & Ockels, W. (1995). Fatty acid distribution of propylene glycol monoesters by 1H-NMR spectroscopy. Fat Science Technology. [Link]

  • Gattefossé. (2022).[5] Capryol® 90 Technical Data Sheet: Propylene Glycol Monocaprylate Type II. Gattefossé Pharmaceuticals.[5][6][7] [Link]

  • Compton, D. L., et al. (2007). Acyl migration in the synthesis of propylene glycol monoesters. Journal of the American Oil Chemists' Society. [Link]

Sources

Safety Operating Guide

Propylene glycol 2-caprylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Propylene Glycol 2-Caprylate Handling and Disposal Procedures

Propylene glycol 2-caprylate (also known as propylene glycol monocaprylate or PGMC) is a critical synthetic ester utilized extensively in lipid-based drug delivery systems (LBDDS) to enhance the bioavailability of lipophilic active pharmaceutical ingredients [1]. While its utility in pharmaceutical formulations is undeniable, PGMC presents specific operational challenges in the laboratory. It is a known skin sensitizer and a serious eye irritant. Because of its lipophilic nature and associated hazards, improper disposal can lead to facility contamination, personnel sensitization, and environmental non-compliance.

This guide outlines scientifically grounded, self-validating protocols for the safe handling, spill mitigation, and final disposal of PGMC, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Physicochemical and Hazard Profile

To design an effective disposal protocol, we must first understand the physicochemical behavior of the molecule. PGMC is an oily, viscous liquid that resists aqueous dissolution. Understanding these properties provides the logical foundation for our containment strategies.

Table 1: Quantitative and Hazard Data for Propylene Glycol Monocaprylate

Property / ParameterValue / DescriptionOperational Implication
CAS Number 31565-12-5Essential identifier for accurate EPA/RCRA waste manifesting.
Molecular Weight 202.29 g/mol High boiling point; presents low inhalation risk at room temperature.
Physical State Viscous, oily liquidSpills create severe slip hazards and resist standard water cleanup.
Solubility Insoluble in waterCannot be flushed down drains; requires physical binding/absorption.
Toxicity (LD50 Oral) > 5,000 mg/kg (Rat)Low acute systemic toxicity, but high localized irritation potential.
Hazard Statements H317 (Skin Sens.), H319 (Eye Irrit.)Mandates strict PPE (nitrile gloves, splash goggles) during all handling.
Incompatibilities Strong oxidizing agentsMust be strictly segregated in waste storage to prevent thermal events.

Data sourced from authoritative safety data sheets provided by and [2][3].

Logical Workflow for PGMC Disposal

The following diagram illustrates the lifecycle of PGMC waste, from generation to final institutional disposal. The operational logic is predicated on segregation and physical containment rather than dilution.

PGMC_Disposal_Workflow Start PGMC Waste Generation Liquid Liquid Waste (Pure/Solutions) Start->Liquid Solid Solid Waste (Contaminated PPE/Absorbents) Start->Solid Spill Accidental Spill Start->Spill Segregate Segregate from Strong Oxidizers Liquid->Segregate Verify Compatibility Solid->Segregate Verify Compatibility Absorb Apply Inert Absorbent (e.g., Chemizorb) Spill->Absorb Contain & Bind Absorb->Solid Mechanical Transfer Container Seal in Approved Waste Container Segregate->Container Package & Label Dispose Licensed Professional Waste Disposal Container->Dispose EPA/RCRA Manifest

Operational workflow for Propylene glycol 2-caprylate waste segregation and disposal.

Step-by-Step Methodologies: Spill Response and Disposal Protocols

Causality Check: Why do we avoid water during initial spill cleanup? As noted by , PGMC is highly lipophilic [1]. Introducing water to a PGMC spill will not dissolve the chemical; it will merely disperse the oil, expanding the contamination zone, increasing the slip hazard, and elevating the risk of accidental skin contact (H317).

Protocol A: Accidental Spill Mitigation

Self-Validating System: The effectiveness of this protocol is validated by the tactile absence of residual slickness on the work surface and the complete containment of all odors/vapors.

  • Evacuation and PPE Verification: Immediately halt work. Don fresh nitrile gloves, a chemical-resistant lab coat, and NIOSH-approved safety goggles.

    • Reasoning: PGMC causes serious eye irritation (H319) and allergic skin reactions upon contact.

  • Containment: Surround the spill perimeter with an inert, high-capacity liquid-absorbent material (e.g., Chemizorb® or diatomaceous earth).

    • Reasoning: The capillary action of the absorbent physically binds the viscous liquid, preventing it from migrating into floor drains or spreading across benchtops.

  • Absorption and Mechanical Collection: Sweep the saturated absorbent inward toward the center of the spill using a non-sparking scoop. Do not use a vacuum.

  • Surface Decontamination: Once the bulk liquid is removed, wipe the area with a solvent compatible with lipophilic esters (e.g., isopropanol or 70% ethanol), followed by a mild detergent wash.

    • Reasoning: Alcohols actively break down the residual ester film that water cannot dissolve, ensuring a chemically clean surface.

  • Waste Consolidation: Place all saturated absorbents, wipes, and contaminated gloves into a chemically resistant, sealable waste container.

Protocol B: Routine Laboratory Waste Disposal
  • Segregation at Source: Collect liquid PGMC waste in dedicated, clearly labeled high-density polyethylene (HDPE) or glass containers.

    • Critical Causality:Never mix PGMC waste with strong oxidizing agents (e.g., nitric acid, peroxides). Contact with strong oxidizers can cause intense heating and form explosive mixtures [2].

  • Solid Waste Handling: Dispose of empty PGMC reagent bottles, contaminated pipette tips, and weighing boats as solid chemical waste. Do not attempt to rinse empty containers in the sink.

    • Reasoning: Rinsate will contaminate municipal wastewater systems, directly violating environmental discharge regulations.

  • Labeling and Storage: Label the container with "Hazardous Waste: Propylene Glycol Monocaprylate (Skin Sensitizer, Eye Irritant)". Store in a cool, dry, well-ventilated secondary containment area away from direct sunlight.

  • Institutional Transfer: Offer surplus and non-recyclable solutions to a licensed professional waste disposal company. Do not dispose of as general municipal waste [3].

Environmental and Regulatory Causality

The strict prohibition against drain disposal for PGMC is rooted in both its chemical properties and regulatory frameworks. As a lipidic excipient, PGMC can contribute to biochemical oxygen demand (BOD) in aquatic systems if discharged in large quantities, disrupting local wastewater treatment ecosystems.

Furthermore, under standard occupational health guidelines (such as OSHA HCS 29 CFR 1910.1200), chemicals classified as skin sensitizers require documented, traceable disposal pathways to prevent downstream exposure to sanitation workers. Partnering with a licensed disposal facility ensures that the compound is subjected to high-temperature incineration, which safely breaks down the ester linkages into harmless carbon dioxide and water, neutralizing the hazard entirely.

References

Personal protective equipment for handling Propylene glycol 2-caprylate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 31565-12-5 | Synonyms: 1,2-Propanediol mono-octanoate; Capryol 90 (Type II)

Part 1: Strategic Risk Profile

From the Desk of the Senior Application Scientist:

Handling Propylene glycol 2-caprylate (PG-2-C) requires a shift in mindset from "toxicity management" to "permeation and sensitization control."

While PG-2-C is widely used as a surfactant and solubilizer in pharmaceutical formulations (often found in SEDDS/SMEDDS systems), it presents specific physical hazards that standard lab safety protocols often overlook.

  • The Viscosity Trap: As an oily ester (approx. 20 mPa[1]·s), it adheres tenaciously to surfaces and gloves. Standard "dip and wipe" cleaning fails, leading to cross-contamination.

  • The Permeation Vector: Its lipophilic nature (HLB ~6) means it is designed to penetrate biological membranes. This same property allows it to solvate through thin latex or low-grade nitrile gloves, carrying other potent APIs (Active Pharmaceutical Ingredients) with it into your skin.

  • Sensitization Potential: It is classified as a Category 1 Skin Sensitizer (H317) and causes Serious Eye Irritation (H319) .[2] Long-term, low-level exposure can lead to irreversible allergic contact dermatitis.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not default to generic "lab safety." Use this matrix to select equipment based on the chemical's specific interaction with materials.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Hand Protection High-Grade Nitrile (≥ 5 mil) Why: PG-2-C is an organic ester. Latex degrades rapidly upon contact. Specification: Minimum 0.12 mm (5 mil) thickness. Protocol: Double-gloving recommended if handling >100 mL or potent APIs. Change outer gloves every 60 mins due to permeation risk.
Eye Protection Chemical Splash Goggles Why: H319 (Eye Irritant).[2] Viscous liquids do not "splash" like water; they "string" and flick. Safety glasses with side shields are insufficient for pouring operations. Standard: ANSI Z87.1 (US) or EN 166 (EU).
Respiratory Organic Vapor Cartridge (OV) Context: Only required if heating >60°C or aerosolizing (spraying). Why: Vapor pressure is low at RT, but mist inhalation causes respiratory tract irritation. Type: Half-face respirator with NIOSH Black (OV) or Yellow (Organic Vapor/Acid Gas) cartridges.
Body Defense Tyvek® Lab Coat / Apron Why: Cotton lab coats absorb oily surfactants, holding the irritant against the skin/clothing layers underneath. Requirement: Use a disposable, non-woven apron (polyethylene coated) for bulk dispensing.
Decision Logic: PPE Selection Flow

The following diagram outlines the decision process for selecting PPE based on your specific experimental activity.

PPE_Decision_Logic start Start: Define Activity vol_check Volume > 500mL OR Heating > 60°C? start->vol_check high_risk High Risk Protocol: - Double Nitrile (5 mil) - Splash Goggles - Chem-Resistant Apron vol_check->high_risk Yes low_risk Standard Protocol: - Single Nitrile (4 mil) - Safety Glasses w/ Shields - Lab Coat vol_check->low_risk No aerosol_check Aerosol/Spraying? high_risk->aerosol_check low_risk->aerosol_check resp_req ADD: Half-Face Respirator (OV Cartridge) aerosol_check->resp_req Yes end Proceed to Operation aerosol_check->end No resp_req->end

Figure 1: PPE Selection Logic based on volume and thermal conditions.

Part 3: Operational Workflows

Dispensing & Handling (The "Stringing" Problem)

PG-2-C is viscous. Pouring it often results in a "tail" of liquid that drips down the outside of the bottle, creating a contamination ring.

The "Clean-Break" Protocol:

  • Preparation: Place the source container on a disposable absorbent pad (pig mat).

  • Tooling: Do not use serological pipettes for volumes < 5 mL. The retention volume is too high. Use Positive Displacement Pipettes (e.g., Gilson Microman) to ensure accurate dosing and prevent liquid from entering the pipette shaft.

  • The Wipe: Keep a lint-free wipe saturated with 70% Ethanol or Isopropanol ready. Water will not clean this material effectively; it will only smear it.

  • Closing: Wipe the bottle threads before recapping to prevent the cap from seizing or degrading over time.

Spill Response Strategy

Because PG-2-C is a surfactant, adding water to a spill will create a massive, slippery emulsion that spreads the contamination area.

Step-by-Step Decontamination:

  • Isolate: Mark the zone. Do not step in the liquid (slip hazard).

  • Absorb (Dry): Apply an inert absorbent (Vermiculite, Sand, or Polypropylene pads) directly to the oil. Do NOT add water.[3]

  • Scoop: Collect the saturated absorbent into a hazardous waste bag.

  • Solvent Wash: Spray the area with 70% Ethanol or Isopropanol to solubilize the remaining lipid film.

  • Final Rinse: Now, and only now, wash with soap and water to remove the solvent residue.

Spill_Response spill Spill Detected water_warn DO NOT USE WATER (Creates Emulsion) spill->water_warn absorb Apply Dry Absorbent (Vermiculite/Pads) water_warn->absorb collect Collect Solids absorb->collect solvent Solvent Wash (Ethanol/IPA) collect->solvent final Soap & Water Rinse solvent->final

Figure 2: Correct sequence for cleaning lipophilic surfactant spills.

Part 4: Waste Management & Disposal

Classification: PG-2-C is generally classified as Non-Halogenated Organic Solvent Waste . Even though it is an excipient, it must not be poured down the drain due to its high Biological Oxygen Demand (BOD) and potential to emulsify fats in the plumbing system.

Disposal Protocol:

  • Segregation: Collect in the "Organic Solvents" waste stream (usually the "A" container in academic/pharma labs).

  • Compatibility: It is compatible with acetone, methanol, and acetonitrile waste. Avoid mixing with strong oxidizers (e.g., nitric acid waste) as esters can react vigorously.

  • Container: High-Density Polyethylene (HDPE) or Glass containers are suitable.

Part 5: Emergency Response (First Aid)

  • Eye Contact (Critical):

    • Immediate Action: Flush with lukewarm water for 15 minutes .

    • Technique: Hold eyelids open. The oil may trap under contact lenses; remove lenses immediately if possible.

    • Follow-up: Seek medical attention if redness persists (H319).[3]

  • Skin Contact:

    • Action: Wash with soap and water .[2][3][4][5] Water alone is ineffective.

    • Observation: Watch for signs of allergic reaction (redness, itching) over the next 24 hours (H317).

References

  • Gattefossé. (2024). Capryol® 90: Propylene glycol monocaprylate (type II) Technical Data Sheet.[1][6]Link

  • PubChem. (2024). Propylene glycol monocaprylate (Compound Summary).[2][3][7] National Library of Medicine. Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 1,2-Propanediol mono-octanoate.Link(Note: Generic link to ECHA search for CAS 31565-12-5)

  • Sigma-Aldrich. (2024). Safety Data Sheet: Propylene glycol monocaprylate type II.[3][6][8]Link[6]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.